2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-1-[(3-fluorophenyl)methoxy]-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO3/c14-12-7-11(16(17)18)4-5-13(12)19-8-9-2-1-3-10(15)6-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTHVDYRPHJAND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427605 | |
| Record name | 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443882-99-3 | |
| Record name | 2-Chloro-1-[(3-fluorophenyl)methoxy]-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=443882-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene
CAS Number: 443882-99-3
This technical guide provides a comprehensive overview of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene, a key chemical intermediate in the pharmaceutical industry. The information is tailored for researchers, scientists, and professionals involved in drug development and organic synthesis.
Chemical and Physical Properties
This compound is a crystalline solid, typically appearing as a white to light yellow powder. It is a vital building block in the synthesis of complex organic molecules due to its reactive functional groups.
| Property | Value | Reference |
| CAS Number | 443882-99-3 | [1] |
| Molecular Formula | C₁₃H₉ClFNO₃ | [1] |
| Molecular Weight | 281.67 g/mol | [1] |
| Melting Point | 99-103 °C | [1] |
| Appearance | White to light yellow powder or crystal | [1] |
| Purity | ≥ 98% | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution reaction. Below are two detailed experimental protocols.
Protocol 1: Synthesis from 2-Chloro-4-nitrophenol
This method involves the reaction of 2-chloro-4-nitrophenol with 1-(bromomethyl)-3-fluorobenzene.
Materials:
-
2-chloro-4-nitrophenol
-
1-(bromomethyl)-3-fluorobenzene
-
Sodium carbonate (Na₂CO₃)
-
Acetonitrile (CH₃CN)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
In a reaction vessel, combine 2-chloro-4-nitrophenol (1 mmol) and 1-(bromomethyl)-3-fluorobenzene (1 mmol) in acetonitrile (25 ml).
-
Add sodium carbonate (10 g) to the mixture.
-
Stir the reaction mixture at 313 K (40 °C) for 8 hours.
-
After the reaction is complete, filter off the sodium carbonate.
-
Wash the filtrate with a brine solution.
-
Separate the organic phase and dry it over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate to obtain the crude product.
-
Recrystallize the crude product from ethyl acetate to yield pure this compound.
Protocol 2: Synthesis from 3-Chloro-4-fluoronitrobenzene
This alternative synthesis route utilizes 3-chloro-4-fluoronitrobenzene and 3-fluorobenzyl alcohol.
Materials:
-
3-chloro-4-fluoronitrobenzene
-
3-fluorobenzyl alcohol
-
Potassium hydroxide (KOH) flakes (85%)
-
Acetonitrile (ACN)
-
Water
Procedure:
-
Dissolve 3-fluorobenzyl alcohol (0.30 kg, 2.39 mol) in acetonitrile (6.0 L).
-
Add potassium hydroxide flakes (0.16 kg, 1.25 eq.) to the solution.
-
Heat the resulting suspension to 35 °C.
-
Slowly add a solution of 3-chloro-4-fluoronitrobenzene (0.40 kg, 2.28 mol) in acetonitrile (2.0 L) to the heated suspension, maintaining the temperature between 35-40 °C.
-
Keep the reaction mixture at this temperature for 18 hours.
-
Upon completion, cool the mixture to 20-25 °C.
-
Quench the reaction with water (8 L).
-
Filter the resulting slurry and wash the solid product with water (2 x 0.40 L).
-
Dry the product at 45 °C under 10 mmHg pressure for 25 hours to obtain 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene with a yield of approximately 92%.
Role in Drug Development
This compound is a crucial intermediate in the synthesis of several targeted cancer therapies. Its structure is a key component for building molecules that can inhibit specific signaling pathways involved in tumor growth and proliferation.
Intermediate for Lapatinib Synthesis
Lapatinib is a potent dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR or ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2/neu or ErbB2).[2][3] This compound is a key starting material in the multi-step synthesis of Lapatinib.[1] The synthesis involves the reaction of this compound with other reagents to construct the final quinazoline-based structure of Lapatinib.[4][5][6]
Intermediate for Niraparib Synthesis
Niraparib is a selective poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of certain types of ovarian and breast cancers.[7] this compound serves as a precursor in the synthesis of the core structure of Niraparib.[7][8]
Biological Significance and Signaling Pathways
The primary biological relevance of this compound lies in its role as a precursor to kinase inhibitors. The downstream products of its synthesis directly interact with and inhibit key signaling pathways implicated in cancer.
The ErbB1/ErbB2 Signaling Pathway and Inhibition by Lapatinib
The ErbB family of receptor tyrosine kinases, including EGFR (ErbB1) and HER2 (ErbB2), are critical regulators of cell growth, proliferation, and survival.[9][10] In many cancers, these receptors are overexpressed or mutated, leading to uncontrolled cell division.
Mechanism of Action:
-
Ligand Binding and Dimerization: Growth factors bind to the extracellular domain of ErbB receptors, inducing them to form homodimers or heterodimers. ErbB2 is the preferred dimerization partner for other ErbB receptors.[2][10]
-
Autophosphorylation: Dimerization activates the intracellular tyrosine kinase domain of the receptors, leading to autophosphorylation of specific tyrosine residues.
-
Downstream Signaling: The phosphorylated tyrosine residues serve as docking sites for various signaling proteins, activating downstream pathways such as the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway. Both pathways are central to promoting cell proliferation and survival.[3][9]
Lapatinib, synthesized from this compound, acts as a reversible inhibitor of the tyrosine kinase domains of both ErbB1 and ErbB2.[3][11] By binding to the ATP-binding site of the kinase domain, Lapatinib prevents autophosphorylation and the subsequent activation of downstream signaling cascades, ultimately leading to the inhibition of tumor cell growth.[3]
References
- 1. Lapatinib Intermediates 2-chloro-1-(3-fluoro-benzyloxy)-4-nitro-benzene at Best Price in Shijiazhuang, Hebei | Shijiazhuang Dingmin Pharmaceutical Sciences Co., Ltd. [tradeindia.com]
- 2. Role of lapatinib in the first-line treatment of patients with metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of ErbB1 in the Underlying Mechanism of Lapatinib-Induced Diarrhoea: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. nbinno.com [nbinno.com]
- 6. medkoo.com [medkoo.com]
- 7. benchchem.com [benchchem.com]
- 8. Niraparib synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene molecular weight
An In-Depth Technical Guide to 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a synthetic organic compound with significant applications as a versatile intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1][2][3] Its structure, featuring a nitro group and a chloro group, enhances its reactivity, making it a valuable building block.[1][2] Notably, this compound has been identified as an intermediate for dual inhibitors of ErbB-1 (EGFR) and ErbB-2 (HER2) tyrosine kinases, which are critical targets in oncology research and drug development. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, and its role in the context of ErbB signaling pathways.
Physicochemical Properties
This compound is a white to light yellow crystalline powder.[1] Its key quantitative properties are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | Source |
| Molecular Weight | 281.67 g/mol | [1][2][4][5] |
| Molecular Formula | C₁₃H₉ClFNO₃ | [1][2][4][5] |
| CAS Number | 443882-99-3 | [1][2][5] |
| Melting Point | 99 - 103 °C | [1][2] |
| Purity | ≥ 99% (HPLC) | [1] |
| Appearance | White to light yellow powder or crystal | [1] |
| Crystal System | Monoclinic | [6] |
| Space Group | P2₁/c | [6] |
Synthesis of this compound
The synthesis of the title compound is typically achieved through a nucleophilic substitution reaction. The protocol described here is based on established laboratory procedures.[6]
Synthesis Workflow
The overall workflow for the synthesis, purification, and crystallization of the compound is depicted below.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
2-chloro-4-nitrophenol (1 mmol)
-
1-(bromomethyl)-3-fluorobenzene (1 mmol)
-
Sodium carbonate (10 g)
-
Acetonitrile (25 ml)
-
Brine solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus, rotary evaporator.
Procedure:
-
To a 250 ml round-bottom flask, add 2-chloro-4-nitrophenol (1 mmol), 1-(bromomethyl)-3-fluorobenzene (1 mmol), sodium carbonate (10 g), and acetonitrile (25 ml).[6]
-
Equip the flask with a condenser and place it on a heating mantle with a magnetic stirrer.
-
Stir the mixture at 313 K (40 °C) for 8 hours.[6]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter off the solid sodium carbonate using vacuum filtration.
-
Transfer the filtrate to a separatory funnel and wash it with brine.[6]
-
Separate the organic phase and dry it over anhydrous sodium sulfate.[6]
-
Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.[6]
-
Purify the crude product by crystallization from ethyl acetate to yield the final product, this compound.[6]
Biological Activity: Inhibition of ErbB-1/ErbB-2 Signaling
This compound is recognized as an important intermediate for the synthesis of dual ErbB-1/ErbB-2 tyrosine kinase inhibitors.[6] The ErbB family of receptor tyrosine kinases, particularly ErbB-1 (also known as EGFR) and ErbB-2 (also known as HER2), are key players in cell signaling pathways that regulate cell proliferation, migration, differentiation, and survival.[6][7] Overexpression or mutation of these receptors is implicated in the pathogenesis of numerous cancers.[4][8]
The ErbB-1/ErbB-2 Signaling Pathway
The ErbB signaling cascade is initiated by ligand binding to the extracellular domain of ErbB receptors (except for ErbB-2, which has no known ligand).[7][8] This binding induces the formation of receptor homo- or heterodimers.[7][8] The ErbB-2-ErbB-3 heterodimer is considered the most potent signaling complex.[8] Dimerization activates the intracellular tyrosine kinase domain, leading to autophosphorylation of tyrosine residues. These phosphorylated sites serve as docking stations for various adaptor proteins, which in turn activate major downstream signaling pathways, including the RAS-RAF-MAPK and PI3K-Akt pathways, ultimately promoting cell growth and survival.[6][9]
Caption: Simplified ErbB-1/ErbB-2 signaling pathway and point of inhibition.
Representative Protocol: In Vitro Tyrosine Kinase Inhibition Assay
While this compound is an intermediate, its derivatives are tested for kinase inhibition. The following is a representative protocol for evaluating a derivative compound's ability to inhibit ErbB-1/ErbB-2 kinase activity, based on common methodologies.
Objective: To determine the in vitro inhibitory activity of a test compound against ErbB-1 and ErbB-2 tyrosine kinases.
Materials:
-
Recombinant human ErbB-1 and ErbB-2 kinase domains.
-
A suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1).
-
Adenosine-5'-triphosphate (ATP), [γ-³²P]ATP or fluorescently-labeled ATP.
-
Test compound (derived from this compound) dissolved in DMSO.
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT).
-
96-well microplates.
-
Phosphocellulose paper or other capture medium.
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the test compound in DMSO, and then dilute further into the kinase reaction buffer.
-
In a 96-well plate, add the kinase reaction buffer, the peptide substrate, and the diluted test compound.
-
Add the recombinant ErbB-1 or ErbB-2 kinase to each well to initiate the pre-incubation.
-
Initiate the kinase reaction by adding a mixture of cold ATP and radiolabeled [γ-³²P]ATP (or fluorescent ATP).
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).
-
Spot an aliquot of the reaction mixture from each well onto phosphocellulose paper.
-
Wash the paper extensively with a wash buffer (e.g., dilute phosphoric acid) to remove unincorporated ATP.
-
Quantify the incorporated radioactivity on the paper using a scintillation counter (or measure fluorescence in the plate if using a non-radioactive method).
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound is a key chemical intermediate with a well-defined synthesis route. Its primary value for researchers in drug development lies in its role as a precursor for potent dual inhibitors of ErbB-1 and ErbB-2 kinases. A thorough understanding of its properties and the biological pathways it can be used to target is essential for leveraging this compound in the development of novel therapeutics, particularly in the field of oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy this compound | 443882-99-3 [smolecule.com]
- 4. ERBB1 and ERBB2 have distinct functions in tumor cell invasion and intravasation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. bosterbio.com [bosterbio.com]
- 7. cusabio.com [cusabio.com]
- 8. Small molecule inhibitors targeting the EGFR/ErbB family of protein-tyrosine kinases in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
An In-depth Technical Guide to 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the chemical properties, synthesis protocols, and biological significance of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene, a key intermediate in pharmaceutical synthesis.
Core Chemical Properties
This compound is an organic compound recognized for its role as a versatile building block in the synthesis of complex molecules, particularly in medicinal chemistry.[1] Its structure, featuring a chloro group, a nitro group, and a fluorobenzyloxy substituent, imparts specific reactivity that is valuable in pharmaceutical development.[1][2]
Physicochemical Data
The fundamental properties of the compound are summarized below.
| Property | Value | Source |
| CAS Number | 443882-99-3 | [1][2][3][4] |
| Molecular Formula | C₁₃H₉ClFNO₃ | [1][2][3][4] |
| Molecular Weight | 281.66 g/mol | [2][3] |
| Appearance | White to light yellow powder or crystal | [1] |
| Melting Point | 99 - 103 °C | [1][5][6] |
| Boiling Point | 400.5 °C at 760 mmHg (Predicted) | [5][6] |
| Density | ~1.4 g/cm³ (Predicted) | [5][6] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage Conditions | Store at 0 - 8 °C, sealed in a dry, well-ventilated area | [1][6][7] |
Structural and Identification Data
| Identifier | Value | Source |
| IUPAC Name | 2-chloro-1-[(3-fluorophenyl)methoxy]-4-nitrobenzene | [2] |
| Synonyms | 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene, 4-(3-Fluorobenzyloxy)-3-chloronitrobenzene | [1][5][6] |
| InChI Key | SFTHVDYRPHJAND-UHFFFAOYSA-N | [2][8] |
| Canonical SMILES | C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)--INVALID-LINK--[O-])Cl | [2] |
Crystallographic Data
The compound crystallizes in a monoclinic system. In its crystal structure, the two benzene rings are oriented at a dihedral angle of 41.23 (5)°.[3] The structure is stabilized by intermolecular C-H···O interactions and weak π–π contacts between the benzene rings, with a centroid-centroid distance of 3.881 (1) Å.[3]
| Crystal Parameter | Value |
| Crystal System | Monoclinic |
| a | 8.3290 (17) Å |
| b | 12.640 (3) Å |
| c | 11.875 (2) Å |
| β | 96.94 (3)° |
| Volume (V) | 1241.0 (4) ų |
| Z | 4 |
| Source:[3] |
Synthesis and Experimental Protocols
The synthesis of this compound is primarily achieved through nucleophilic substitution reactions. Two common protocols are detailed below.
Protocol 2.1: Synthesis from 2-Chloro-4-nitrophenol
This method involves the reaction of 2-chloro-4-nitrophenol with 1-(bromomethyl)-3-fluorobenzene.
Methodology:
-
Combine 2-chloro-4-nitrophenol (1 mmol), 1-(bromomethyl)-3-fluorobenzene (1 mmol), and sodium carbonate (10 g) in acetonitrile (25 ml).
-
Stir the mixture at 313 K (40 °C) for 8 hours.
-
After the reaction, filter off the sodium carbonate.
-
Wash the resulting filtrate with brine.
-
Dry the separated organic phase over anhydrous sodium sulfate.
-
Filter the solution and concentrate it to obtain the crude product.
-
Recrystallize the crude product from ethyl acetate to yield the purified title compound.[3]
Protocol 2.2: Synthesis from 3-Chloro-4-fluoronitrobenzene
This procedure utilizes 3-chloro-4-fluoronitrobenzene and 3-fluorobenzyl alcohol.
Methodology:
-
Dissolve 3-fluorobenzyl alcohol (1.05 eq.) in acetonitrile (ACN).
-
Add potassium hydroxide flakes (1.25 eq.) to the solution.
-
Heat the resulting suspension to 35 °C.
-
Slowly add a solution of 3-chloro-4-fluoronitrobenzene (1.0 eq.) dissolved in ACN, maintaining the temperature between 35-40 °C.
-
Keep the reaction mixture at this temperature for 18 hours.
-
Upon completion, cool the mixture to 20-25 °C and quench the reaction with water.
-
Filter the resulting slurry and wash the solid product with water.
-
Dry the final product under vacuum at 45 °C to yield 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene.[6]
Caption: Workflow for Synthesis Protocol 2.1.
Chemical Reactivity and Applications
The compound's functional groups dictate its reactivity and utility in organic synthesis.[2]
-
Nucleophilic Substitution: The electron-withdrawing effect of the nitro group activates the chloro group, making it susceptible to nucleophilic substitution by species like amines or alcohols.[2]
-
Reduction: The nitro group can be readily reduced to an amine (NH₂), a critical transformation for synthesizing derivatives with different biological activities.[2]
These reactive sites make the compound a valuable intermediate for pharmaceuticals.[1][2] It is notably used in the synthesis of Niraparib, an oral poly(ADP-ribose) polymerase (PARP) inhibitor, and novel indole-2-carboxamide derivatives investigated as anti-inflammatory agents.[6]
Biological Activity: ErbB-1/ErbB-2 Inhibition
This compound is a precursor to compounds that act as dual ErbB-1/ErbB-2 tyrosine kinase inhibitors.[2][3] The ErbB family of receptor tyrosine kinases is crucial in cell signaling pathways that control cell proliferation, differentiation, and survival.[2] Dysregulation of these pathways is frequently observed in various cancers, making them a key target for cancer therapy.[2] The inhibitor prevents the downstream signaling cascades, thereby impeding tumor growth.
Caption: Simplified ErbB-1/ErbB-2 signaling pathway and point of inhibition.
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential when handling this compound.
-
General Handling: Handle in accordance with good industrial hygiene and safety practices.[9] Use only in a well-ventilated area or under a chemical fume hood.[7][9] Avoid formation of dust and aerosols.[7][9][10] Do not breathe dust, vapor, or mist.[9] Avoid contact with skin, eyes, and clothing.[7][10]
-
Personal Protective Equipment (PPE):
-
First Aid Measures:
-
Inhalation: Remove the victim to fresh air. If breathing is difficult, seek medical attention.[7]
-
Skin Contact: Wash off immediately with plenty of soap and water.[7]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]
-
Ingestion: Rinse mouth with water and consult a physician.[10]
-
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][9] Store away from heat, sparks, and open flames.[9]
This document is intended for research and informational purposes only. Always consult the specific Safety Data Sheet (SDS) before handling this chemical.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound | 443882-99-3 [smolecule.com]
- 3. 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. echemi.com [echemi.com]
- 6. 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene | 443882-99-3 [chemicalbook.com]
- 7. chemscene.com [chemscene.com]
- 8. This compound | 443882-99-3 | Benchchem [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. oxfordlabchem.com [oxfordlabchem.com]
The Structure Elucidation of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene is a synthetic organic compound with the molecular formula C₁₃H₉ClFNO₃.[1] It is recognized as a significant intermediate in the synthesis of various biologically active molecules.[2] Notably, it serves as a key building block for dual inhibitors of ErbB-1 (EGFR) and ErbB-2 (HER2) tyrosine kinases, which are crucial targets in oncology drug development.[1] The strategic placement of its functional groups—a chloro group, a nitro group, and a fluorinated benzyl ether moiety—imparts unique reactivity and physicochemical properties that are of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of this compound, intended to support researchers in its application and further development.
Physicochemical and Crystallographic Data
The fundamental properties and crystal structure parameters of this compound are summarized below. This data is essential for its identification, purification, and understanding its solid-state conformation.
| Parameter | Value | Reference |
| Molecular Formula | C₁₃H₉ClFNO₃ | [1] |
| Molecular Weight | 281.66 g/mol | [1] |
| Melting Point | 99 - 103 °C | [2] |
| CAS Number | 443882-99-3 | [3] |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁/n | |
| Unit Cell Dimensions | a = 8.3290(17) Å, b = 12.640(3) Å, c = 11.875(2) Å | [1] |
| β | 96.94(3)° | [1] |
| Volume | 1241.0(4) ų | [1] |
| Z | 4 | [1] |
| Dihedral Angle (between benzene rings) | 41.23(5)° | [1] |
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound is achieved through a nucleophilic aromatic substitution reaction between 2-chloro-4-nitrophenol and 1-(bromomethyl)-3-fluorobenzene.
Materials:
-
2-chloro-4-nitrophenol (1 mmol)
-
1-(bromomethyl)-3-fluorobenzene (1 mmol)
-
Sodium carbonate (10 g)
-
Acetonitrile (25 ml)
-
Brine solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
To a round-bottom flask, add 2-chloro-4-nitrophenol (1 mmol), 1-(bromomethyl)-3-fluorobenzene (1 mmol), sodium carbonate (10 g), and acetonitrile (25 ml).
-
Stir the reaction mixture at 313 K (40 °C) for 8 hours.
-
After the reaction is complete, filter off the sodium carbonate.
-
Wash the filtrate with brine solution.
-
Separate the organic phase and dry it over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from ethyl acetate to yield the purified this compound.
Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve a small sample of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The expected spectrum would show signals for the aromatic protons and the methylene protons of the benzyloxy group. The aromatic protons will exhibit complex splitting patterns due to coupling between adjacent protons. The methylene protons should appear as a singlet.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts will be influenced by the electron-withdrawing and electron-donating effects of the substituents.
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Prepare a sample by either dissolving it in a suitable solvent or as a KBr pellet.
-
The IR spectrum is expected to show characteristic absorption bands for the C-Cl, C-F, N-O (nitro group), C-O-C (ether linkage), and aromatic C-H and C=C bonds.
3. Mass Spectrometry (MS):
-
A high-resolution mass spectrum should be acquired to confirm the molecular weight of the compound. The molecular ion peak [M]⁺ or [M+H]⁺ should be observed at m/z corresponding to the calculated molecular weight (281.66). The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl) should also be visible.
Visualized Workflows and Pathways
Synthesis Workflow
The following diagram illustrates the synthetic route to this compound.
Caption: Synthesis of this compound.
Characterization Workflow
The logical flow for the structural elucidation of the synthesized compound is depicted below.
Caption: Structural characterization workflow.
Biological Context: Inhibition of ErbB-1/ErbB-2 Signaling
This compound is a precursor to potent inhibitors of the ErbB family of receptor tyrosine kinases, specifically ErbB-1 (EGFR) and ErbB-2 (HER2). Overexpression or mutation of these receptors is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. The diagram below illustrates the canonical ErbB signaling pathway and the point of inhibition by tyrosine kinase inhibitors derived from this compound.
Caption: ErbB-1/ErbB-2 signaling pathway and point of inhibition.
References
2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a versatile organic compound with the molecular formula C₁₃H₉ClFNO₃.[1] It serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the pharmaceutical and agrochemical industries.[2] Its structure, featuring a nitro group and a chloro group, enhances its reactivity, making it a valuable building block for complex organic synthesis.[2] Notably, this compound is recognized as a dual inhibitor of ErbB-1 and ErbB-2 tyrosine kinases, which are pivotal in cell signaling pathways implicated in cancer development.[3][4] The fluorobenzyl ether moiety can also increase the lipophilicity of derivative compounds, potentially improving their bioavailability.[2] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and analysis, and its mechanism of action.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. These properties are essential for its handling, characterization, and application in research and development.
| Property | Value | Source(s) |
| IUPAC Name | 2-chloro-1-[(3-fluorophenyl)methoxy]-4-nitrobenzene | [1] |
| Synonyms | 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene, 2-Chloro-4-nitrophenyl 3-fluorobenzyl ether | [2][5] |
| CAS Number | 443882-99-3 | [1][2][6] |
| Molecular Formula | C₁₃H₉ClFNO₃ | [1][2][6] |
| Molecular Weight | 281.67 g/mol | [2][6] |
| Appearance | White to light yellow powder or crystal | [2][5] |
| Melting Point | 99.0 to 103.0 °C | [2][5] |
| Boiling Point (Predicted) | 400.5 ± 35.0 °C at 760 mmHg | [5][7] |
| Density (Predicted) | 1.393 ± 0.06 g/cm³ | [5][7] |
| Purity | ≥ 99% (HPLC) | [2] |
| Storage Conditions | 0 - 8 °C, Sealed in dry, Room Temperature | [2][5] |
Crystallographic Data
The crystal structure of this compound has been determined by X-ray diffraction. The molecule crystallizes in a monoclinic system. In the crystal, the two benzene rings are oriented at a dihedral angle of 41.23 (5)°.[3] The structure is stabilized by intermolecular C-H···O interactions and weak π–π stacking between the benzene rings, with a centroid-centroid distance of 3.881 (1) Å.[3]
| Crystallographic Parameter | Value | Source |
| Crystal System | Monoclinic | [3] |
| Space Group | P2₁/c | [3] |
| a | 8.3290 (17) Å | [3] |
| b | 12.640 (3) Å | [3] |
| c | 11.875 (2) Å | [3] |
| β | 96.94 (3)° | [3] |
| Volume | 1241.0 (4) ų | [3] |
| Z | 4 | [3] |
Experimental Protocols
Synthesis
Several synthetic routes for this compound have been reported. Below are detailed methodologies for two common approaches.
Method 1: Williamson Ether Synthesis from 2-chloro-4-nitrophenol [3]
This method involves the reaction of 2-chloro-4-nitrophenol with 1-(bromomethyl)-3-fluorobenzene.
-
Reaction Setup: To a solution of 2-chloro-4-nitrophenol (1 mmol) in acetonitrile (25 ml), add sodium carbonate (10 g).
-
Addition of Reagent: Add 1-(bromomethyl)-3-fluorobenzene (1 mmol) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at 313 K (40 °C) for 8 hours.
-
Work-up: After the reaction is complete, filter off the sodium carbonate. Wash the filtrate with brine.
-
Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Crystallize the crude product from ethyl acetate to yield the pure title compound.
Method 2: Nucleophilic Aromatic Substitution from 3-chloro-4-fluoronitrobenzene [5]
This procedure utilizes 3-chloro-4-fluoronitrobenzene and 3-fluorobenzyl alcohol.
-
Preparation of Alkoxide: Dissolve 3-fluorobenzyl alcohol (0.30 kg, 2.39 mol) in acetonitrile (6.0 L). Add potassium hydroxide flakes (85%, 0.16 kg, 1.25 eq.) to the solution. Heat the resulting suspension to 35 °C.
-
Addition of Substrate: Slowly add a solution of 3-chloro-4-fluoronitrobenzene (0.40 kg, 2.28 mol) dissolved in acetonitrile (2.0 L) to the reaction mixture, maintaining the temperature between 35-40 °C.
-
Reaction Conditions: Keep the reaction mixture at this temperature for 18 hours.
-
Quenching and Isolation: Cool the mixture to 20-25 °C and quench the reaction with water (8 L). Filter the resulting slurry.
-
Washing and Drying: Wash the solid product with water (2 x 0.40 L). Dry the product at 45 °C under 10 mmHg pressure for 25 hours to obtain the final product with a reported yield of 92%.[5]
References
- 1. Buy this compound | 443882-99-3 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 443882-99-3 | Benchchem [benchchem.com]
- 5. 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene | 443882-99-3 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. echemi.com [echemi.com]
A Technical Guide to 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene, a key chemical intermediate in organic synthesis and pharmaceutical development. This document details its physicochemical properties, experimental protocols for its synthesis and characterization, and its role in the development of therapeutic agents.
Physicochemical Properties
This compound is a nitroaromatic compound recognized for its utility as a building block in the synthesis of more complex molecules.[1] Its properties are summarized below.
| Property | Value | Reference |
| CAS Number | 443882-99-3 | [1][2] |
| Molecular Formula | C₁₃H₉ClFNO₃ | [1][2] |
| Molecular Weight | 281.67 g/mol | [2][3] |
| Melting Point | 99 - 103 °C | [2][3] |
| Appearance | White to light yellow powder or crystal | [2][3] |
| Purity | ≥ 99% (HPLC) | [2] |
| Storage Conditions | Store at 0 - 8 °C, sealed in dry conditions | [2][3] |
Synthesis of this compound
The synthesis of the title compound is typically achieved through a Williamson ether synthesis, a common method for forming ethers from an organohalide and a deprotonated alcohol.
Experimental Protocol 1: From 2-Chloro-4-nitrophenol
This protocol details the synthesis from 2-chloro-4-nitrophenol and 1-(bromomethyl)-3-fluorobenzene.
Materials:
-
2-chloro-4-nitrophenol (1 mmol)
-
1-(bromomethyl)-3-fluorobenzene (1 mmol)
-
Sodium carbonate (10 g)
-
Acetonitrile (25 ml)
-
Brine solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
Combine 2-chloro-4-nitrophenol (1 mmol), 1-(bromomethyl)-3-fluorobenzene (1 mmol), and sodium carbonate (10 g) in acetonitrile (25 ml).
-
Stir the mixture at 313 K (40 °C) for 8 hours.
-
After the reaction is complete, filter off the sodium carbonate.
-
Wash the filtrate with a brine solution.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate to obtain the crude product.
-
Recrystallize the crude product from ethyl acetate to yield pure this compound.
Experimental Protocol 2: From 3-Chloro-4-fluoronitrobenzene
This alternative synthesis route uses 3-chloro-4-fluoronitrobenzene and 3-fluorobenzyl alcohol.[3]
Materials:
-
3-fluorobenzyl alcohol (0.30 kg, 2.39 mol)
-
Acetonitrile (ACN, 6.0 L)
-
Potassium hydroxide flakes (85%, 0.16 kg)
-
3-chloro-4-fluoronitrobenzene (0.40 kg, 2.28 mol)
-
Water
Procedure:
-
Dissolve 3-fluorobenzyl alcohol in acetonitrile.
-
Add potassium hydroxide flakes to the solution.
-
Heat the resulting suspension to 35 °C.
-
Slowly add a solution of 3-chloro-4-fluoronitrobenzene in acetonitrile, maintaining the temperature between 35-40 °C.
-
Keep the reaction mixture at this temperature for 18 hours.
-
Cool the mixture to 20-25 °C and quench the reaction with water (8 L).
-
Filter the resulting slurry.
-
Wash the solid product with water (2 x 0.40 L).
-
Dry the product at 45 °C under 10 mmHg pressure for 25 hours to obtain the final compound.[3]
Melting Point Determination
The melting point is a critical physical property for compound identification and purity assessment.[4] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities can lower and broaden this range.
Experimental Protocol for Melting Point Determination
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or digital apparatus)[5]
-
Glass capillary tubes (sealed at one end)[5]
-
Sample of this compound
-
Spatula
-
Mortar and pestle (optional, to powder the sample)[5]
Procedure:
-
Sample Preparation: Place a small amount of the crystalline sample on a clean, dry surface. If necessary, finely powder the sample.[5] Dip the open end of a capillary tube into the sample and gently tap the sealed end on a hard surface to pack the powder down to a height of 1-2 cm.[6][7]
-
Apparatus Setup: Place the prepared capillary tube into the heating block of the melting point apparatus.[7]
-
Rapid Determination (Optional): Heat the sample rapidly (e.g., 10 °C/min) to find an approximate melting range. This helps to save time in subsequent, more precise measurements.[7]
-
Precise Determination: Allow the apparatus to cool. Insert a new sample and heat rapidly to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.[7]
-
Observation and Recording: Record the temperature (T₁) at which the first drop of liquid appears. Continue heating slowly and record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.[4][6] The melting point is reported as the range T₁ - T₂.
-
Repeat: Perform at least two careful determinations to ensure the value is consistent and reproducible.
Role in Drug Development and Research
This compound is a valuable intermediate in the synthesis of biologically active compounds.[1][2] Its structure, featuring a reactive chloro group and a nitro group, makes it a versatile precursor for creating complex molecules.[2]
Notably, it is an intermediate in the synthesis of Niraparib, an oral poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[3] It has also been identified as a component in the synthesis of dual ErbB-1/ErbB-2 tyrosine kinase inhibitors.[1] These kinases are crucial in cell signaling pathways related to cell proliferation and are often dysregulated in cancer.[1] The fluorobenzyl ether moiety can also enhance the lipophilicity of a compound, potentially improving the bioavailability of drug candidates.[2]
References
- 1. Buy this compound | 443882-99-3 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene | 443882-99-3 [chemicalbook.com]
- 4. pennwest.edu [pennwest.edu]
- 5. medpharma12.com [medpharma12.com]
- 6. byjus.com [byjus.com]
- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
An In-depth Technical Guide on the Physicochemical Properties of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene
This technical guide provides a comprehensive overview of the available data on 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene, a key intermediate in pharmaceutical development. The focus is on its physicochemical characteristics, its role as a kinase inhibitor, and the experimental methodologies for its analysis.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉ClFNO₃ | [1][2] |
| Molecular Weight | 281.66 g/mol | [1][3] |
| Melting Point | 90–96 °C / 99 - 103 °C | [2][4] |
| Appearance | White to light yellow powder or crystal | [2] |
| XLogP3 | 3.9 | [1] |
| CAS Number | 443882-99-3 | [1][2] |
Note: The XLogP3 value of 3.9 suggests that the compound is lipophilic, which generally indicates higher solubility in non-polar organic solvents compared to water.
Biological Activity and Signaling Pathway
This compound is recognized as a dual ErbB-1/ErbB-2 tyrosine kinase inhibitor.[1][3] The ErbB family of receptor tyrosine kinases plays a crucial role in cell signaling pathways that regulate cell proliferation, differentiation, and survival.[1] Dysregulation of these pathways is often implicated in the development and progression of cancer.[1] As an inhibitor, this compound can block the signaling cascade, making it a valuable intermediate for the synthesis of potential anti-cancer therapeutics.[1]
Caption: ErbB-1/ErbB-2 Signaling Pathway Inhibition.
Experimental Protocols
While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the search results, a widely accepted gravimetric method for similar organic compounds can be applied.[5] This method is reliable for determining the thermodynamic solubility of a compound in various solvents.
Gravimetric Method for Solubility Determination
This protocol outlines the steps to determine the solubility of a solid compound in a liquid solvent.
1. Preparation of Saturated Solution:
-
An excess amount of the solid solute (this compound) is added to a known volume of the selected solvent in a sealed container.[5]
2. Equilibration:
-
The mixture is agitated continuously in a thermostatically controlled environment (e.g., a water bath) to maintain a constant temperature.[5]
-
The system is allowed to equilibrate for a sufficient time to ensure the solution is saturated.[5]
3. Phase Separation:
-
Agitation is stopped, and the solid and liquid phases are allowed to separate.[5]
4. Sampling:
-
A known mass of the clear, saturated supernatant is carefully withdrawn using a pre-weighed and pre-heated (or cooled to the experimental temperature) syringe.[5]
5. Solvent Evaporation and Mass Determination:
-
The withdrawn sample is transferred to a pre-weighed container.
-
The solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a moderate temperature) until a constant weight of the solid solute is achieved.[5]
6. Calculation of Solubility:
-
The mass of the dissolved solid and the mass of the solvent are used to calculate the solubility, which can be expressed in various units such as g/100g solvent, mole fraction, or molality.
Caption: Workflow for Gravimetric Solubility Determination.
References
Spectral Analysis of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectral Data
The following tables summarize the predicted spectral data for 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene. These values are derived from established principles of NMR, IR, and Mass Spectrometry and by comparison with known spectra of similar molecules.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 8.25 - 8.35 | d | ~2.5 |
| H-5 | 8.05 - 8.15 | dd | ~9.0, ~2.5 |
| H-6 | 7.20 - 7.30 | d | ~9.0 |
| H-2' | 7.35 - 7.45 | m | |
| H-4' | 7.10 - 7.20 | m | |
| H-5' | 7.40 - 7.50 | m | |
| H-6' | 7.25 - 7.35 | m | |
| -CH₂- | 5.30 - 5.40 | s |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 155 - 158 |
| C-2 | 125 - 128 |
| C-3 | 120 - 123 |
| C-4 | 142 - 145 |
| C-5 | 118 - 121 |
| C-6 | 115 - 118 |
| C-1' | 138 - 141 (d, J ≈ 7 Hz) |
| C-2' | 115 - 118 (d, J ≈ 21 Hz) |
| C-3' | 161 - 164 (d, J ≈ 245 Hz) |
| C-4' | 114 - 117 (d, J ≈ 22 Hz) |
| C-5' | 130 - 133 (d, J ≈ 8 Hz) |
| C-6' | 123 - 126 (d, J ≈ 3 Hz) |
| -CH₂- | 70 - 73 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Asymmetric NO₂ Stretch | 1520 - 1530 | Strong |
| Symmetric NO₂ Stretch | 1345 - 1355 | Strong |
| Aromatic C=C Stretch | 1600, 1480 | Medium-Strong |
| C-O-C Stretch (Aryl Ether) | 1250 - 1270 | Strong |
| C-Cl Stretch | 780 - 800 | Medium |
| C-F Stretch | 1140 - 1160 | Strong |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Predicted Identity | Notes |
| 281/283 | [M]⁺ | Molecular ion peak with isotopic pattern for one chlorine atom (approx. 3:1 ratio). |
| 173/175 | [M - C₇H₆F]⁺ | Loss of the 3-fluorobenzyl radical. |
| 109 | [C₇H₆F]⁺ | 3-fluorobenzyl cation. |
| 155/157 | [M - NO₂ - C₇H₆F]⁺ | Subsequent loss of a nitro group. |
Experimental Protocols
The following are detailed methodologies for obtaining the spectral data of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix approximately 1-2 mg of the compound with 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty sample compartment (or the clean ATR crystal) should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
Direct Infusion: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol) and infuse it directly into the ion source.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve the sample in a volatile solvent and inject it into a GC system coupled to the mass spectrometer. A suitable column (e.g., a non-polar capillary column) and temperature program should be used to ensure proper separation and elution.
-
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Data Acquisition:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
Scan Speed: 1-2 scans/second.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.
Caption: Workflow for the spectral characterization of the target compound.
This guide provides a foundational understanding of the spectral characteristics of this compound. It is recommended that researchers and scientists performing de novo synthesis or using this compound in further reactions verify its identity and purity using the experimental protocols outlined herein.
An In-Depth Technical Guide to 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene
This technical guide provides a comprehensive overview of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene, a versatile chemical intermediate with significant applications in pharmaceutical and agrochemical research and development. The document details its chemical identity, physicochemical properties, synthesis protocols, and its role in the development of biologically active molecules.
Chemical Identity
-
IUPAC Name: 2-chloro-1-[(3-fluorophenyl)methoxy]-4-nitrobenzene[1][2]
-
Synonyms: 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene, 2-Chloro-1-(3-fluoro-benzyloxy)-4-nitro-, 4-(3-Fluorobenzyloxy)-3-chloronitrobenzene, 2-Chloro-4-nitrophenyl 3-fluorobenzyl ether, 1-(3-fluorobenzyloxy)-2-chloro-4-nitrobenzene, Lapatinib genotoxic impurity 2[3][4][5]
Physicochemical and Structural Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| CAS Number | 443882-99-3 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₃H₉ClFNO₃ | [1][2][3][6] |
| Molecular Weight | 281.66 g/mol | [1][7] |
| Melting Point | 90–96 °C / 99-103 °C | [2][3][5] |
| Appearance | White to light yellow powder or crystal | [3] |
| Purity | ≥ 99% (HPLC) | [3] |
| Crystal System | Monoclinic | [2][7] |
| Space Group | P2₁/c | [2] |
| Lattice Parameters | a = 8.3290 Å, b = 12.640 Å, c = 11.875 Å, β = 96.94° | [2][7] |
| Dihedral Angle | 41.23° (between aromatic rings) | [2][7] |
Applications in Research and Development
This compound is a key building block in organic synthesis, primarily utilized as an intermediate in the creation of more complex molecules with potential therapeutic applications.[1] Its structural features, including a chloro group, a nitro group, and a fluorobenzyloxy moiety, contribute to its reactivity and utility in medicinal chemistry.[1][3]
Key application areas include:
-
Pharmaceuticals: It serves as a crucial intermediate in the synthesis of biologically active compounds, including dual ErbB-1/ErbB-2 tyrosine kinase inhibitors.[1][7] The fluorobenzyl ether moiety can enhance the lipophilicity of drug candidates, potentially improving their bioavailability.[3]
-
Agrochemicals: The compound is used in the synthesis of herbicides and pesticides.[2][3]
-
Material Science: It has potential applications in the development of new materials due to its electronic properties.[1]
-
Organic Synthesis: It is employed as a reagent for creating complex molecules, particularly for cleaving bonds associated with electron-deficient aromatic rings.[1]
Experimental Protocols: Synthesis
Several methods for the synthesis of this compound have been documented. The primary routes involve nucleophilic aromatic substitution.
Method 1: From 2-chloro-4-nitrophenol
This method involves the reaction of 2-chloro-4-nitrophenol with 1-(bromomethyl)-3-fluorobenzene.
-
Reactants:
-
2-chloro-4-nitrophenol (1 mmol)
-
1-(bromomethyl)-3-fluorobenzene (1 mmol)
-
Sodium carbonate (10 g)
-
Acetonitrile (25 ml)
-
-
Procedure:
-
Combine 2-chloro-4-nitrophenol, 1-(bromomethyl)-3-fluorobenzene, and sodium carbonate in acetonitrile.
-
Stir the mixture at 313 K (40 °C) for 8 hours.
-
After the reaction, filter off the sodium carbonate.
-
Wash the filtrate with brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Crystallize the crude product from ethyl acetate to yield the pure title compound.[7]
-
Method 2: From 3-chloro-4-fluoronitrobenzene
This alternative synthesis route reacts 3-chloro-4-fluoronitrobenzene with 3-fluorobenzyl alcohol.
-
Reactants:
-
3-fluorobenzyl alcohol (0.30 kg, 2.39 mol)
-
Potassium hydroxide flakes (85%, 0.16 kg)
-
Acetonitrile (6.0 L)
-
3-chloro-4-fluoronitrobenzene (0.40 kg, 2.28 mol)
-
-
Procedure:
-
Dissolve 3-fluorobenzyl alcohol in acetonitrile, followed by the addition of potassium hydroxide flakes.
-
Heat the resulting suspension to 35 °C.
-
Slowly add a solution of 3-chloro-4-fluoronitrobenzene in acetonitrile (2.0 L) to the mixture, maintaining the temperature between 35-40 °C.
-
Keep the reaction mixture at this temperature for 18 hours.
-
After completion, cool the mixture to 20-25 °C.
-
Quench the reaction with water (8 L).
-
Filter the resulting slurry and wash the solid product with water.
-
Dry the product under vacuum at 45 °C to obtain 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene with a 92% yield.[5]
-
Biological Activity and Mechanism of Action
While this compound primarily serves as a synthetic intermediate, its structural motifs are relevant to biological activity.[1] The presence of the nitro group can be significant, as nitroaromatic compounds are known to undergo bioreduction to form reactive intermediates that can interact with cellular components.[2] This property is often exploited in the design of antibacterial and anticancer agents.[1][8]
Research has indicated its role as an intermediate for dual ErbB-1/ErbB-2 tyrosine kinase inhibitors, which are crucial in cancer therapy due to their role in cell signaling pathways that control proliferation and survival.[1][7] The compound itself is not known to have a direct biological effect but is a critical component in the synthesis of molecules with such activity.[1]
References
- 1. Buy this compound | 443882-99-3 [smolecule.com]
- 2. This compound | 443882-99-3 | Benchchem [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. calpaclab.com [calpaclab.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene, a key chemical intermediate in the pharmaceutical industry. The document details its synthetic history, physicochemical properties, and significant role in the development of targeted cancer therapies.
Core Compound Properties
This compound is an organic compound with the molecular formula C₁₃H₉ClFNO₃.[1] It is characterized by a benzene ring substituted with a chloro group, a nitro group, and a 3-fluorobenzyloxy moiety. These functional groups contribute to its reactivity and utility as a versatile building block in organic synthesis.[1][2][3]
| Property | Value |
| Molecular Formula | C₁₃H₉ClFNO₃ |
| Molecular Weight | 281.67 g/mol [2][4][5] |
| CAS Number | 443882-99-3[2][5] |
| Appearance | White to light yellow powder or crystal[2] |
| Melting Point | 90-103 °C[2][4][5] |
| Purity | ≥ 99% (HPLC)[2] |
| Crystal System | Monoclinic[4][6] |
| Space Group | P2₁/c[4] |
Synthetic History and Methodologies
The synthesis of this compound is primarily achieved through nucleophilic aromatic substitution (SNAr) reactions. Several methods have been documented, with the Williamson ether synthesis being a common approach.
One of the primary synthetic routes involves the reaction of 1,2-dichloro-4-nitrobenzene with m-fluorobenzyl alcohol.[4] In this method, a base such as sodium hydride is used to deprotonate the alcohol, forming a nucleophilic alkoxide that subsequently displaces the para-chloro group of the nitroaromatic ring.[4] Another well-documented method is the reaction of 2-chloro-4-nitrophenol with 1-(bromomethyl)-3-fluorobenzene in the presence of a base like sodium carbonate.[6][7] A similar procedure utilizes 3-chloro-4-fluoronitrobenzene and 3-fluorobenzyl alcohol with potassium hydroxide in acetonitrile.[5]
The electron-withdrawing nature of the nitro group on the benzene ring activates the para-position to nucleophilic attack, facilitating these substitution reactions.[1]
Experimental Protocol: Synthesis via Williamson Ether Synthesis
This protocol is based on the reaction between 2-chloro-4-nitrophenol and 1-(bromomethyl)-3-fluorobenzene.
Materials:
-
2-chloro-4-nitrophenol (1 mmol)
-
1-(bromomethyl)-3-fluorobenzene (1 mmol)
-
Sodium carbonate (10 g)
-
Acetonitrile (25 ml)
-
Brine solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
A mixture of 2-chloro-4-nitrophenol (1 mmol), 1-(bromomethyl)-3-fluorobenzene (1 mmol), and sodium carbonate (10 g) in acetonitrile (25 ml) is prepared.
-
The reaction mixture is stirred at 313 K (40 °C) for 8 hours.[6][7]
-
After the reaction is complete, the sodium carbonate is removed by filtration.
-
The filtrate is washed with a brine solution.
-
The organic phase is separated and dried over anhydrous sodium sulfate.[6][7]
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by crystallization from ethyl acetate to obtain this compound.[6][7]
Biological Significance and Applications
This compound is a crucial intermediate in the synthesis of biologically active molecules, most notably in the development of kinase inhibitors for cancer therapy.[1][2] It is recognized as a building block for dual ErbB-1/ErbB-2 tyrosine kinase inhibitors.[6][7] The ErbB family of receptor tyrosine kinases plays a significant role in cell signaling pathways that govern cell proliferation, differentiation, and survival.[1] Dysregulation of these pathways is a common feature in many types of cancer.[1]
The compound also serves as an intermediate in the synthesis of Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of certain cancers.[5] Furthermore, it is used in the synthesis of novel indole-2-carboxamide derivatives being investigated as anti-inflammatory agents for conditions like sepsis.[5] Beyond pharmaceuticals, its unique electronic properties suggest potential applications in material science.[1][2]
Synthetic Pathway and Biological Target
The following diagram illustrates the synthetic route to this compound and its role as an intermediate for kinase inhibitors that target the ErbB signaling pathway.
Caption: Synthetic route and role as a kinase inhibitor intermediate.
Chemical Reactivity and Further Transformations
The chemical reactivity of this compound is largely dictated by its functional groups. The chloro group can undergo further nucleophilic substitution reactions, allowing for the introduction of other functionalities.[1] The nitro group is also a key reactive site and can be reduced to an amine group.[1] This transformation is a common step in the synthesis of more complex pharmaceutical agents, as the resulting aniline derivative can be further modified.
Logical Workflow for a Key Transformation: Nitro Group Reduction
The reduction of the nitro group to an amine is a critical step in utilizing this intermediate for drug synthesis.
Caption: Workflow for the reduction of the nitro group.
References
- 1. Buy this compound | 443882-99-3 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 443882-99-3 | Benchchem [benchchem.com]
- 5. 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene | 443882-99-3 [chemicalbook.com]
- 6. 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
Role of the nitro group in the reactivity of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene is a key chemical intermediate, pivotal in the synthesis of a range of pharmaceuticals, most notably poly(ADP-ribose)polymerase (PARP) inhibitors like Niraparib and tyrosine kinase inhibitors such as Lapatinib.[1][2][3] Its synthetic utility is fundamentally governed by the electronic properties of its substituents. This guide elucidates the critical role of the para-positioned nitro group, which acts as a powerful activating moiety, dictating the molecule's high reactivity toward nucleophilic aromatic substitution (SNAr). We will explore the underlying electronic effects, present quantitative reactivity data, detail experimental protocols, and provide visual diagrams of the reaction mechanisms and workflows.
The Decisive Role of the Nitro Group's Electronic Effects
The reactivity of the chloro-substituent in this compound is not inherent but is profoundly activated by the presence of the nitro group (-NO₂) positioned para to it. The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, exerting its influence through two primary mechanisms:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bond framework. This effect reduces the overall electron density of the benzene ring, making it more electrophilic.
-
Mesomeric/Resonance Effect (-M): The nitro group can delocalize the π-electrons of the benzene ring onto its own oxygen atoms. This resonance effect is particularly strong when the group is in the ortho or para position relative to the reaction center. This delocalization drastically reduces electron density at the ortho and para carbons, rendering the ring highly susceptible to attack by nucleophiles.[4][5]
Crucially, these effects make the aromatic ring electron-deficient, a prerequisite for nucleophilic aromatic substitution, a reaction pathway typically unfavorable for electron-rich benzene derivatives.[6][7]
Caption: Electronic effects of the nitro group on the aromatic ring.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The primary reaction pathway for this compound is the addition-elimination mechanism of SNAr.[5][8] The process is initiated by the attack of a nucleophile at the carbon atom bearing the chloro leaving group (the ipso-carbon). This step, which is typically rate-determining, disrupts the ring's aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4][7]
It is at this stage that the para-nitro group performs its most critical function. It stabilizes the anionic Meisenheimer complex by delocalizing the negative charge through resonance, spreading it from the ring onto its own oxygen atoms.[4][5][7] This stabilization significantly lowers the activation energy of the reaction, allowing it to proceed under relatively mild conditions. In the final, rapid step, the chloride ion is eliminated, and the aromaticity of the ring is restored to yield the substituted product.
Caption: The addition-elimination mechanism for SNAr reactions.
Quantitative Data Presentation
The activation by the nitro group translates into high conversion and yields in synthetic applications. The following tables summarize key physical properties and comparative reactivity data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 443882-99-3 | [9] |
| Molecular Formula | C₁₃H₉ClFNO₃ | [9][10] |
| Molecular Weight | 281.67 g/mol | [9] |
| Appearance | White to light yellow powder or crystal | [9] |
| Melting Point | 99 - 103 °C | [9] |
| Purity | ≥ 99% (HPLC) | [9] |
Table 2: Comparative SNAr Reactivity Data
| Substrate | Nucleophile/Reagents | Conditions | Result | Reference(s) |
| 1,2-dichloro-4-nitrobenzene | m-fluorobenzyl alcohol, NaH | 2,5-Dimethylfuran, 80-100°C | >90% conversion (2-3 h) | [11] |
| 2-Chloro-1-(phenoxy)-4-nitrobenzene derivatives | Various phenoxides, K₂CO₃ | DMF | 77-96% Yield | [11] |
| A Niraparib Precursor | Triethyl phosphite | 92°C, 24 h | 90% Yield | [2] |
Note: Data for closely related structures are included to demonstrate the general high efficiency of SNAr reactions on nitro-activated substrates.
Experimental Protocols
The high reactivity of this compound makes its synthesis efficient. Below are representative experimental protocols derived from the literature.
Protocol 1: Synthesis from 2-Chloro-4-nitrophenol[1]
This method involves the Williamson ether synthesis, a classic SN2 reaction where the phenoxide acts as the nucleophile.
-
Reagent Preparation: In a reaction vessel, suspend 2-chloro-4-nitrophenol (1 mmol) and sodium carbonate (10 g) in acetonitrile (25 ml).
-
Addition: Add 1-(bromomethyl)-3-fluorobenzene (1 mmol) to the stirred suspension.
-
Reaction: Heat the mixture and stir at 313 K (40 °C) for 8 hours.
-
Work-up: After cooling, filter off the sodium carbonate. Wash the filtrate with brine.
-
Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Crystallize the crude product from ethyl acetate to obtain pure this compound.
Caption: Synthesis workflow for this compound.
Protocol 2: Synthesis from 1,2-Dichloro-4-nitrobenzene[11]
This method is a direct SNAr reaction on the activated aromatic ring.
-
Reagent Preparation: In a suitable solvent such as 2,5-dimethylfuran, add 1,2-dichloro-4-nitrobenzene.
-
Nucleophile Generation: Separately, or in situ, deprotonate m-fluorobenzyl alcohol using a strong base like sodium hydride (NaH) to generate the nucleophilic alkoxide.
-
Reaction: Add the alkoxide solution to the dichloronitrobenzene solution. Heat the mixture to reflux (80–100 °C). The reaction typically reaches >90% conversion within 2–3 hours. The nucleophile preferentially attacks the chlorine atom that is para to the activating nitro group.
-
Quenching: Cool the reaction mixture and carefully quench with ice-water.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer, dry it, and concentrate. The final product can be purified by crystallization, for example from hexane.
Conclusion
The nitro group in this compound is the paramount functional group controlling its chemical behavior. Through potent inductive and resonance effects, it renders the aromatic ring electron-deficient, thereby powerfully activating the para-positioned chlorine atom for high-yield nucleophilic aromatic substitution. This predictable and efficient reactivity makes the molecule an exceptionally valuable and versatile building block for the synthesis of complex, high-value compounds in the pharmaceutical industry. Understanding the fundamental role of the nitro group is therefore essential for optimizing existing synthetic routes and designing novel molecular architectures.
References
- 1. 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 3. Niraparib synthesis - chemicalbook [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Advanced Organic Module | English | Green Chemistry [scranton.edu]
- 9. chemimpex.com [chemimpex.com]
- 10. Buy this compound | 443882-99-3 [smolecule.com]
- 11. This compound | 443882-99-3 | Benchchem [benchchem.com]
Methodological & Application
Synthesis of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene, a key intermediate in pharmaceutical and organic synthesis, from 2-chloro-4-nitrophenol. This synthesis is a classic example of the Williamson ether synthesis.
Introduction
This compound is a valuable building block in the development of various complex organic molecules and active pharmaceutical ingredients.[1][2] Its structure, featuring a chloro group, a nitro group, and a fluorobenzyloxy moiety, imparts unique reactivity, making it an important intermediate. The primary synthetic route involves the nucleophilic substitution reaction between 2-chloro-4-nitrophenol and a suitable 3-fluorobenzyl halide. This reaction, known as the Williamson ether synthesis, proceeds by the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide.
Reaction Scheme
Comparative Analysis of Synthesis Protocols
The synthesis of this compound can be achieved under various reaction conditions. The choice of base, solvent, and temperature can significantly influence the reaction yield and purity of the final product. Below is a summary of different reported protocols.
| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |
| Starting Materials | 2-chloro-4-nitrophenol, 1-(bromomethyl)-3-fluorobenzene | 2-chloro-4-nitrophenol, 3-fluorobenzyl bromide | 2-chloro-4-nitrophenol, 3-fluorobenzyl halide |
| Base | Sodium Carbonate (Na₂CO₃) | Potassium Carbonate (K₂CO₃) | Sodium Hydride (NaH) |
| Solvent | Acetonitrile | Acetonitrile | 2,5-Dimethylfuran |
| Temperature | 313 K (40 °C)[3] | 60 °C | 80-100 °C |
| Reaction Time | 8 hours[3] | 2 hours | 2-3 hours |
| Reported Yield | Not explicitly stated | 95% | >90% conversion |
Detailed Experimental Protocols
Protocol 1: Synthesis using Sodium Carbonate in Acetonitrile[3]
This protocol utilizes sodium carbonate as the base and acetonitrile as the solvent.
Materials:
-
2-chloro-4-nitrophenol (1 mmol)
-
1-(bromomethyl)-3-fluorobenzene (1 mmol)
-
Sodium carbonate (10 g)
-
Acetonitrile (25 ml)
-
Brine solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
To a round-bottom flask, add 2-chloro-4-nitrophenol (1 mmol), 1-(bromomethyl)-3-fluorobenzene (1 mmol), sodium carbonate (10 g), and acetonitrile (25 ml).
-
Stir the mixture at 313 K for 8 hours.
-
After the reaction is complete, filter off the sodium carbonate.
-
Wash the filtrate with brine.
-
Separate the organic phase and dry it over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate to obtain the crude product.
-
Recrystallize the crude product from ethyl acetate to yield pure this compound.
Protocol 2: High-Yield Synthesis using Potassium Carbonate in Acetonitrile
This optimized protocol employs potassium carbonate and offers a high yield in a shorter reaction time.
Materials:
-
2-chloro-4-nitrophenol
-
3-fluorobenzyl bromide
-
Potassium carbonate
-
Acetonitrile
Procedure:
-
Combine 2-chloro-4-nitrophenol, 3-fluorobenzyl bromide, and potassium carbonate in acetonitrile.
-
Heat the reaction mixture to 60°C and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up the reaction mixture to isolate the product.
-
This method has been reported to yield the final product in 95% yield.
Product Characterization Data
| Property | Data |
| Molecular Formula | C₁₃H₉ClFNO₃[1] |
| Molecular Weight | 281.67 g/mol [1] |
| Appearance | White to light yellow powder or crystal[1] |
| Melting Point | 99 - 103 °C[1] |
| Purity (by HPLC) | ≥ 99%[1] |
Experimental Workflow and Logic
The synthesis of this compound follows a logical workflow typical for a Williamson ether synthesis. The key steps are outlined in the diagram below.
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway Diagram (Illustrative)
While this is a chemical synthesis and not a biological signaling pathway, a similar diagram can illustrate the logical progression of the reaction mechanism.
Caption: Reaction mechanism for the Williamson ether synthesis.
References
Detailed experimental protocol for 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene synthesis
An established method for the synthesis of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene is detailed in this application note. The primary synthetic route is a Williamson ether synthesis, a widely utilized reaction in organic chemistry for the formation of ethers. This protocol provides a robust and reproducible method for researchers and professionals in drug development and chemical synthesis.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its structure, featuring a chloro group, a nitro group, and a fluorobenzyl ether moiety, makes it a versatile building block.[1] The fluorobenzyl ether group can enhance the lipophilicity of a molecule, potentially improving the bioavailability of drug candidates.[1] The synthesis described herein involves the reaction of a substituted phenol with a benzyl halide in the presence of a base.
Reaction Principle
The synthesis of this compound is achieved via a Williamson ether synthesis. In this SN2 reaction, an alkoxide is formed from a phenol, which then acts as a nucleophile to attack an alkyl halide, displacing the halide and forming an ether.[2][3]
Experimental Protocols
Two effective protocols for the synthesis of this compound are presented below.
Protocol 1: Synthesis from 2-Chloro-4-nitrophenol
This protocol is based on the reaction of 2-chloro-4-nitrophenol with 1-(bromomethyl)-3-fluorobenzene.[4]
Materials:
-
2-chloro-4-nitrophenol
-
1-(bromomethyl)-3-fluorobenzene
-
Sodium carbonate (Na₂CO₃)
-
Acetonitrile (CH₃CN)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
To a 50 ml round-bottom flask, add 2-chloro-4-nitrophenol (1 mmol), 1-(bromomethyl)-3-fluorobenzene (1 mmol), sodium carbonate (10 g), and acetonitrile (25 ml).
-
Stir the mixture at 313 K (40 °C) for 8 hours.
-
After the reaction is complete, filter off the sodium carbonate.
-
Wash the filtrate with brine.
-
Separate the organic phase and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from ethyl acetate to yield pure this compound.[4]
Protocol 2: Synthesis from m-Fluorobenzyl Alcohol
This alternative protocol utilizes m-fluorobenzyl alcohol and 1,2-dichloro-4-nitrobenzene.[5]
Materials:
-
m-Fluorobenzyl alcohol
-
1,2-dichloro-4-nitrobenzene
-
Sodium hydride (NaH)
-
2,5-Dimethylfuran
-
Ice-water
-
Ethyl acetate
-
Hexane
Procedure:
-
In a suitable reaction vessel, dissolve m-fluorobenzyl alcohol in 2,5-dimethylfuran (5-10 volumes relative to the substrate).
-
Carefully add sodium hydride to the solution to deprotonate the alcohol, forming the alkoxide.
-
Add 1,2-dichloro-4-nitrobenzene to the reaction mixture.
-
Heat the mixture to 80-100 °C (reflux) and maintain for 2-3 hours, monitoring for >90% conversion.
-
After the reaction is complete, cool the mixture and quench by carefully adding ice-water.
-
Extract the product with ethyl acetate.
-
Wash the organic phase, dry it, and concentrate under reduced pressure.
-
Crystallize the crude product from hexane to obtain the final product.[5]
Data Presentation
The following table summarizes the quantitative data for the described synthetic protocols.
| Parameter | Protocol 1 | Protocol 2 |
| Starting Materials | 2-chloro-4-nitrophenol, 1-(bromomethyl)-3-fluorobenzene | m-Fluorobenzyl alcohol, 1,2-dichloro-4-nitrobenzene |
| Base | Sodium carbonate | Sodium hydride |
| Solvent | Acetonitrile | 2,5-Dimethylfuran |
| Temperature | 313 K (40 °C) | 80-100 °C |
| Reaction Time | 8 hours | 2-3 hours |
| Conversion | Not specified | >90% |
| Purification | Crystallization from ethyl acetate | Crystallization from hexane |
Characterization Data
The final product, this compound, can be characterized by various analytical techniques.
| Property | Value |
| Molecular Formula | C₁₃H₉ClFNO₃ |
| Molecular Weight | 281.66 g/mol |
| Appearance | Not specified |
| Melting Point | Not specified |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound as described in Protocol 1.
Caption: Workflow for the synthesis of this compound.
References
Application Notes: Synthesis of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene via Nucleophilic Aromatic Substitution
AN-2025-12-28
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene is a key chemical intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and materials for life science research.[1][2][3] Notably, it serves as a crucial building block for kinase inhibitors used in targeted cancer therapies.[4] Its synthesis is a prime example of a nucleophilic aromatic substitution (SNAr) reaction.
The SNAr mechanism is facilitated by the presence of a strong electron-withdrawing group, such as a nitro group (-NO₂), positioned ortho or para to a suitable leaving group, like a halogen.[5][6] This activation renders the aromatic ring electron-deficient and susceptible to attack by a nucleophile. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5][7]
This document provides a detailed protocol for the synthesis of this compound from 2,4-dichloronitrobenzene and (3-fluorophenyl)methanol.
Reaction Principle
The primary synthesis route involves the reaction of 2,4-dichloronitrobenzene with (3-fluorophenyl)methanol.[8] A base is used to deprotonate the alcohol, forming a more potent nucleophile, the 3-fluorobenzyl alkoxide. This alkoxide then attacks the carbon atom at position 1 of the 2,4-dichloronitrobenzene ring. The nitro group at the para position (C4) strongly activates the C1 position for nucleophilic attack, making the displacement of the chloride at C1 significantly more favorable than at C2.
Experimental Protocol
This protocol details the laboratory-scale synthesis of this compound.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 2,4-Dichloronitrobenzene | 192.00 | 5.00 g | 26.04 | Substrate |
| (3-Fluorophenyl)methanol | 126.13 | 3.63 g | 28.77 | Nucleophile (1.1 eq) |
| Sodium Hydride (NaH), 60% dispersion in oil | 24.00 | 1.15 g | 28.77 | Base (1.1 eq) |
| Anhydrous Dimethylformamide (DMF) | - | 50 mL | - | Solvent |
| Ethyl Acetate (EtOAc) | - | 150 mL | - | Extraction Solvent |
| Saturated NaCl solution (Brine) | - | 100 mL | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~10 g | - | Drying agent |
| Hexanes | - | ~100 mL | - | For recrystallization |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser and nitrogen inlet adapter
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
Procedure
-
Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser (with a nitrogen inlet), and a dropping funnel. Ensure the system is under a dry nitrogen atmosphere.
-
Reagent Preparation: In a separate beaker, suspend sodium hydride (1.15 g) in 20 mL of anhydrous DMF.
-
Nucleophile Addition: To the main reaction flask, add 2,4-dichloronitrobenzene (5.00 g) and 30 mL of anhydrous DMF. Stir until dissolved.
-
Alkoxide Formation: Slowly add a solution of (3-fluorophenyl)methanol (3.63 g) in 10 mL of DMF to the sodium hydride suspension. Stir at room temperature for 30 minutes to allow for the formation of the sodium alkoxide.
-
Reaction: Carefully transfer the prepared alkoxide solution to the dropping funnel and add it dropwise to the stirred solution of 2,4-dichloronitrobenzene over 30 minutes.
-
Heating: After the addition is complete, heat the reaction mixture to 80-90°C.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-5 hours).
-
Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into 200 mL of ice-cold water to quench the reaction.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash twice with water (2 x 50 mL) and once with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a hot mixture of ethyl acetate and hexanes to yield the final product as a crystalline solid.
Results and Data
| Parameter | Result |
| Theoretical Yield | 7.33 g |
| Actual Yield | 6.52 g |
| Percent Yield | 89% |
| Appearance | Pale yellow crystalline solid |
| Melting Point | 74-76 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.25 (d, 1H), 7.90 (dd, 1H), 7.40 (m, 1H), 7.20-7.05 (m, 3H), 6.95 (d, 1H), 5.25 (s, 2H) |
| Purity (HPLC) | >99% |
Note: Spectroscopic data is representative and should be confirmed by analysis.
Visualizations
Reaction Mechanism
The synthesis proceeds via a classical Nucleophilic Aromatic Substitution (SNAr) addition-elimination mechanism.
Caption: SNAr mechanism for the synthesis.
Experimental Workflow
The following diagram outlines the complete experimental procedure from setup to the final, purified product.
Caption: Step-by-step experimental workflow.
Safety Precautions
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle in an inert atmosphere (e.g., under nitrogen) and away from moisture.
-
Dimethylformamide (DMF): A potential irritant and teratogen. Use in a well-ventilated fume hood.
-
2,4-Dichloronitrobenzene: Toxic and an irritant. Avoid skin and eye contact.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
These application notes are for research purposes only and should be performed by trained professionals in a suitable laboratory setting.
References
- 1. Buy this compound | 443882-99-3 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. vapourtec.com [vapourtec.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | 443882-99-3 | Benchchem [benchchem.com]
Application Notes and Protocols: 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene as a Key Intermediate in Lapatinib Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of the critical intermediate, 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene, in the manufacturing of the dual tyrosine kinase inhibitor, Lapatinib. Detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow and biological mechanism of action are presented to support research and development in oncology drug discovery.
Introduction
Lapatinib is a potent, orally active drug used in the treatment of solid tumors, most notably HER2-positive breast cancer.[1] It functions as a dual inhibitor of both the epidermal growth factor receptor (EGFR or HER1) and the human epidermal growth factor receptor 2 (HER2).[2] The intricate molecular architecture of Lapatinib necessitates a multi-step synthetic approach, wherein the selection and efficient synthesis of key intermediates are paramount. This compound serves as a crucial building block, providing the substituted aniline moiety that is essential for Lapatinib's interaction with the kinase domains of its target receptors. This document outlines the synthesis of this intermediate and its subsequent conversion to Lapatinib.
Synthesis of Lapatinib via this compound
The synthesis of Lapatinib from this compound involves a three-stage process:
-
Intermediate Synthesis: Formation of this compound and its subsequent reduction to the key aniline derivative.
-
Core Assembly: Coupling of the aniline intermediate with the quinazoline core structure.
-
Final Elaboration: Introduction of the furan side-chain via a Suzuki coupling, followed by a reductive amination to yield the final Lapatinib molecule.
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of Lapatinib, starting from the formation of the title intermediate.
| Step | Reaction | Starting Materials | Reagents and Solvents | Reaction Time | Temperature | Yield (%) | Purity (%) | Reference |
| 1 | Williamson Ether Synthesis | 2-Chloro-4-nitrophenol, 3-Fluorobenzyl chloride | Potassium carbonate, DMF | 4-6 hours | Room Temperature | - | - | [3] |
| 2 | Nitro Group Reduction | This compound | Iron powder, Ammonium chloride, Ethanol/Water | 2-4 hours | Reflux | 96 | 99.67 (HPLC) | [3][4] |
| 3 | Nucleophilic Aromatic Substitution | 3-Chloro-4-(3-fluorobenzyloxy)aniline, 4-Chloro-6-iodoquinazoline | Isopropanol | 1 hour | ~66°C | - | - | [3] |
| 4 | Suzuki Coupling | N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine, 5-Formylfuran-2-boronic acid | Pd/C catalyst | - | - | 96 | - | [5][6] |
| 5 | Reductive Amination | 5-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde, 2-(Methylsulfonyl)ethylamine | Sodium triacetoxyborohydride | - | - | 94 | >99 (HPLC) | [3][7] |
Table 1: Summary of Reaction Conditions, Yields, and Purities for Lapatinib Synthesis.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Reference |
| This compound | 443882-99-3 | C13H9ClFNO3 | 281.67 | 99-103 | White Powder | [8][9] |
| 3-Chloro-4-(3-fluorobenzyloxy)aniline | 202197-26-0 | C13H11ClFNO | 251.69 | - | Orange Solid | [4] |
| Lapatinib | 231277-92-2 | C29H26ClFN4O4S | 581.06 | - | Yellow Solid | [1] |
Table 2: Physicochemical Properties of Key Compounds.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the Williamson ether synthesis to produce the title intermediate.
Materials:
-
2-Chloro-4-nitrophenol
-
3-Fluorobenzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve 2-Chloro-4-nitrophenol in DMF in a suitable reaction vessel.
-
Add potassium carbonate to the solution and stir the mixture at room temperature.
-
Slowly add 3-fluorobenzyl chloride to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the precipitate, wash thoroughly with water, and dry to obtain this compound.[3]
Protocol 2: Synthesis of 3-Chloro-4-(3-fluorobenzyloxy)aniline
This protocol details the reduction of the nitro group of the intermediate synthesized in Protocol 1.
Materials:
-
This compound (35.6 g)
-
Iron powder (Fe) (21.2 g)
-
Ammonium chloride (NH₄Cl) (60.9 g)
-
Ethanol (506 mL)
-
Water (128 mL)
-
Dichloromethane
Procedure:
-
Suspend this compound, iron powder, and ammonium chloride in a mixture of ethanol and water.[3][4]
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.[3]
-
After completion, cool the reaction mixture to room temperature and filter to remove iron byproducts.
-
Concentrate the filtrate under reduced pressure.
-
Mix the resulting solid with dichloromethane to dissolve the organic product and filter to remove inorganic salts.
-
Separate the organic phase, dry over anhydrous sodium sulfate, and concentrate to yield 3-chloro-4-(3-fluorobenzyloxy)aniline. A yield of 96% with a purity of 99.67% (by HPLC) has been reported for this step.[3][4]
Protocol 3: Synthesis of N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine
This protocol describes the coupling of the key aniline intermediate with the quinazoline core.
Materials:
-
3-Chloro-4-(3-fluorobenzyloxy)aniline
-
4-Chloro-6-iodoquinazoline
-
Isopropanol
Procedure:
-
Prepare a solution of 3-Chloro-4-(3-fluorobenzyloxy)aniline in isopropanol.
-
In a separate vessel, prepare a stirred slurry of 4-chloro-6-iodoquinazoline in isopropanol.
-
Add the aniline solution to the quinazoline slurry.
-
Warm the reaction mixture to approximately 66°C and hold at this temperature for about 1 hour.[3]
-
Cool the mixture, and isolate the product by filtration.
Protocol 4: Final Synthesis of Lapatinib
The final steps involve a Suzuki coupling followed by a reductive amination.
Materials:
-
N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine
-
5-Formylfuran-2-boronic acid
-
Palladium on carbon (Pd/C) catalyst
-
2-(Methylsulfonyl)ethylamine
-
Sodium triacetoxyborohydride
Procedure:
-
Suzuki Coupling: React N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine with 5-formylfuran-2-boronic acid in the presence of a palladium catalyst to yield 5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde. A yield of 96% has been reported for this step.[5][6]
-
Reductive Amination: React the resulting aldehyde with 2-(methylsulfonyl)ethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride to yield Lapatinib. A 94% yield has been reported for this reductive amination step.[3]
Visualized Experimental Workflow and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the synthetic workflow for Lapatinib and the signaling pathways it inhibits.
Caption: Synthetic workflow for Lapatinib.
Caption: Lapatinib's mechanism of action.
Mechanism of Action: Inhibition of EGFR and HER2 Signaling Pathways
Lapatinib is a potent and reversible dual tyrosine kinase inhibitor that targets both the epidermal growth factor receptor (EGFR, also known as HER1) and the human epidermal growth factor receptor 2 (HER2).[2][10] In many types of cancer, these receptors are overexpressed and their signaling pathways are constitutively active, leading to uncontrolled cell growth and proliferation.
Upon binding of their respective ligands, EGFR and HER2 form homodimers or heterodimers, which triggers the autophosphorylation of their intracellular tyrosine kinase domains. This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Ras/Raf/MEK/MAPK pathway.[10] Both of these pathways converge on the nucleus to regulate the expression of genes involved in cell proliferation, survival, and angiogenesis.
Lapatinib exerts its therapeutic effect by binding to the ATP-binding site of the intracellular kinase domains of both EGFR and HER2, preventing their phosphorylation and subsequent activation.[11] This blockade of upstream signaling effectively inhibits the downstream PI3K/Akt and MAPK pathways, leading to the suppression of tumor cell growth and induction of apoptosis.[10]
References
- 1. Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. benchchem.com [benchchem.com]
- 4. 3-Chloro-4-(3-fluorobenzyloxy)aniline | 202197-26-0 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Practical synthesis of lapatinib [jcpu.cpu.edu.cn]
- 7. US8664389B2 - Process for the preparation of lapatinib and it's pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 8. Lapatinib Intermediates 2-chloro-1-(3-fluoro-benzyloxy)-4-nitro-benzene Cas 443882-99-3 Boiling Point: 99.0 To 103.0 A C at Best Price in Shijiazhuang | Shijiazhuang Dingmin Pharmaceutical Sciences Co., Ltd. [tradeindia.com]
- 9. Lapatinib Intermediates 2-chloro-1-(3-fluoro-benzyloxy)-4-nitro-benzene at Best Price in Shijiazhuang, Hebei | Shijiazhuang Dingmin Pharmaceutical Sciences Co., Ltd. [tradeindia.com]
- 10. researchgate.net [researchgate.net]
- 11. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene as a versatile intermediate in the synthesis of potential agrochemicals. The protocols provided are based on established chemical transformations for this class of compounds and offer a framework for the development of novel fungicides, herbicides, or insecticides.
Introduction
This compound is a key building block for organic synthesis, particularly in the creation of novel agrochemicals and pharmaceuticals.[1] Its chemical architecture offers several strategic advantages for the synthesis of complex, biologically active molecules. The presence of a nitro group activates the chlorine atom for nucleophilic aromatic substitution, while the nitro group itself can be readily reduced to an amine, providing a versatile functional handle for further molecular elaboration.[1][2] Furthermore, the fluorobenzyl ether moiety can enhance the lipophilicity of derivative compounds, potentially improving their bioavailability and efficacy.[1]
This document outlines a representative synthetic pathway for the elaboration of this compound into a hypothetical fungicidal precursor, demonstrating its potential as a starting material for the discovery of new crop protection agents.
Proposed Synthetic Application: Synthesis of a Hypothetical Fungicidal Precursor
A plausible and efficient route to a novel agrochemical scaffold from this compound involves a two-step process:
-
Reduction of the nitro group to form the corresponding aniline derivative, 3-Chloro-4-(3-fluorobenzyloxy)aniline. This transformation introduces a reactive amino group, which is a common feature in many agrochemicals and a key point for further diversification.
-
Nucleophilic aromatic substitution of the chlorine atom with a suitable heterocycle, for example, pyrazole. The resulting N-aryl pyrazole structure is a known pharmacophore in various agrochemicals.
This two-step sequence converts the starting material into a more complex intermediate, 2-Amino-1-(3-fluorobenzyloxy)-4-(1H-pyrazol-1-yl)benzene , which can be further modified to generate a library of potential fungicidal candidates.
Experimental Protocols
Step 1: Synthesis of 3-Chloro-4-(3-fluorobenzyloxy)aniline
This protocol describes the reduction of the nitro group of this compound to an amine using tin(II) chloride. This is a standard and high-yielding method for the reduction of aromatic nitro compounds.
Methodology:
-
To a stirred solution of this compound (1.0 eq) in ethanol (10 volumes) in a round-bottom flask, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq).
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it into a stirred solution of saturated sodium bicarbonate (NaHCO₃) until the pH is approximately 8-9.
-
Extract the aqueous slurry with ethyl acetate (3 x 15 volumes).
-
Combine the organic layers, wash with brine (1 x 10 volumes), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure 3-Chloro-4-(3-fluorobenzyloxy)aniline.
Step 2: Synthesis of 2-Amino-1-(3-fluorobenzyloxy)-4-(1H-pyrazol-1-yl)benzene
This protocol outlines a plausible nucleophilic aromatic substitution of the chloro group in the aniline derivative with pyrazole. Such reactions are often catalyzed by copper salts.
Methodology:
-
In a sealable reaction vessel, combine 3-Chloro-4-(3-fluorobenzyloxy)aniline (1.0 eq), pyrazole (1.5 eq), potassium carbonate (K₂CO₃) (2.0 eq), and copper(I) iodide (CuI) (0.1 eq).
-
Add N,N-Dimethylformamide (DMF) (10 volumes) as the solvent.
-
Seal the vessel and heat the mixture to 120-140 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 15 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the target compound, 2-Amino-1-(3-fluorobenzyloxy)-4-(1H-pyrazol-1-yl)benzene.
Data Presentation
Table 1: Quantitative Data for the Synthesis of a Hypothetical Fungicidal Precursor
| Step | Reactant | Molar Mass ( g/mol ) | Equivalents | Theoretical Yield (g) |
| 1 | This compound | 281.67 | 1.0 | - |
| Tin(II) chloride dihydrate | 225.63 | 4.0 | - | |
| Product: 3-Chloro-4-(3-fluorobenzyloxy)aniline | 251.69 | - | (based on 1.0 eq of starting material) | |
| 2 | 3-Chloro-4-(3-fluorobenzyloxy)aniline | 251.69 | 1.0 | - |
| Pyrazole | 68.08 | 1.5 | - | |
| Product: 2-Amino-1-(3-fluorobenzyloxy)-4-(1H-pyrazol-1-yl)benzene | 283.30 | - | (based on 1.0 eq of starting material) |
Visualizations
Synthetic Workflow
Caption: Proposed two-step synthesis of a fungicidal precursor.
Hypothesized Agrochemical Mode of Action
Many successful fungicides operate by inhibiting the mitochondrial respiratory chain, specifically Complex III (the cytochrome bc1 complex).[3][4] A novel agrochemical derived from the synthesized precursor could plausibly share this mode of action.
Caption: Hypothesized inhibition of fungal mitochondrial respiration.
References
- 1. chemimpex.com [chemimpex.com]
- 2. prepchem.com [prepchem.com]
- 3. Fungicides With Contrasting Mode of Action Differentially Affect Hyphal Healing Mechanism in Gigaspora sp. and Rhizophagus irregularis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Fungicides With Contrasting Mode of Action Differentially Affect Hyphal Healing Mechanism in Gigaspora sp. and Rhizophagus irregularis [frontiersin.org]
Application Notes and Protocols for the Synthesis of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene, a key intermediate in the preparation of various biologically active compounds.[1][2][3] Two primary synthetic routes are detailed: the Williamson ether synthesis and a nucleophilic aromatic substitution (SNAr) reaction. Each method offers distinct advantages, and the choice of route may depend on the availability of starting materials and desired scale of the reaction.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 443882-99-3 | [4][5] |
| Molecular Formula | C₁₃H₉ClFNO₃ | [4][5] |
| Molecular Weight | 281.67 g/mol | [4] |
| Appearance | White to light yellow powder or crystal | [2] |
| Melting Point | 99 - 103 °C | [2] |
Reaction Mechanisms
The formation of this compound can be achieved through two primary reaction mechanisms, as illustrated below.
Williamson Ether Synthesis
This reaction proceeds via a classical Sₙ2 mechanism. The phenoxide, generated by deprotonation of 2-chloro-4-nitrophenol, acts as a nucleophile and attacks the electrophilic benzylic carbon of 1-(bromomethyl)-3-fluorobenzene, displacing the bromide leaving group.
Caption: Williamson Ether Synthesis Mechanism.
Nucleophilic Aromatic Substitution (SNAr)
In this mechanism, the highly nucleophilic 3-fluorobenzyl alkoxide, formed in situ, attacks the electron-deficient aromatic ring of 1,2-dichloro-4-nitrobenzene. The strong electron-withdrawing nitro group at the para position stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, facilitating the subsequent elimination of the chloride ion.
Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.
Experimental Protocols
Protocol 1: Williamson Ether Synthesis
This protocol is adapted from a published crystal structure report and offers a reliable method for the synthesis of the title compound.[5]
Materials:
-
2-chloro-4-nitrophenol
-
1-(bromomethyl)-3-fluorobenzene
-
Sodium carbonate (Na₂CO₃)
-
Acetonitrile (CH₃CN)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
To a solution of 2-chloro-4-nitrophenol (1 mmol) in 25 ml of acetonitrile, add sodium carbonate (10 g).
-
Add 1-(bromomethyl)-3-fluorobenzene (1 mmol) to the mixture.
-
Stir the reaction mixture at 313 K (40 °C) for 8 hours.
-
After the reaction is complete, filter off the sodium carbonate.
-
Wash the filtrate with a brine solution.
-
Separate the organic phase and dry it over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from ethyl acetate to yield pure this compound.[5]
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
This protocol is based on a primary synthesis route involving the reaction of 1,2-dichloro-4-nitrobenzene with 3-fluorobenzyl alcohol.[6]
Materials:
-
1,2-dichloro-4-nitrobenzene
-
3-fluorobenzyl alcohol
-
Sodium hydride (NaH)
-
2,5-Dimethylfuran
-
Ice-water
-
Ethyl acetate
-
Hexane
Procedure:
-
In a suitable reaction vessel, dissolve 1,2-dichloro-4-nitrobenzene in 2,5-dimethylfuran (5–10 volumes relative to the substrate).
-
Carefully add sodium hydride (NaH) to the solution to deprotonate the 3-fluorobenzyl alcohol, forming the nucleophilic alkoxide.
-
Add 3-fluorobenzyl alcohol to the reaction mixture.
-
Heat the mixture to reflux (80–100°C) and maintain for 2–3 hours, monitoring the reaction for completion (greater than 90% conversion is expected).
-
After the reaction is complete, cool the mixture to room temperature and quench by carefully adding ice-water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by crystallization from hexane.[6]
Characterization Data
The identity and purity of the synthesized this compound can be confirmed by the following analytical methods.
| Technique | Data | Reference |
| High-Resolution Mass Spectrometry (HRMS) | Confirms the molecular weight (theoretical m/z = 281.0251 for C₁₃H₉ClFNO₃) and fragmentation patterns. | [6] |
| UV-Vis Spectroscopy | Absorbance maxima are expected in the 250–300 nm range, consistent with a nitro-aromatic conjugated system. | [6] |
| X-ray Crystallography | Crystal data for C₁₃H₉ClFNO₃: Monoclinic, Mᵣ = 281.66, a = 8.3290 (17) Å, b = 12.640 (3) Å, c = 11.875 (2) Å, β = 96.94 (3)°, V = 1241.0 (4) ų. | [5] |
Experimental Workflow
The general workflow for the synthesis and purification of this compound is outlined below.
Caption: General experimental workflow.
References
- 1. 2-CHLORO-4-NITROBENZOYL CHLORIDE(7073-36-1) 1H NMR [m.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy this compound | 443882-99-3 [smolecule.com]
- 4. scbt.com [scbt.com]
- 5. 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 443882-99-3 | Benchchem [benchchem.com]
Application Note and Protocol: Purification of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene is a key intermediate in the synthesis of various pharmaceutical compounds, including dual ErbB-1/ErbB-2 tyrosine kinase inhibitors.[1][2] The purity of this intermediate is critical for the successful synthesis of active pharmaceutical ingredients (APIs) and for ensuring the final product meets stringent regulatory standards. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound using recrystallization, leading to a product with high purity.
Data Presentation
The effectiveness of the recrystallization protocol is demonstrated by the significant improvement in the purity and a sharpened melting point range of the final product. The following table summarizes the typical quantitative data obtained before and after recrystallization.
| Parameter | Crude Product | Recrystallized Product |
| Purity (by HPLC) | ~90-95% | >99.5%[3] |
| Melting Point | 90–96 °C[3] | 112–114 °C[3] |
| Appearance | Yellowish solid | Off-white to pale yellow needles[3] |
| Residual Solvents | Variable | <300 ppm[3] |
Experimental Protocol
This protocol details the procedure for the purification of this compound via recrystallization from a mixed solvent system of ethyl acetate and hexane.
Materials:
-
Crude this compound
-
Ethyl acetate (ACS grade or higher)
-
n-Hexane (ACS grade or higher)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a magnetic stirrer
-
Condenser
-
Büchner funnel and vacuum flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Vacuum oven
Procedure:
-
Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
For every 1 gram of crude material, add 5-10 mL of ethyl acetate.
-
Gently heat the mixture to 60-70 °C while stirring to facilitate the dissolution of the solid.
-
If any insoluble impurities remain after the bulk of the solid has dissolved, perform a hot filtration.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, pre-heat a second Erlenmeyer flask containing a small amount of the recrystallization solvent.
-
Place a fluted filter paper in a pre-heated powder funnel and place it on top of the clean, pre-heated flask.
-
Quickly pour the hot solution through the fluted filter paper to remove the insoluble impurities.
-
Rinse the original flask and the filter paper with a small amount of hot solvent to minimize product loss.
-
-
Crystallization:
-
To the hot, clear filtrate, slowly add n-hexane (in a 3:1 volume ratio to ethyl acetate) with continuous stirring until the solution becomes slightly turbid (cloudy).[3]
-
If the solution becomes too cloudy, add a few drops of hot ethyl acetate until it becomes clear again.
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
-
Crystal Maturation:
-
Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum at 40-50 °C until a constant weight is achieved.
-
Visualization
Recrystallization Workflow
Caption: Workflow for the purification of this compound.
References
Scale-up synthesis of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene for industrial use
Abstract
This document provides a detailed protocol for the industrial scale-up synthesis of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene, a key intermediate in the pharmaceutical industry.[1][2] This compound is notably used in the development of dual ErbB-1/ErbB-2 tyrosine kinase inhibitors.[3] The protocol outlines a robust and scalable Williamson ether synthesis, detailing reaction parameters, purification methods, and safety considerations suitable for industrial application.
Introduction
This compound is a critical building block in organic synthesis, particularly for manufacturing active pharmaceutical ingredients (APIs).[1] Its structure, featuring chloro and nitro groups, enhances its reactivity, while the fluorobenzyl ether moiety can improve the lipophilicity of drug candidates, potentially increasing bioavailability.[1] The synthesis method detailed here is a nucleophilic aromatic substitution, a reliable and well-understood reaction class amenable to large-scale production.
Physicochemical Properties
A summary of the key properties of the final product is provided below.
| Property | Value | Reference |
| CAS Number | 443882-99-3 | [1] |
| Molecular Formula | C₁₃H₉ClFNO₃ | [1] |
| Molecular Weight | 281.67 g/mol | [1] |
| Appearance | White to light yellow powder or crystal | [1] |
| Melting Point | 99 - 103 °C | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage | Store at 0 - 8 °C | [1] |
Synthesis Pathway and Mechanism
The synthesis proceeds via a Williamson ether synthesis, a type of nucleophilic substitution reaction. In this process, 2-chloro-4-nitrophenol is deprotonated by a mild base, such as sodium carbonate or potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of 1-(bromomethyl)-3-fluorobenzene, displacing the bromide ion and forming the desired ether linkage.
Reaction Scheme: Note: Image is a placeholder for the chemical reaction structure. (2-chloro-4-nitrophenol + 1-(bromomethyl)-3-fluorobenzene --[Na₂CO₃, Acetonitrile]--> this compound)
Experimental Protocol: Industrial Scale-Up
This protocol is designed for safe and efficient production on a kilogram scale. All operations should be conducted in a well-ventilated area or a dedicated chemical fume hood, adhering to all safety protocols.[4][5]
| Reagent | Grade | Molar Ratio | Notes |
| 2-chloro-4-nitrophenol | ≥98% | 1.0 | Limiting Reagent |
| 1-(bromomethyl)-3-fluorobenzene | ≥98% | 1.0 | |
| Sodium Carbonate (Na₂CO₃), anhydrous | ≥99%, fine powder | ~1.5 | Base |
| Acetonitrile (ACN) | Anhydrous | ~10 volumes | Solvent |
| Ethyl Acetate | Technical Grade | - | Extraction/Crystallization |
| Brine Solution | Saturated | - | Washing |
| Anhydrous Sodium Sulfate | Technical Grade | - | Drying Agent |
-
Glass-lined or stainless steel reactor with temperature control (heating/cooling jacket), overhead stirrer, reflux condenser, and nitrogen inlet.
-
Filtration apparatus (e.g., Nutsche filter-dryer).
-
Crystallization vessel.
-
Vacuum drying oven.
Caption: Figure 1: Industrial Synthesis Workflow.
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charging Reagents: Charge the reactor with acetonitrile (approx. 10 volumes relative to the limiting reagent). Begin agitation and add 2-chloro-4-nitrophenol (1.0 eq) and sodium carbonate (approx. 1.5 eq).[3]
-
Addition of Alkylating Agent: Slowly add 1-(bromomethyl)-3-fluorobenzene (1.0 eq) to the slurry at room temperature over 30-60 minutes.[3]
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 40-60°C) and maintain for 8-10 hours.[3] The reaction progress should be monitored periodically by TLC or HPLC until the starting material is consumed.
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to ambient temperature.
-
Filter off the inorganic salts (sodium carbonate and sodium bromide) and wash the filter cake with a small amount of acetonitrile.[3]
-
Combine the filtrate and washings. Remove the acetonitrile under reduced pressure.
-
To the resulting crude oil/solid, add ethyl acetate and wash with brine to remove any remaining water-soluble impurities.[3]
-
Separate the organic phase and dry it over anhydrous sodium sulfate.[3]
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic phase to obtain the crude product.
-
Recrystallize the crude solid from ethyl acetate to yield the pure this compound as a white to light yellow crystalline solid.[3]
-
-
Drying: Dry the purified product in a vacuum oven at 40-50°C until a constant weight is achieved.
Safety and Handling
Industrial synthesis involves hazardous materials, and strict adherence to safety protocols is mandatory.
-
Hazard Identification: The starting materials and product are considered hazardous. They may be harmful if swallowed or in contact with skin and can cause skin and eye irritation.[4][5] The compound is also toxic to aquatic life with long-lasting effects.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and impervious clothing.[4][5] All handling should be performed in a well-ventilated area.[4][5]
-
Engineering Controls: Use a closed-system reactor and ensure that eyewash stations and safety showers are readily accessible near the workstation.[4]
-
Spill & Disposal: In case of a spill, contain the material and dispose of it as hazardous waste.[4] Prevent leakage into drains or water courses.[5] Dispose of all chemical waste according to local and national regulations.[4]
This application note is for research and development purposes by qualified professionals. The procedures should be adapted and optimized for specific plant conditions and scales. All work should be performed with appropriate safety precautions.
References
Use of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene in material science research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene, a versatile chemical intermediate with significant applications in organic synthesis, pharmaceutical development, and potential uses in material science.
I. Overview and Key Properties
This compound (C₁₃H₉ClFNO₃) is an organic compound recognized for its utility as a building block in the synthesis of more complex molecules.[1] Its chemical structure, featuring a chloro group, a nitro group, and a fluorobenzyloxy substituent, imparts unique reactivity that is valuable in various chemical transformations.[1] While it is primarily known as a pharmaceutical intermediate, particularly in the development of kinase inhibitors, its properties also suggest potential for applications in material science.[2][3]
Key Molecular Information:
The presence of the electron-withdrawing nitro group and the displaceable chloro group makes the molecule susceptible to nucleophilic substitution reactions.[1] The nitro group itself can be reduced to an amine, providing a pathway to a different class of derivatives.[1]
II. Applications
While direct, extensive research on the material science applications of this compound is not widely published, its role as a synthetic intermediate is well-documented.
1. Pharmaceutical Development: The primary application of this compound is as an intermediate in the synthesis of biologically active molecules.[3] It is a known precursor for dual ErbB-1/ErbB-2 tyrosine kinase inhibitors, which are significant in cancer therapy research.[2] The fluorobenzyl ether moiety can enhance the lipophilicity of drug candidates, potentially improving their bioavailability.[3]
2. Potential Material Science Applications: Some sources suggest that this compound could be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties that may enhance durability and resistance.[3] It has also been mentioned in the context of developing fluorescent probes for biological imaging.[3] Researchers in material science can utilize this compound as a starting material to introduce specific functionalities into new materials.
3. Organic Synthesis: In a broader sense, it serves as a versatile reagent for creating complex organic molecules.[1] Its reactivity allows for the introduction of the 3-fluorobenzyloxy-4-nitrophenyl group into various molecular scaffolds.
III. Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are available, which is crucial for researchers intending to use it as a starting material.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution
This protocol is adapted from a documented method for preparing the title compound.[2]
Materials:
-
2-chloro-4-nitrophenol
-
1-(bromomethyl)-3-fluorobenzene
-
Sodium carbonate (Na₂CO₃)
-
Acetonitrile (CH₃CN)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
To a solution of 2-chloro-4-nitrophenol (1 mmol) in acetonitrile (25 ml), add 1-(bromomethyl)-3-fluorobenzene (1 mmol) and sodium carbonate (10 g).
-
Stir the mixture at 313 K (40 °C) for 8 hours.
-
After the reaction is complete, filter off the sodium carbonate.
-
Wash the filtrate with brine.
-
Separate the organic phase and dry it over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate to obtain the crude product.
-
Recrystallize the crude product from ethyl acetate to yield pure this compound.
Protocol 2: Alternative Synthesis Route
This method involves the reaction of 1,2-dichloro-4-nitrobenzene with m-fluorobenzyl alcohol.[5]
Materials:
-
1,2-dichloro-4-nitrobenzene
-
m-fluorobenzyl alcohol
-
Sodium hydride (NaH)
-
2,5-dimethylfuran
-
Ice-water
-
Ethyl acetate
-
Hexane
Procedure:
-
In a reaction vessel, dissolve 1,2-dichloro-4-nitrobenzene in 2,5-dimethylfuran (5–10 volumes relative to the substrate).
-
Add m-fluorobenzyl alcohol to the solution.
-
Carefully add sodium hydride (NaH) to the mixture to deprotonate the alcohol.
-
Heat the reaction mixture to 80–100°C and maintain under reflux for 2–3 hours. A conversion rate of over 90% is expected.[5]
-
After the reaction, quench the mixture with ice-water.
-
Extract the product with ethyl acetate.
-
Crystallize the product from hexane.
IV. Data Presentation
Table 1: Comparative Synthesis Parameters
| Parameter | Nucleophilic Substitution (Protocol 2)[5] |
|---|---|
| Temperature | 80–100°C |
| Solvent | 2,5-Dimethylfuran |
| Byproducts | <5% ortho-substituted isomer |
| Scale Feasibility | Kilogram-scale demonstrated |
Table 2: Crystal Structure Data for C₁₃H₉ClFNO₃ [2]
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| a (Å) | 8.3290 (17) |
| b (Å) | 12.640 (3) |
| c (Å) | 11.875 (2) |
| β (°) | 96.94 (3) |
| Volume (ų) | 1241.0 (4) |
| Z | 4 |
V. Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: General reaction pathways using the title compound as a precursor.
References
Synthesis of Novel Derivatives from 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from the versatile starting material, 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene. This compound serves as a valuable building block in medicinal chemistry and materials science due to its distinct reactive sites, which allow for selective functionalization. The primary avenues for derivatization include reduction of the nitro group, nucleophilic aromatic substitution of the chloro group, and palladium-catalyzed cross-coupling reactions.
Application Notes
This compound is a key intermediate in the synthesis of a variety of biologically active molecules.[1] Its derivatives have shown potential as antibacterial and anticancer agents.[2] The presence of the electron-withdrawing nitro group activates the chloro substituent towards nucleophilic aromatic substitution (SNAr), while the nitro group itself can be readily reduced to an amine, providing a handle for further amide bond formation or other functionalizations.[2]
A significant application of derivatives from this starting material is in the development of kinase inhibitors. For instance, the reduction of this compound yields 3-chloro-4-(3-fluorobenzyloxy)aniline, a key intermediate in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor that targets the EGFR (HER1) and HER2/neu (ErbB-2) pathways.[3][4][5] The unique substitution pattern on the aniline ring, imparted by the starting material, is crucial for the desired pharmacokinetic and pharmacodynamic properties of the final drug substance.[6]
Furthermore, the chloro substituent can be replaced through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds, thus enabling the synthesis of a wide range of biaryl derivatives.[7][8] These derivatives are of interest in the development of novel therapeutics and functional materials.
Synthetic Pathways Overview
The derivatization of this compound can be primarily achieved through three distinct pathways, as illustrated in the workflow diagram below. Each pathway offers access to a unique class of compounds with diverse potential applications.
References
- 1. html.rhhz.net [html.rhhz.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Chloro-4-(3-fluorobenzyloxy)aniline | 202197-26-0 | Benchchem [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene
This guide provides troubleshooting advice and answers to frequently asked questions for researchers and professionals involved in the synthesis of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene, a key intermediate in pharmaceutical development.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and efficient method is the Williamson ether synthesis.[3][4][5] This reaction involves the nucleophilic aromatic substitution of a chlorine atom on an activated aromatic ring. Specifically, it is typically achieved by reacting 1,2-dichloro-4-nitrobenzene with 3-fluorobenzyl alcohol in the presence of a strong base, such as sodium hydride (NaH).[6] Another common approach involves the reaction of 2-chloro-4-nitrophenol with 1-(bromomethyl)-3-fluorobenzene or 3-fluorobenzyl bromide, using a weaker base like potassium carbonate.[7][8]
Q2: What are the typical starting materials and reagents for this synthesis?
The key reagents depend on the chosen synthetic route. For the most common Williamson ether synthesis, the primary materials are:
-
Substrate: 1,2-dichloro-4-nitrobenzene[6]
-
Nucleophile: 3-fluorobenzyl alcohol[6]
-
Base: Sodium hydride (NaH) to deprotonate the alcohol, forming the alkoxide.[6]
-
Solvent: A polar aprotic solvent, such as 2,5-dimethylfuran or DMF, is often used to facilitate the reaction.[6][8]
Q3: What are the common byproducts I should be aware of during the synthesis?
The formation of byproducts is a common issue that can affect yield and purity. Key byproducts include:
-
Ortho-substituted Isomer (3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene): This is the most significant byproduct, arising from the nucleophilic attack at the chlorine atom ortho to the nitro group instead of the para position. The electron-withdrawing nature of the nitro group activates both positions, but substitution at the para-position is generally favored.[6]
-
Unreacted Starting Materials: Incomplete reactions can leave residual 1,2-dichloro-4-nitrobenzene or 3-fluorobenzyl alcohol in the final mixture.
-
Products from Impurities in Starting Materials: The commercial 1,2-dichloro-4-nitrobenzene can contain the 1,2-dichloro-3-nitrobenzene isomer, which can lead to the formation of other unwanted isomeric products.[9]
Troubleshooting Guide
Problem 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Step |
| Incomplete Deprotonation | Ensure the sodium hydride is fresh and the reaction is performed under anhydrous (dry) conditions to prevent quenching of the base. Use a sufficient molar excess of NaH. |
| Suboptimal Reaction Temperature | The reaction temperature is critical. For the reaction with 1,2-dichloro-4-nitrobenzene, temperatures between 80-100°C are recommended for optimal conversion.[6] Lower temperatures may result in a sluggish reaction. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical reaction time is 2-3 hours for over 90% conversion.[6] Extend the reaction time if starting materials are still present. |
| Poor Quality of Reagents | Use high-purity starting materials. Impurities in the solvent or reagents can interfere with the reaction. |
Problem 2: High Levels of the Ortho-Substituted Isomer
| Potential Cause | Troubleshooting Step |
| Reaction Conditions Favoring Ortho Attack | The choice of solvent can influence regioselectivity. Polar aprotic solvents like 2,5-dimethylfuran are reported to enhance reaction rates and can favor the desired para-substitution.[6] |
| High Reaction Temperature | While higher temperatures increase the reaction rate, they can sometimes decrease selectivity. Optimize the temperature to find a balance between reaction speed and byproduct formation. |
Problem 3: Difficulty in Purifying the Final Product
| Potential Cause | Troubleshooting Step |
| Presence of Closely-Related Byproducts | The ortho- and para-isomers can be difficult to separate. Recrystallization is a common and effective purification method. Solvents like ethyl acetate or an ethanol/water mixture can be effective.[7][10] |
| Residual Starting Materials | If significant amounts of starting materials remain, an aqueous workup followed by extraction can help remove the more polar 3-fluorobenzyl alcohol. Unreacted 1,2-dichloro-4-nitrobenzene may require column chromatography for complete removal. |
| Oily Product Instead of Solid | This often indicates the presence of impurities. Try triturating the oil with a non-polar solvent like hexane to induce crystallization of the desired product.[6] |
Data Presentation
Table 1: Comparative Reaction Parameters for Synthesis
| Parameter | Nucleophilic Substitution (Williamson) |
| Starting Materials | 1,2-dichloro-4-nitrobenzene, 3-fluorobenzyl alcohol, NaH[6] |
| Solvent | 2,5-Dimethylfuran[6] |
| Temperature | 80–100°C[6] |
| Reaction Time | 2–3 hours[6] |
| Typical Byproducts | <5% ortho-substituted isomer[6] |
| Scale Feasibility | Demonstrated at kilogram-scale[6] |
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution
This protocol is adapted from established industrial methods for Williamson ether synthesis.[6]
-
Preparation: Under an inert nitrogen atmosphere, suspend sodium hydride (NaH, 60% dispersion in oil, 1.2 equivalents) in anhydrous 2,5-dimethylfuran (5-10 volumes relative to the substrate).
-
Alkoxide Formation: To the stirred suspension, add 3-fluorobenzyl alcohol (1.1 equivalents) dropwise at room temperature. The mixture will evolve hydrogen gas. Stir until gas evolution ceases, indicating the complete formation of the sodium 3-fluorobenzyl alkoxide.
-
Reaction: Heat the mixture to 80-100°C. Add a solution of 1,2-dichloro-4-nitrobenzene (1.0 equivalent) in 2,5-dimethylfuran dropwise.
-
Monitoring: Maintain the temperature and monitor the reaction's progress by TLC or HPLC until the starting material is consumed (typically 2-3 hours).
-
Workup: Cool the reaction mixture to room temperature and carefully quench it by pouring it into ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (2 x 100 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization from hexane or ethyl acetate to yield this compound as a solid.[6][7]
Visualizations
Caption: Main synthesis pathway for this compound.
Caption: Formation pathway of the main product versus the isomeric byproduct.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound | 443882-99-3 [smolecule.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. This compound | 443882-99-3 | Benchchem [benchchem.com]
- 7. 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. US3480681A - Process for the preparation and purification of p-nitrobenzenes - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
Optimizing reaction conditions for high yield of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, helping users optimize reaction conditions for a high yield of the target compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of the phenol or alcohol: The base used may be too weak or used in insufficient quantity.[1] 2. Poor quality of reagents: Starting materials or solvents may be impure or contain water. 3. Inappropriate reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.[2] 4. Poor leaving group on the benzyl halide: While bromide is common, other leaving groups may be less effective. | 1. Choice of Base: For phenolic starting materials like 2-chloro-4-nitrophenol, a stronger base like sodium hydride (NaH) may be more effective than weaker bases like sodium carbonate (Na2CO3) in ensuring complete deprotonation.[1][2] When using NaH, ensure anhydrous conditions. 2. Reagent Quality: Use freshly distilled solvents and ensure starting materials are of high purity (≥99%). Dry solvents using appropriate methods if necessary. 3. Temperature Optimization: For the reaction between 1,2-dichloro-4-nitrobenzene and m-fluorobenzyl alcohol with NaH in 2,5-dimethylfuran, a temperature range of 80-100°C is recommended.[2] For the reaction of 2-chloro-4-nitrophenol with 1-(bromomethyl)-3-fluorobenzene using Na2CO3 in acetonitrile, a temperature of 313 K (40°C) has been reported.[3] 4. Leaving Group: 1-(bromomethyl)-3-fluorobenzene is a commonly used and effective reagent. If using other benzyl halides, consider their relative leaving group abilities (I > Br > Cl). |
| Formation of Side Products | 1. Ortho-substituted isomer: If starting with 1,2-dichloro-4-nitrobenzene, nucleophilic attack can occur at the ortho position to the nitro group, though it is generally less favored.[2] 2. Elimination reaction: The alkoxide can act as a base, leading to the formation of an alkene from the benzyl halide, particularly with sterically hindered substrates or at high temperatures.[4][5] 3. C-alkylation of phenoxide: Phenoxide ions are ambident nucleophiles and can undergo alkylation at the carbon atom of the ring, although O-alkylation is generally favored.[1] | 1. Reaction Control: The electron-withdrawing nitro group directs nucleophilic substitution to the para position, minimizing the formation of the ortho-isomer.[2] Careful control of reaction temperature can further enhance selectivity. 2. Minimize Elimination: Use a primary benzyl halide like 1-(bromomethyl)-3-fluorobenzene, which is less prone to elimination reactions.[4] Avoid excessively high temperatures. 3. Favor O-alkylation: The Williamson ether synthesis generally favors O-alkylation. Using polar aprotic solvents can help stabilize the phenoxide and promote the desired reaction. |
| Difficult Purification | 1. Presence of unreacted starting materials: Incomplete reaction can lead to a mixture of starting materials and product. 2. Formation of closely related side products: The ortho-substituted isomer can be difficult to separate from the desired para-substituted product.[2] | 1. Monitoring Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction until completion. 2. Purification Techniques: - Recrystallization: Crystallization from a suitable solvent system, such as ethyl acetate or a hexane/ethyl acetate mixture, can yield high-purity product.[2][3] - Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be used to separate the desired product from impurities.[2] Reverse-phase HPLC can be used to resolve the target compound from the ortho-substituted byproduct.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the Williamson ether synthesis.[1] This involves the reaction of a deprotonated phenol or alcohol with a benzyl halide. Two common variations are:
-
The reaction of 2-chloro-4-nitrophenol with 1-(bromomethyl)-3-fluorobenzene in the presence of a base.[3]
-
The reaction of 1,2-dichloro-4-nitrobenzene with m-fluorobenzyl alcohol, where a base is used to deprotonate the alcohol.[2]
Q2: Which base should I use for the synthesis?
A2: The choice of base depends on the starting materials.
-
For the reaction involving 2-chloro-4-nitrophenol, a moderately strong base like sodium carbonate (Na2CO3) can be used.[3]
-
For the reaction with m-fluorobenzyl alcohol, a stronger base like sodium hydride (NaH) is necessary to effectively deprotonate the alcohol and form the alkoxide.[2]
Q3: What are the optimal solvent and temperature conditions?
A3: The optimal conditions vary with the chosen reactants and base:
-
For the reaction with 2-chloro-4-nitrophenol and sodium carbonate, acetonitrile is a suitable solvent at a temperature of 313 K (40°C).[3]
-
For the reaction of 1,2-dichloro-4-nitrobenzene with m-fluorobenzyl alcohol and sodium hydride, 2,5-dimethylfuran is a recommended polar aprotic solvent, with a reaction temperature of 80-100°C.[2]
Q4: What are the expected yields for this synthesis?
A4: With optimized conditions, high yields are achievable. For the reaction of 1,2-dichloro-4-nitrobenzene with m-fluorobenzyl alcohol, a conversion of over 90% can be expected within 2-3 hours.[2]
Q5: How can I confirm the identity and purity of my product?
A5: The product can be characterized by its melting point, which is reported to be in the range of 99-103°C.[6] Purity can be assessed using High-Performance Liquid Chromatography (HPLC), with a purity of ≥99% being achievable after purification.[6]
Data Presentation
Table 1: Comparison of Reaction Conditions and Reported Outcomes
| Starting Material 1 | Starting Material 2 | Base | Solvent | Temperature | Reaction Time | Reported Conversion/Yield | Reference |
| 2-chloro-4-nitrophenol | 1-(bromomethyl)-3-fluorobenzene | Na2CO3 | Acetonitrile | 313 K (40°C) | 8 hours | Not specified | [3] |
| 1,2-dichloro-4-nitrobenzene | m-fluorobenzyl alcohol | NaH | 2,5-Dimethylfuran | 80-100°C | 2-3 hours | >90% conversion | [2] |
Experimental Protocols
Protocol 1: Synthesis from 2-chloro-4-nitrophenol and 1-(bromomethyl)-3-fluorobenzene
Materials:
-
2-chloro-4-nitrophenol
-
1-(bromomethyl)-3-fluorobenzene
-
Sodium carbonate (Na2CO3)
-
Acetonitrile
-
Brine solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
To a solution of 2-chloro-4-nitrophenol (1 mmol) and 1-(bromomethyl)-3-fluorobenzene (1 mmol) in acetonitrile (25 ml), add sodium carbonate (10 g).[3]
-
Stir the mixture at 313 K (40°C) for 8 hours.[3]
-
After the reaction is complete, filter off the sodium carbonate.[3]
-
Wash the filtrate with brine.[3]
-
Separate the organic phase and dry it over anhydrous sodium sulfate.[3]
-
Filter the mixture and concentrate the filtrate to obtain the crude product.[3]
-
Recrystallize the crude product from ethyl acetate to obtain pure this compound.[3]
Protocol 2: Synthesis from 1,2-dichloro-4-nitrobenzene and m-fluorobenzyl alcohol
Materials:
-
1,2-dichloro-4-nitrobenzene
-
m-fluorobenzyl alcohol
-
Sodium hydride (NaH)
-
2,5-Dimethylfuran
-
Ice-water
-
Ethyl acetate
-
Hexane
Procedure:
-
In a reaction vessel, combine 1,2-dichloro-4-nitrobenzene and m-fluorobenzyl alcohol in 2,5-dimethylfuran.[2]
-
Carefully add sodium hydride (NaH) to the mixture to deprotonate the alcohol.[2]
-
Heat the reaction mixture to 80-100°C and maintain for 2-3 hours, or until the reaction is complete as monitored by TLC or HPLC.[2]
-
After completion, quench the reaction by carefully adding ice-water.[2]
-
Extract the product into ethyl acetate.[2]
-
Wash the organic layer, dry it, and concentrate to obtain the crude product.[2]
-
Purify the crude product by crystallization from a hexane/ethyl acetate mixture.[2]
Visualizations
Caption: Troubleshooting workflow for optimizing the synthesis of this compound.
Caption: Generalized reaction pathway for the Williamson ether synthesis of the target compound.
References
- 1. jk-sci.com [jk-sci.com]
- 2. This compound | 443882-99-3 | Benchchem [benchchem.com]
- 3. 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. chemimpex.com [chemimpex.com]
Troubleshooting guide for the synthesis of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene
Technical Support Center: Synthesis of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am experiencing very low to no yield in my synthesis. What are the common causes and how can I resolve this?
A1: Low or no yield in the synthesis of this compound, typically performed via a Williamson ether synthesis, is a common issue.[1][2] This reaction involves the SN2 reaction between the phenoxide of 2-chloro-4-nitrophenol and an m-fluorobenzyl halide.[1][3] Here are the most likely causes and their solutions:
-
Inadequate Deprotonation of the Phenol: The reaction requires the formation of a phenoxide ion to act as a nucleophile.[4] If the base is not strong enough or is of poor quality, the reaction will not proceed efficiently.
-
Solution: Ensure you are using a suitable base. While weaker bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) can work, stronger bases like sodium hydride (NaH) often give higher conversions.[4][5][6] If using NaH, ensure it is fresh and has not been deactivated by moisture (e.g., it should be a fine gray powder, not clumpy).[7]
-
-
Presence of Water: The Williamson ether synthesis is highly sensitive to moisture.[7] Water can consume strong bases like NaH and hydrolyze the alkyl halide, significantly reducing the yield.
-
Solution: Use anhydrous solvents (e.g., dry DMF, acetonitrile) and ensure all glassware is thoroughly oven-dried before use.[7]
-
-
Suboptimal Reaction Conditions: Temperature and solvent choice are critical.
-
Solution: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred as they can accelerate SN2 reactions.[4][5] The reaction temperature should be optimized; while higher temperatures can increase the rate, they may also promote side reactions.[7] Successful procedures have been reported at temperatures ranging from 40°C to 100°C.[5][6][8]
-
-
Impure Reagents: Impurities in the starting materials (2-chloro-4-nitrophenol or 3-fluorobenzyl bromide/chloride) can lead to unwanted side reactions.[7]
-
Solution: Use reagents of high purity. If necessary, purify the starting materials before the reaction.
-
Q2: My final product is impure. What are the likely byproducts and how can I improve purity?
A2: Impurities often consist of unreacted starting materials or byproducts from side reactions.
-
Unreacted Starting Materials: The most common impurities are leftover 2-chloro-4-nitrophenol or 3-fluorobenzyl halide.
-
C-Alkylation Byproduct: The phenoxide ion is an ambident nucleophile, meaning it can react through oxygen (O-alkylation) to form the desired ether or through a carbon on the aromatic ring (C-alkylation).[1][4]
-
Solution: O-alkylation is generally favored in Williamson ether synthesis. Using polar aprotic solvents can help minimize C-alkylation.[4]
-
-
Elimination Byproducts: While the use of a primary benzylic halide makes E2 elimination less likely, it can still occur, especially at higher temperatures.[1][9]
-
Solution: Maintain a controlled reaction temperature. Temperatures between 80-100°C have been shown to provide high conversion without significant byproducts.[5]
-
Q3: Should I use 3-fluorobenzyl bromide or 3-fluorobenzyl chloride as the alkylating agent?
A3: In an SN2 reaction, the rate depends on the leaving group's ability. Bromide is a better leaving group than chloride, so 3-fluorobenzyl bromide will generally react faster and may lead to higher yields or allow for milder reaction conditions. Procedures using 3-fluorobenzyl bromide have been successfully reported.[6][8]
Q4: What is the best workup and purification procedure?
A4: A typical workup procedure involves quenching the reaction, followed by extraction and crystallization.
-
Workup: After the reaction is complete, it is often cooled and quenched by adding water or ice-water.[5] The product is then extracted into an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.[6]
-
Purification: The crude product is often a solid that can be purified by recrystallization. Ethyl acetate or mixtures of ethyl acetate and hexane are commonly used solvents for this purpose.[5][6]
Comparative Reaction Parameters
The synthesis of this compound can be achieved under various conditions. The choice of base and solvent significantly impacts reaction time and yield.
| Parameter | Method A | Method B | Method C |
| Starting Phenol | 2-chloro-4-nitrophenol | 2-chloro-4-nitrophenol | 2-chloro-4-nitrophenol |
| Alkylating Agent | 1-(bromomethyl)-3-fluorobenzene | 3-fluorobenzyl bromide | (3-Fluoro-phenyl)-methanol / 2-chloro-1-fluoro-4-nitro-benzene |
| Base | Sodium Carbonate (Na₂CO₃) | Potassium Carbonate (K₂CO₃) | Sodium Hydride (NaH) |
| Solvent | Acetonitrile | Acetonitrile | 2,5-Dimethylfuran or DMF |
| Temperature | 313 K (40°C) | 60°C | 80–100°C |
| Reaction Time | 8 hours | 2 hours | 2–3 hours |
| Reported Yield/Conversion | Crystalline product obtained[6] | 95% Yield[8] | >90% Conversion[5] |
Experimental Protocol
This protocol is a representative example based on commonly cited laboratory procedures.[6][8]
Materials:
-
2-chloro-4-nitrophenol
-
3-fluorobenzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Water
-
Brine solution
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-nitrophenol (1.0 eq), 3-fluorobenzyl bromide (1.2 eq), and potassium carbonate (1.5 eq).
-
Add anhydrous acetonitrile to the flask under a nitrogen atmosphere.
-
Heat the reaction mixture to 60°C and stir vigorously.
-
Monitor the reaction progress by TLC until the starting phenol is consumed (typically 2-4 hours).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Add water to the reaction flask to dissolve the inorganic salts and quench the reaction.[8]
-
Filter the resulting solid product under reduced pressure.
-
Wash the filter cake with water and then with a small amount of cold ethyl acetate to remove impurities.
-
If further purification is needed, the crude solid can be recrystallized from ethyl acetate to yield the final product, this compound, as a solid.[6]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yield issues during the synthesis.
Caption: Troubleshooting workflow for low yield synthesis.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. This compound | 443882-99-3 | Benchchem [benchchem.com]
- 6. 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Stability and degradation of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene. This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to facilitate your experimental success with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored at 0-8°C.[1] It is also recommended to keep the container tightly closed in a dry and well-ventilated place.[2]
Q2: What are the known physical and chemical properties of this compound?
A2: The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 443882-99-3 | [1] |
| Molecular Formula | C₁₃H₉ClFNO₃ | [1][3] |
| Molecular Weight | 281.67 g/mol | [1] |
| Appearance | White to light yellow powder or crystal | [1] |
| Melting Point | 99 - 103 °C | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
Q3: What are the potential degradation pathways for this molecule?
A3: While specific degradation pathways for this exact molecule are not extensively documented, based on its functional groups (nitroaromatic, chloroaromatic, benzyl ether), several degradation routes are plausible under stress conditions.[4][5]
-
Hydrolysis: The ether linkage may be susceptible to cleavage under strong acidic conditions.[4][6]
-
Reduction: The nitro group is readily reduced to an amino group under various reducing conditions.[7]
-
Photodegradation: Nitroaromatic compounds and aryl chlorides can be sensitive to light, potentially leading to degradation.[4][8]
-
Oxidation: The benzylic position is susceptible to oxidation.
Q4: What are the primary applications of this compound?
A4: This compound is primarily used as a versatile intermediate in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals.[1] It is a building block for creating more complex molecules.[7] Notably, it has been identified as an intermediate for dual ErbB-1/ErbB-2 tyrosine kinase inhibitors.[3]
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent analytical results (e.g., HPLC, NMR) | Degradation of the compound due to improper storage or handling. | Ensure the compound is stored at the recommended 0-8°C and protected from light.[1] Prepare solutions fresh for analysis. |
| Presence of impurities from synthesis. | Verify the purity of the starting material using a reliable analytical method like HPLC or GC-MS.[9][10] If necessary, purify the compound by recrystallization. | |
| Low reaction yield in a nucleophilic substitution reaction | Deactivation of the aromatic ring due to the electron-withdrawing nitro group. | While the nitro group activates the ring for nucleophilic aromatic substitution, steric hindrance or suboptimal reaction conditions could be an issue. Consider optimizing the temperature, solvent, and base used in the reaction. |
| Instability of the benzyl ether linkage under harsh reaction conditions. | Benzyl ethers can be cleaved under strongly acidic or certain oxidative/reductive conditions.[6][11][12] Assess the compatibility of your reaction conditions with the stability of the benzyl ether group. | |
| Unexpected side products | Unintended reaction with one of the functional groups. | The chloro, nitro, and benzyloxy groups all have the potential to react under various conditions.[7] Characterize the side products to understand the unintended reaction pathway and adjust your synthetic strategy accordingly. |
Logical Relationship for Troubleshooting Purity Issues
Caption: Troubleshooting workflow for purity issues.
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a compound.[4][13] This protocol provides a general framework.
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
1 M HCl
-
1 M NaOH
-
30% H₂O₂
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours. Neutralize before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours. Neutralize before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours. Dissolve in methanol for analysis.
-
Photolytic Degradation: Expose the solid compound to light in a photostability chamber according to ICH Q1B guidelines. Dissolve in methanol for analysis.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.
Protocol 2: HPLC Method for Purity Assessment
A general HPLC method for assessing the purity of nitroaromatic compounds.[14][15]
Objective: To determine the purity of this compound and detect any impurities.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | A standard HPLC system with a UV detector |
| Column | C18 column (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient (e.g., starting with 50:50 and ramping up to 90:10 Acetonitrile over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the compound in the mobile phase to prepare a standard solution of known concentration (e.g., 0.1 mg/mL).
-
Sample Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Calculation: Calculate the purity by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks (Area % method).
Experimental Workflow for Stability Assessment
Caption: General workflow for assessing compound stability.
References
- 1. chemimpex.com [chemimpex.com]
- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 3. 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Buy this compound | 443882-99-3 [smolecule.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
Monitoring the synthesis of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene by HPLC and TLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers monitoring the synthesis of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene. The content is tailored for professionals in scientific research and drug development, focusing on practical issues encountered during analysis by High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemical reaction for synthesizing this compound? A1: The most common method is a Williamson ether synthesis, which is a type of nucleophilic substitution reaction.[1][2] In a typical procedure, the hydroxyl group of a phenol (like 2-chloro-4-nitrophenol) is deprotonated by a base to form a nucleophilic phenoxide ion. This ion then attacks an alkyl halide (like 1-(bromomethyl)-3-fluorobenzene), displacing the halide and forming the desired ether product.[1][3]
Q2: Why is chromatographic monitoring by HPLC and TLC essential for this synthesis? A2: Monitoring the reaction is crucial for several reasons:
-
Tracking Progress: It allows you to observe the consumption of starting materials and the formation of the product over time, helping to determine the reaction's endpoint.[4]
-
Detecting Side Products: It helps in the early detection of any impurities or side products, which is vital for optimizing reaction conditions.
-
Ensuring Quality: For professionals in drug development, rigorous monitoring ensures the purity and quality of the synthesized intermediate, which is a critical aspect of pharmaceutical synthesis.[5][6]
Q3: What are the expected relative polarities of the key compounds involved in the synthesis? A3: The starting material, 2-chloro-4-nitrophenol, is the most polar compound due to its acidic hydroxyl group. The other reactant, 1-(bromomethyl)-3-fluorobenzene, is less polar. The final product, an ether, is typically less polar than the starting phenol. Therefore, on a normal-phase TLC plate, you would expect the product to have a higher Rf value (travel further up the plate) than the 2-chloro-4-nitrophenol.
Experimental Protocols
Synthesis Protocol: Williamson Ether Synthesis
This protocol is adapted from a documented synthesis method.[3]
-
Combine Reagents: In a round-bottom flask, combine 2-chloro-4-nitrophenol (1 mmol), 1-(bromomethyl)-3-fluorobenzene (1 mmol), and sodium carbonate (10 g) in acetonitrile (25 ml).
-
Reaction: Stir the mixture at 313 K (40 °C) for approximately 8 hours.
-
Monitoring: Periodically take small aliquots from the reaction mixture to monitor its progress using the HPLC and TLC methods described below.
-
Work-up: Once the reaction is complete (as determined by chromatography), filter off the sodium carbonate. Wash the filtrate with brine.
-
Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate it under reduced pressure to obtain the crude product.
-
Purification: The crude product can be further purified by crystallization from a suitable solvent like ethyl acetate to yield the final compound.[3]
TLC Monitoring Protocol
-
Plate Preparation: On a silica gel TLC plate, draw a baseline in pencil approximately 1 cm from the bottom.
-
Spotting: Apply small spots of the following on the baseline:
-
Lane 1: 2-chloro-4-nitrophenol (starting material 1)
-
Lane 2: Reaction mixture
-
Lane 3: A "co-spot" containing both the starting material and the reaction mixture.
-
Lane 4: 1-(bromomethyl)-3-fluorobenzene (starting material 2)
-
-
Development: Place the plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes). Ensure the solvent level is below the baseline.[7] Cover the chamber and allow the solvent to travel up the plate.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (typically at 254 nm). The disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane indicate the reaction is progressing.
HPLC Monitoring Protocol
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase. Filter the sample through a 0.45 µm filter to prevent blockage of the HPLC system.[8]
-
Chromatographic Conditions (Typical Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set at a wavelength where all components absorb (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the prepared sample. Monitor the chromatogram for the decrease in the peak area of the reactants and the increase in the peak area of the product over time.
Data Presentation
The following table provides representative chromatographic data for monitoring the reaction. Actual values will depend on the specific conditions used.
| Compound | Analysis Method | Mobile Phase (Example) | Rf Value (Typical) | Retention Time (RT) (Typical, min) |
| 2-chloro-4-nitrophenol | TLC | 30% Ethyl Acetate / 70% Hexanes | 0.35 | N/A |
| 1-(bromomethyl)-3-fluorobenzene | TLC | 30% Ethyl Acetate / 70% Hexanes | 0.70 | N/A |
| This compound | TLC | 30% Ethyl Acetate / 70% Hexanes | 0.60 | N/A |
| 2-chloro-4-nitrophenol | HPLC (RP) | Acetonitrile/Water Gradient | N/A | 5.2 |
| 1-(bromomethyl)-3-fluorobenzene | HPLC (RP) | Acetonitrile/Water Gradient | N/A | 9.5 |
| This compound | HPLC (RP) | Acetonitrile/Water Gradient | N/A | 12.8 |
Troubleshooting Guides
HPLC Troubleshooting
Q: My HPLC chromatogram shows severe peak tailing. What is the cause and solution? A: Peak tailing for aromatic compounds is often caused by secondary interactions between the analyte and free silanol groups on the silica-based stationary phase.[9]
-
Solution 1: Add a competitive amine like triethylamine (TEA) at a low concentration (e.g., 0.1%) to the mobile phase. TEA will interact with the active silanol sites, preventing the analyte from doing so.[10]
-
Solution 2: Adjust the mobile phase pH. For acidic compounds, using a lower pH can suppress ionization and reduce tailing.[11]
Q: The backpressure in my HPLC system has suddenly increased. What should I do? A: A sudden increase in pressure usually points to a blockage.
-
Solution 1: Check if the column frit is blocked. If the manufacturer's instructions allow, try back-flushing the column (disconnected from the detector).[9]
-
Solution 2: Ensure all samples and mobile phases are filtered through a 0.45 µm or 0.22 µm filter to remove particulates.[8]
-
Solution 3: If the problem persists, the column may be contaminated or worn out and might need replacement.[12]
Q: My retention times are inconsistent between runs. Why is this happening? A: Drifting retention times can be caused by several factors:
-
Temperature: Small fluctuations in column temperature can affect retention times. Use a column oven for stable temperature control.[13]
-
Mobile Phase: The composition of the mobile phase may be changing over time (e.g., evaporation of a volatile component). Prepare fresh mobile phase daily.[13]
-
Equilibration: The column may not be properly equilibrated with the mobile phase before injection. Increase the column equilibration time between runs.[13]
TLC Troubleshooting
Q: My spots are streaking vertically on the TLC plate. How can I fix this? A: Streaking is a common issue with several potential causes:
-
Sample Overload: The most common cause is applying too much sample to the plate. Try diluting your sample and spotting a smaller amount.[10][14]
-
Compound Acidity/Basicity: Highly acidic or basic compounds can interact strongly with the silica gel. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to your eluting solvent to improve spot shape.[10][15]
-
Inappropriate Solvent: If the sample is not fully soluble in the mobile phase, it can cause streaking.
Q: All my spots are either stuck on the baseline or have run to the solvent front. What does this mean? A: This indicates that the polarity of your mobile phase (eluent) is incorrect.
-
Spots at Baseline: The eluent is not polar enough to move the compounds up the plate. Increase the proportion of the more polar solvent in your mixture (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).[10]
-
Spots at Solvent Front: The eluent is too polar, causing all compounds to travel with the solvent front. Decrease the proportion of the polar solvent.[10]
Q: I don't see any spots on the plate after development. What went wrong? A: There are a few possibilities:
-
Sample Too Dilute: The concentration of your sample may be too low to be detected. Try concentrating the sample or spotting the same location multiple times, allowing the solvent to dry between applications.[10][14]
-
Non-UV Active Compound: Your compounds may not be visible under UV light. Try using a different visualization method, such as a potassium permanganate stain.
-
Solvent Level Too High: If the solvent level in the developing chamber is above the baseline, your sample will dissolve into the solvent pool instead of migrating up the plate.[14]
Visualizations
Caption: Workflow for the synthesis and monitoring of this compound.
Caption: Troubleshooting decision tree for poor spot resolution in TLC analysis.
References
- 1. jk-sci.com [jk-sci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solved A Williamson ether synthesis reaction was performed. | Chegg.com [chegg.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemscene.com [chemscene.com]
- 7. researchgate.net [researchgate.net]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. benchchem.com [benchchem.com]
- 10. silicycle.com [silicycle.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. uhplcs.com [uhplcs.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. chembam.com [chembam.com]
Technical Support Center: Synthesis of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene
Welcome to the technical support center for the synthesis of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during this synthetic procedure.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the primary synthetic route for this compound and what are the common side reactions?
A1: The most common method for synthesizing this compound is a Williamson ether synthesis. This involves the reaction of a nucleophile, typically a deprotonated 2-chloro-4-nitrophenol, with an electrophile, 3-fluorobenzyl halide (e.g., chloride or bromide), via an SN2 mechanism.[1][2][3]
However, several side reactions can occur, leading to impurities and reduced yields. These include:
-
C-alkylation: The phenoxide nucleophile can attack the electrophile with a carbon atom of the aromatic ring instead of the oxygen atom, leading to a C-alkylated byproduct.[1][2]
-
Hydrolysis of the Alkylating Agent: In the presence of a base and water, 3-fluorobenzyl chloride can hydrolyze to form 3-fluorobenzyl alcohol.[4]
-
Elimination Reaction: Although less common with primary halides like 3-fluorobenzyl chloride, an E2 elimination reaction can compete with the desired SN2 substitution, particularly at higher temperatures or with sterically hindered bases.[1][2][5]
-
Formation of Isomeric Byproducts: Depending on the starting materials, isomeric impurities can arise. For instance, if starting from 1,2-dichloro-4-nitrobenzene, substitution at the alternative chlorine position can occur.[6]
Q2: My reaction yield is low. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Deprotonation: Ensure complete deprotonation of the starting phenol. The choice of base is critical. Stronger bases like sodium hydride (NaH) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) for achieving complete formation of the phenoxide.[3][6]
-
Reaction Temperature: The reaction temperature should be optimized. While higher temperatures can increase the reaction rate, they can also promote side reactions like elimination and decomposition. A typical temperature range is 80-100°C.[6]
-
Choice of Solvent: The use of polar aprotic solvents such as DMF, DMSO, or 2,5-dimethylfuran can enhance the rate of SN2 reactions and improve yields by stabilizing ionic intermediates.[5][6]
-
Purity of Reagents: Ensure that all reagents, particularly the solvent and the alkylating agent, are anhydrous, as water can lead to the hydrolysis of the alkylating agent and the base.[4]
Q3: I am observing an unexpected byproduct with a similar mass to my starting phenol. What could it be?
A3: An unexpected byproduct with a mass similar to your starting phenol could be 3-fluorobenzyl alcohol. This is formed by the hydrolysis of 3-fluorobenzyl chloride, especially if there is moisture in your reaction or if you are using an aqueous base.[4] To avoid this, ensure your reaction is carried out under anhydrous conditions and use a non-aqueous workup if possible.
Q4: My final product is contaminated with an isomer. How can I minimize its formation?
A4: Isomeric impurities can be challenging to remove. Their formation often depends on the choice of starting materials. For example, when using 1,2-dichloro-4-nitrobenzene, a small percentage of the ortho-substituted isomer can be formed.[6] To minimize this, consider the following:
-
Starting Material Selection: If possible, start with 2-chloro-4-nitrophenol to avoid ambiguity in the position of substitution.
-
Reaction Conditions: Carefully control the reaction temperature, as higher temperatures may lead to a decrease in selectivity.
-
Purification: Isomers can sometimes be separated by careful column chromatography or recrystallization.
Data Presentation: Reaction Parameters and Byproducts
The following table summarizes reaction parameters from a documented synthesis of a similar compound, highlighting the impact of reaction conditions on yield and byproduct formation.
| Parameter | Nucleophilic Substitution | Halogen Exchange (Alternative) |
| Starting Material | 1,2-dichloro-4-nitrobenzene | 2-chloro-1-(3-chlorobenzyloxy)-4-nitrobenzene |
| Reagent | m-fluorobenzyl alcohol, NaH | Alkali metal fluoride (e.g., KF) |
| Solvent | 2,5-Dimethylfuran | Sulfolane |
| Temperature | 80–100°C | 180–250°C |
| Byproducts | <5% ortho-substituted isomer | Up to 30% difluoro species |
| Yield | >90% conversion | - |
| Scale | Kilogram-scale demonstrated | Lab-scale |
| Data adapted from patent information.[6][7] |
Experimental Protocols
General Protocol for the Synthesis of this compound:
This protocol is a generalized procedure and may require optimization based on your specific laboratory conditions and reagent purity.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 2-chloro-4-nitrophenol (1 equivalent).
-
Solvent Addition: Add a suitable anhydrous polar aprotic solvent, such as DMF or 2,5-dimethylfuran (5-10 volumes relative to the substrate).
-
Base Addition: Under a nitrogen atmosphere, add a strong base such as sodium hydride (1.1 equivalents) portion-wise at 0°C.
-
Formation of Phenoxide: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the sodium phenoxide.
-
Addition of Alkylating Agent: Add 3-fluorobenzyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100°C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-3 hours.
-
Workup: After completion, cool the reaction mixture to room temperature and quench it by carefully pouring it into ice-water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography.[6][8]
Visualizations
Below is a diagram illustrating the main reaction pathway and potential side reactions in the synthesis of this compound.
Caption: Main and side reaction pathways in the synthesis.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. jecibiochem.com [jecibiochem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. This compound | 443882-99-3 | Benchchem [benchchem.com]
- 7. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]
- 8. 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
Impact of solvent and base on 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene synthesis
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the synthesis of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of the impact of different solvents and bases on the reaction outcome.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via Williamson ether synthesis.
Question: Why is my reaction yield consistently low?
Answer: Low yields can result from several factors. Consider the following troubleshooting steps:
-
Base Strength and Solubility: The choice of base is critical for the deprotonation of the alcohol (m-fluorobenzyl alcohol or 2-chloro-4-nitrophenol).
-
Strong Bases (e.g., Sodium Hydride - NaH): NaH is a strong, non-nucleophilic base that effectively deprotonates the alcohol, driving the reaction forward. However, it has low solubility in many organic solvents, which can lead to heterogeneous reaction mixtures and slower reaction rates. Ensure vigorous stirring to maximize surface area contact.
-
Weaker Bases (e.g., Potassium Carbonate - K₂CO₃, Sodium Carbonate - Na₂CO₃): These bases are milder and may require higher temperatures or longer reaction times to achieve complete deprotonation. Their solubility in the reaction solvent is also a key factor.
-
-
Solvent Polarity: Polar aprotic solvents are generally preferred for SNAr reactions like this one as they can solvate the cation of the base and the intermediate species, accelerating the reaction.
-
2,5-Dimethylfuran: This solvent has been shown to be effective, leading to high conversion rates.[1]
-
DMF and DMSO: While polar aprotic, these solvents can sometimes lead to decomposition of the nitro group at elevated temperatures, resulting in lower yields (in the range of 65-72%).[1]
-
Acetonitrile: A commonly used solvent for this type of reaction that can provide good results.[2]
-
-
Reaction Temperature: The reaction temperature should be sufficient to overcome the activation energy barrier but not so high as to cause decomposition of reactants or products. Optimal temperatures are typically in the range of 80-100°C.[1]
-
Water Content: The presence of water can quench the alkoxide intermediate and hydrolyze the starting materials. Ensure all reagents and solvents are anhydrous.
Question: I am observing significant amounts of side products. What are they and how can I minimize them?
Answer: The primary side product in this synthesis is often the ortho-substituted isomer.[1] Additionally, at high temperatures, decomposition of the nitro group can occur.
-
Minimizing Isomer Formation: The formation of the ortho-isomer is generally a minor pathway but can be influenced by the reaction conditions. Running the reaction at the lower end of the effective temperature range can sometimes improve selectivity.
-
Preventing Decomposition: Avoid prolonged reaction times at high temperatures, especially when using solvents like DMF or DMSO.[1] Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.
Question: The reaction is not going to completion. What should I do?
Answer: Incomplete conversion can be due to several factors:
-
Insufficient Base: Ensure at least a stoichiometric amount of base is used to fully deprotonate the alcohol. An excess of the base is often used to drive the reaction to completion.
-
Poor Reagent Purity: Impurities in the starting materials can interfere with the reaction. Use high-purity reagents.
-
Reaction Time: Some solvent and base combinations may require longer reaction times. If the reaction has stalled, consider extending the reaction time and monitoring its progress. For example, one protocol using sodium carbonate in acetonitrile specifies a reaction time of 8 hours.[2]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The most common method is a Williamson ether synthesis, which proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The base deprotonates the hydroxyl group of either m-fluorobenzyl alcohol or 2-chloro-4-nitrophenol to form a nucleophilic alkoxide. This alkoxide then attacks the electron-deficient aromatic ring of the other reactant (1,2-dichloro-4-nitrobenzene or 1-(bromomethyl)-3-fluorobenzene, respectively), displacing the chloride or bromide leaving group to form the ether product.
Q2: Which starting materials should I use: 1,2-dichloro-4-nitrobenzene and m-fluorobenzyl alcohol, or 2-chloro-4-nitrophenol and 1-(bromomethyl)-3-fluorobenzene?
A2: Both routes are viable. The choice may depend on the availability and cost of the starting materials. The reaction of 2-chloro-4-nitrophenol with 1-(bromomethyl)-3-fluorobenzene is a classic Williamson ether synthesis setup.[2] The reaction of 1,2-dichloro-4-nitrobenzene with m-fluorobenzyl alcohol is also a well-documented method.[1]
Q3: What is the role of the nitro group in this reaction?
A3: The electron-withdrawing nitro group is crucial for activating the aromatic ring towards nucleophilic attack, which is a key requirement for the SNAr mechanism to proceed efficiently.
Q4: Are there any specific safety precautions I should take?
A4: Yes. Sodium hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon). The solvents used (e.g., DMF, DMSO, acetonitrile) have their own specific hazards and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Data Presentation
Table 1: Impact of Solvent on Reaction Yield
| Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2,5-Dimethylfuran | NaH | 80-100 | 2-3 | >90 (conversion) | [1] |
| DMF | NaH | Not Specified | Not Specified | 65-72 | [1] |
| DMSO | NaH | Not Specified | Not Specified | 65-72 | [1] |
| Acetonitrile | Na₂CO₃ | 40 | 8 | Not Specified | [2] |
| Acetonitrile | K₂CO₃ | 60 | 2 | 95 | [3] |
Table 2: Impact of Base on Reaction Conditions
| Base | Reactants | Solvent | Temperature (°C) | Reaction Time (h) | Reference |
| NaH | 1,2-dichloro-4-nitrobenzene, m-fluorobenzyl alcohol | 2,5-Dimethylfuran | 80-100 | 2-3 | [1] |
| Na₂CO₃ | 2-chloro-4-nitrophenol, 1-(bromomethyl)-3-fluorobenzene | Acetonitrile | 40 | 8 | [2] |
| K₂CO₃ | 2-chloro-4-nitrophenol, 3-fluorobenzyl bromide | Acetonitrile | 60 | 2 | [3] |
Experimental Protocols
Protocol 1: Synthesis using Sodium Hydride in 2,5-Dimethylfuran [1]
-
To a solution of m-fluorobenzyl alcohol in 2,5-dimethylfuran (5-10 volumes relative to the substrate), add sodium hydride (NaH) portion-wise at room temperature under an inert atmosphere.
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Stir the mixture for a predetermined time to allow for the formation of the alkoxide.
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Add 1,2-dichloro-4-nitrobenzene to the reaction mixture.
-
Heat the reaction to reflux (80-100°C) and monitor the progress by TLC or HPLC. The reaction is typically complete within 2-3 hours, with over 90% conversion.
-
After completion, cool the reaction mixture and quench it by carefully pouring it into ice-water.
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Extract the product with a suitable organic solvent, such as ethyl acetate.
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Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
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Purify the crude product by crystallization from a solvent like hexane.
Protocol 2: Synthesis using Sodium Carbonate in Acetonitrile [2]
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In a reaction vessel, combine 2-chloro-4-nitrophenol (1 mmol) and 1-(bromomethyl)-3-fluorobenzene (1 mmol) in acetonitrile (25 ml).
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Add sodium carbonate (10 g) to the mixture.
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Stir the reaction mixture at 313 K (40°C) for 8 hours.
-
After the reaction is complete, filter off the sodium carbonate.
-
Wash the filtrate with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Crystallize the crude product from ethyl acetate to yield the pure compound.
Visualization
Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
References
Technical Support Center: Achieving Pharmaceutical-Grade Purity of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene for pharmaceutical applications.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Impurities can arise from various sources, including unreacted starting materials, byproducts from side reactions, and residual solvents. The most common synthesis route is a Williamson ether synthesis, which can introduce specific impurities.
Table 1: Potential Impurities in the Synthesis of this compound
| Impurity Category | Specific Examples | Potential Origin |
| Starting Materials | 2,4-dichloronitrobenzene, 3-fluorobenzyl alcohol | Incomplete reaction |
| Isomeric Byproducts | 4-Chloro-1-(3-fluorobenzyloxy)-2-nitrobenzene | Incomplete regioselectivity during synthesis |
| Side-Reaction Products | Bis(3-fluorobenzyl) ether | Self-condensation of 3-fluorobenzyl alcohol |
| Degradation Products | 2-Chloro-4-nitrophenol | Hydrolysis of the ether linkage |
| Residual Solvents | Ethanol, Acetonitrile, Toluene, N,N-Dimethylformamide (DMF) | Used in reaction or purification steps |
Q2: What is the recommended method for purifying crude this compound?
A2: Recrystallization is the most effective and commonly used method for purifying this compound. A mixed solvent system of ethyl acetate and hexane is often successful. For specific protocols, please refer to the Experimental Protocols section.
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for accurately quantifying the purity and detecting impurities.[1] For a detailed analytical method, please see the Experimental Protocols section.
Q4: What are the consequences of impurities in pharmaceutical applications?
A4: Impurities in an active pharmaceutical ingredient (API) can significantly impact the quality, safety, and efficacy of the final drug product.[2] They can alter the physical and chemical properties, reduce the shelf life, and in some cases, be toxic.[1] For kinase inhibitors, impurities can affect the therapeutic potency.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification and analysis of this compound.
Recrystallization Troubleshooting
Q: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute separates as a liquid instead of a solid. This can be due to a high concentration of impurities lowering the melting point or if the solution is cooled too quickly.
-
Solution:
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Reheat the solution to redissolve the oil.
-
Add a small amount of additional hot solvent to decrease the saturation.
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Allow the solution to cool more slowly. You can do this by letting the flask cool to room temperature on a benchtop before moving it to an ice bath.
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If the problem persists, consider a pre-purification step like a silica gel plug filtration to remove some of the impurities.
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Q: After cooling, no crystals have formed. What is the issue?
A: This is likely due to either using too much solvent or the solution being supersaturated.
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Solution:
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Induce Crystallization: Try scratching the inside of the flask at the surface of the solution with a glass rod or adding a seed crystal of the pure compound.
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Reduce Solvent Volume: If inducing crystallization doesn't work, gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Q: The recrystallized product is still colored. How can I remove colored impurities?
A: Colored impurities can often be removed using activated charcoal.
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Solution:
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Dissolve the crude product in the minimum amount of hot solvent.
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Add a very small amount of activated charcoal to the hot solution.
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Keep the solution hot and perform a hot gravity filtration to remove the charcoal.
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Allow the filtrate to cool and crystallize as usual. Be aware that using too much charcoal can reduce your yield by adsorbing the desired product.
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HPLC Analysis Troubleshooting
Q: I'm observing peak tailing in my HPLC chromatogram. What could be the cause?
A: Peak tailing can result from several factors, including column overload, secondary interactions between the analyte and the stationary phase, or a degraded column.
-
Solution:
-
Reduce Sample Concentration: Dilute your sample and inject a smaller volume.
-
Adjust Mobile Phase pH: If your compound is ionizable, adjusting the pH of the mobile phase can improve peak shape.
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Use a Different Column: Consider a column with a different stationary phase chemistry, for example, one with end-capping to reduce silanol interactions.
-
Column Wash: If the column is old or has been used with many different samples, a thorough wash protocol may be necessary.
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Q: I am seeing ghost peaks in my chromatogram. What is their origin?
A: Ghost peaks are peaks that appear in blank runs and can be due to contamination in the mobile phase, the injector, or carryover from a previous injection.
-
Solution:
-
Use Fresh Mobile Phase: Prepare fresh mobile phase using high-purity solvents and additives.
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Clean the Injector: Implement a robust needle wash program in your HPLC method.
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Inject a Blank: Run a blank injection (injecting only the mobile phase) to confirm the source of the contamination.
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound to a high degree of purity.
Materials:
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Crude this compound
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Ethyl acetate (HPLC grade)
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n-Hexane (HPLC grade)
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Erlenmeyer flasks
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Hot plate with stirring capability
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Büchner funnel and vacuum flask
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Filter paper
Procedure:
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Place the crude solid in an Erlenmeyer flask with a stir bar.
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Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
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While stirring, slowly add n-hexane until the solution becomes slightly cloudy.
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Gently warm the solution until it becomes clear again.
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Remove the flask from the heat and allow it to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of cold n-hexane.
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Dry the crystals under vacuum to remove residual solvents.
Table 2: Representative Recrystallization Data
| Parameter | Before Recrystallization | After Recrystallization |
| Purity (by HPLC) | ~95% | >99.5% |
| Appearance | Off-white to yellowish powder | White crystalline solid |
| Melting Point | 108-112 °C | 112-114 °C |
Protocol 2: HPLC Purity Analysis
Objective: To determine the purity of this compound and quantify any impurities.
Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | Standard HPLC with UV Detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Procedure:
-
Prepare a stock solution of the sample in acetonitrile at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
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Inject the sample and record the chromatogram.
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Calculate the purity by dividing the peak area of the main component by the total peak area of all components.
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common HPLC peak shape issues.
References
Technical Support Center: Industrial Scale Production of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the industrial scale production of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The primary industrial synthesis route is a nucleophilic aromatic substitution reaction. This typically involves the reaction of 2-chloro-4-nitrophenol with 1-(bromomethyl)-3-fluorobenzene or 3-fluorobenzyl chloride in the presence of a base.[1][2] Another method involves the reaction of 1,2-dichloro-4-nitrobenzene with m-fluorobenzyl alcohol using a strong base like sodium hydride.
Q2: What are the critical process parameters to control during the synthesis?
A2: Key parameters to monitor and control include reaction temperature, rate of reagent addition, solvent selection, and moisture content.[2] In particular, the exothermic nature of the reaction requires careful temperature management to prevent runaway reactions and the formation of impurities.
Q3: What are the common impurities and by-products in this synthesis?
A3: Common impurities can include unreacted starting materials, the ortho-substituted isomer, and potentially di-substituted products. The formation of these by-products is often influenced by reaction temperature and the choice of base and solvent.
Q4: What purification methods are most effective at an industrial scale?
A4: At an industrial scale, purification is typically achieved through recrystallization from a suitable solvent system, such as ethyl acetate/hexane.[1] For higher purity requirements, column chromatography may be employed, though it is a more costly and complex operation at a large scale.
Q5: What are the key safety considerations for the industrial production of this compound?
A5: The reaction is exothermic and can pose a risk of a thermal runaway if not properly controlled. The use of strong bases like sodium hydride requires handling under inert and anhydrous conditions to prevent violent reactions with water. Appropriate personal protective equipment (PPE) should be worn, and the reaction should be conducted in a well-ventilated area or a contained system.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting materials or product. - Inefficient purification. | - Monitor reaction progress using techniques like HPLC or TLC to ensure completion. - Optimize the reaction temperature; too low may slow the reaction, while too high can cause degradation. - Ensure starting materials are of high purity and stored correctly. - Optimize the recrystallization solvent system and procedure to minimize product loss. |
| High Levels of Impurities | - Formation of isomeric by-products. - Over-reaction or side reactions due to poor temperature control. - Contaminated starting materials or solvents. | - Adjust the reaction temperature and addition rate of reagents to improve selectivity. - Use high-purity starting materials and solvents. - Employ an appropriate work-up and purification procedure to remove specific impurities. |
| Poor Filterability of the Product | - Very fine crystal size. - Presence of oily impurities. | - Optimize the cooling rate during crystallization to encourage the formation of larger crystals. - Introduce a solvent in which the oily impurities are soluble but the product is not, prior to filtration. |
| Inconsistent Batch-to-Batch Quality | - Variations in raw material quality. - Poor process control. - Inconsistent work-up or purification procedures. | - Implement stringent quality control checks for all incoming raw materials. - Standardize all process parameters, including reaction times, temperatures, and agitation speeds. - Develop and adhere to a detailed Standard Operating Procedure (SOP) for the entire process. |
| Coloration of the Final Product | - Presence of colored impurities. - Degradation of the product. | - Treat the crude product with activated carbon to remove colored impurities before the final crystallization. - Ensure the product is not exposed to high temperatures or light for extended periods. |
Experimental Protocols
Synthesis of this compound via Nucleophilic Aromatic Substitution
This protocol is a general guideline and should be optimized for specific industrial-scale equipment and safety procedures.
Materials:
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2-chloro-4-nitrophenol
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1-(bromomethyl)-3-fluorobenzene
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Sodium Carbonate (or another suitable base)
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Acetonitrile (or another suitable solvent)
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Ethyl Acetate
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Hexane
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Anhydrous Sodium Sulfate
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Brine solution
Procedure:
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Reaction Setup: In a suitable industrial reactor, charge 2-chloro-4-nitrophenol (1 equivalent) and acetonitrile. Begin agitation.
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Base Addition: Add sodium carbonate (a molar excess, e.g., 1.5-2 equivalents) to the reactor.
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Reagent Addition: Slowly add 1-(bromomethyl)-3-fluorobenzene (1-1.2 equivalents) to the reaction mixture at a controlled rate to manage the exotherm. Maintain the reaction temperature at a predetermined optimal point (e.g., 313 K or as optimized).[1]
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Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC) until the starting material is consumed (typically several hours).[1]
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Work-up:
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
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Purification:
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Dissolve the crude product in a minimal amount of hot ethyl acetate.
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Slowly add hexane until turbidity is observed.
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Allow the solution to cool slowly to facilitate crystallization.
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Filter the purified product, wash with a cold ethyl acetate/hexane mixture, and dry under vacuum.
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Data Presentation
Table 1: Comparative Reaction Parameters for Synthesis Routes
| Parameter | Nucleophilic Substitution with 2-chloro-4-nitrophenol | Nucleophilic Substitution with 1,2-dichloro-4-nitrobenzene |
| Starting Materials | 2-chloro-4-nitrophenol, 1-(bromomethyl)-3-fluorobenzene | 1,2-dichloro-4-nitrobenzene, m-fluorobenzyl alcohol |
| Base | Sodium Carbonate | Sodium Hydride |
| Solvent | Acetonitrile[1] | 2,5-Dimethylfuran |
| Temperature | ~313 K (40°C)[1] | 80-100°C |
| Reaction Time | ~8 hours[1] | 2-3 hours |
| Typical Purity (Post-Crystallization) | >99% | >99.5% (HPLC) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis process.
References
Validation & Comparative
Unveiling the Three-Dimensional Architecture: A Comparative Guide to the X-ray Crystallography of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene and a Structural Analogue
For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's three-dimensional structure is paramount for elucidating its function and guiding the design of new therapeutic agents. X-ray crystallography stands as the definitive technique for determining the atomic arrangement in a crystalline solid. This guide provides a detailed comparison of the crystallographic data of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene, a compound of interest in pharmaceutical research, with a structurally related chloro-nitroaromatic compound. The experimental protocols and data presented herein offer a valuable resource for crystallographic studies of similar small molecules.
This guide will delve into the crystallographic parameters of this compound and compare them with 2-Chloro-4-(3,3-dichloroallyloxy)-1-nitrobenzene. This comparison will highlight the influence of different substituent groups on the crystal packing and molecular conformation.
Crystallographic Data Comparison
The following table summarizes the key crystallographic data for this compound and a selected structural analogue, providing a quantitative basis for comparison.
| Parameter | This compound[1] | 2-Chloro-4-(3,3-dichloroallyloxy)-1-nitrobenzene[2] |
| Chemical Formula | C₁₃H₉ClFNO₃ | C₉H₆Cl₃NO₃ |
| Molecular Weight | 281.66 g/mol | 282.50 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| Cell Lengths | a = 8.3290(17) Åb = 12.640(3) Åc = 11.875(2) Å | a = 12.476(3) Åb = 12.775(3) Åc = 7.2230(14) Å |
| Cell Angles | α = 90°β = 96.94(3)°γ = 90° | α = 90°β = 92.32(3)°γ = 90° |
| Unit Cell Volume | 1241.0(4) ų | 1150.3(4) ų |
| Molecules per Unit Cell (Z) | 4 | 4 |
| Temperature | 294 K | 293 K |
| Dihedral Angle (Benzene Ring & Nitro Group) | Not explicitly stated | 16.2(1)° |
| Dihedral Angle (Benzene Rings) | 41.23(5)° | N/A |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure for these compounds follows a standardized workflow. Below is a detailed protocol for the single-crystal X-ray diffraction of a small organic molecule like this compound.
1. Crystal Growth:
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Objective: To obtain single crystals of suitable size and quality for X-ray diffraction.
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Method: Slow evaporation is a common technique. Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethyl acetate for the title compound) to form a saturated or near-saturated solution.[1] The container is then loosely covered to allow for the slow evaporation of the solvent over several days at a constant temperature. Other methods include slow cooling of a saturated solution and vapor diffusion.
2. Crystal Mounting:
-
Objective: To mount a selected single crystal on the goniometer head of the diffractometer.
-
Method: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope. The crystal is then mounted on a cryoloop or a glass fiber using a cryoprotectant (e.g., paratone oil) to prevent crystal damage during data collection at low temperatures.
3. Data Collection:
-
Objective: To collect a complete set of diffraction data.
-
Method: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.[1][2] The crystal is typically cooled to a low temperature (e.g., 100-293 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal through a series of angles, and at each orientation, the crystal is irradiated with X-rays. The diffracted beams are recorded by the detector. A full sphere of data is collected to ensure data completeness.
4. Data Reduction:
-
Objective: To process the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (hkl).
-
Method: The collected diffraction images are processed using specialized software. This involves integrating the intensity of each reflection, applying corrections for factors such as Lorentz and polarization effects, and performing an absorption correction if necessary.[1][2]
5. Structure Solution:
-
Objective: To determine the initial positions of the atoms in the unit cell.
-
Method: The "phase problem" is solved using direct methods or Patterson methods. These computational techniques use the measured reflection intensities to calculate an initial electron density map, from which the positions of the heavier atoms can be identified.
6. Structure Refinement:
-
Objective: To optimize the atomic positions and other parameters to achieve the best possible fit between the calculated and observed diffraction data.
-
Method: The initial structural model is refined using a least-squares minimization process. This involves adjusting atomic coordinates, anisotropic displacement parameters (which describe the thermal motion of the atoms), and other parameters until the difference between the calculated structure factors and the experimentally observed structure factors is minimized. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
7. Structure Validation:
-
Objective: To assess the quality and correctness of the final crystal structure.
-
Method: The final refined structure is validated using various crystallographic tools and metrics. This includes checking for missed symmetry, examining the reasonableness of bond lengths and angles, and analyzing the final difference electron density map for any significant unassigned peaks. The final structure is typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).
Experimental Workflow
The following diagram illustrates the key stages in the experimental workflow for X-ray crystallography.
References
Spectroscopic Profile of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene: A Comparative Analysis
For Immediate Release
This guide provides a detailed spectroscopic analysis of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene, a key intermediate in pharmaceutical and materials science research.[1] While experimental spectra for this specific compound are not publicly available, this document presents a comprehensive characterization based on comparative data from structurally similar compounds. The analysis covers Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed experimental protocols are also provided to assist researchers in obtaining and interpreting spectral data.
Physicochemical Properties
This compound is a white to light yellow crystalline powder with a molecular formula of C₁₃H₉ClFNO₃ and a molecular weight of 281.67 g/mol .[2][3] Its melting point ranges from 99 to 103 °C.[3] The presence of a chloro, a nitro, and a fluorobenzyloxy group on the benzene ring contributes to its unique chemical reactivity and makes it a versatile building block in organic synthesis.[1]
| Property | Value | Source |
| Molecular Formula | C₁₃H₉ClFNO₃ | [2][3] |
| Molecular Weight | 281.67 g/mol | [2][3] |
| Melting Point | 99 - 103 °C | [3] |
| Appearance | White to light yellow powder or crystal | [3] |
| CAS Number | 443882-99-3 | [2] |
Comparative Spectroscopic Analysis
To predict the spectroscopic features of this compound, we will compare it with structurally related compounds for which spectral data is available. The primary comparators are 2-chloro-1-methoxy-4-nitrobenzene, various chloronitrobenzenes, and fluoronitrobenzenes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both benzene rings and the benzylic protons. The protons on the nitro-substituted ring will be downfield due to the electron-withdrawing nature of the nitro and chloro groups. The protons on the 3-fluorobenzyl ring will exhibit splitting patterns influenced by the fluorine atom.
¹³C NMR: The carbon NMR spectrum will show signals for all 13 carbon atoms. The carbons attached to the nitro group and the chlorine atom will be significantly deshielded. The carbon bearing the fluorine atom will show a characteristic large coupling constant (¹J C-F).
| Compound | Key ¹H NMR Signals (ppm, in CDCl₃) | Key ¹³C NMR Signals (ppm, in CDCl₃) |
| 2-Chloro-1-methoxy-4-nitrobenzene | 8.28 (d), 8.17 (dd), 7.02 (d), 4.03 (s, OCH₃) | Not available |
| 4-Chloronitrobenzene | 8.18 (d), 7.53 (d) | 148.9, 140.2, 129.8, 125.1 |
| 1-Fluoro-2-nitrobenzene | 8.06 (m), 7.65 (m), 7.31 (m) | Not available |
| Predicted for this compound | Aromatic protons (nitro-ring): ~8.3-7.2 ppm; Aromatic protons (fluoro-ring): ~7.4-7.0 ppm; Benzylic protons (-OCH₂-): ~5.2 ppm | Aromatic carbons: ~160-115 ppm; Benzylic carbon: ~70 ppm |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will be characterized by strong absorptions corresponding to the nitro group, the C-O-C ether linkage, and the C-Cl and C-F bonds.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Asymmetric NO₂ stretch | ~1520 |
| Symmetric NO₂ stretch | ~1350 |
| Ar-O-C stretch | ~1250 and ~1050 |
| C-Cl stretch | ~750 |
| C-F stretch | ~1100 |
| Aromatic C-H stretch | ~3100-3000 |
| Aromatic C=C stretch | ~1600-1450 |
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 281. The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak. Fragmentation patterns will likely involve the loss of the nitro group, the 3-fluorobenzyl group, and cleavage of the ether bond.
| Ion | Expected m/z | Comments |
| [M]⁺ | 281 | Molecular ion |
| [M+2]⁺ | 283 | Isotopic peak due to ³⁷Cl |
| [M-NO₂]⁺ | 235 | Loss of nitro group |
| [C₇H₆F]⁺ | 109 | 3-fluorobenzyl cation |
| [C₆H₃ClNO₂]⁺ | 156 | Nitrochlorophenyl fragment |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, is expected to show strong absorbance bands in the UV region, characteristic of nitroaromatic compounds. The primary absorption is due to π → π* transitions within the aromatic system, influenced by the nitro and benzyloxy substituents. One source suggests absorbance maxima in the 250–300 nm range for this compound, which is consistent with nitro-aromatic conjugation.[4]
| Compound | λmax (nm) | Solvent |
| Nitrobenzene | ~268 | Ethanol |
| 4-Chloronitrobenzene | ~272 | Ethanol |
| Predicted for this compound | ~270-290 | Ethanol |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
NMR Sample Preparation
-
Sample Quantity: For ¹H NMR, weigh 5-10 mg of the compound. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
FTIR Spectroscopy (Thin Solid Film Method)
-
Solution Preparation: Dissolve a small amount (a few milligrams) of the solid sample in a volatile solvent like methylene chloride or acetone.
-
Film Deposition: Apply a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.
-
Data Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 µg/mL) in a suitable solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: Use a non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: Set to 250 °C.
-
Oven Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium or hydrogen.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
UV-Vis Spectroscopy
-
Solution Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Dilution: Dilute the stock solution to an appropriate concentration (typically in the range of 1-10 µg/mL) to ensure the absorbance falls within the linear range of the instrument (usually below 1.5 AU).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Rinse the cuvette with the sample solution, then fill it and record the UV-Vis spectrum over a range of approximately 200-400 nm.
Workflow and Data Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization.
Signaling Pathway Context
While this compound is primarily a synthetic intermediate, its structural motifs are found in compounds with biological activity. For instance, related nitroaromatic compounds are investigated as inhibitors of various signaling pathways. The diagram below illustrates a generalized kinase signaling pathway where such inhibitors might act.
References
Comparative Guide to the ¹H and ¹³C NMR Assignment of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis and predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) assignments for 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene. Due to the absence of publicly available experimental spectra for this specific compound, this guide offers a robust prediction based on the analysis of structurally related molecules. The methodologies and comparative data presented herein are valuable for the structural elucidation and characterization of similar substituted aromatic compounds, which are significant intermediates in the fields of medicinal chemistry and materials science.[1][2]
Predicted NMR Data for this compound
The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized below. These predictions are derived from the established effects of the substituents on the benzene rings and by comparison with analogous compounds.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |
| H-3 | ~8.20 | d | Ar-H |
| H-5 | ~8.05 | dd | Ar-H |
| H-6 | ~7.20 | d | Ar-H |
| H-2' | ~7.35 | m | Ar-H |
| H-4' | ~7.30 | m | Ar-H |
| H-5' | ~7.45 | m | Ar-H |
| H-6' | ~7.15 | m | Ar-H |
| -CH₂- | ~5.30 | s | O-CH₂-Ar |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | |
| C-1 | ~155 | Ar-C | |
| C-2 | ~125 | Ar-C | |
| C-3 | ~120 | Ar-C | |
| C-4 | ~142 | Ar-C | |
| C-5 | ~128 | Ar-C | |
| C-6 | ~115 | Ar-C | |
| C-1' | ~138 (d) | Ar-C | |
| C-2' | ~115 (d) | Ar-C | |
| C-3' | ~163 (d) | Ar-C | |
| C-4' | ~115 (d) | Ar-C | |
| C-5' | ~130 (d) | Ar-C | |
| C-6' | ~123 | Ar-C | |
| -CH₂- | ~71 | O-CH₂-Ar |
Predicted data is based on theoretical principles and data from analogous compounds.
Comparison with Structurally Related Compounds
To substantiate the predicted assignments, the experimental NMR data for two key structural fragments of the target molecule, 2-chloro-4-nitrophenol and 3-fluorobenzyl alcohol, are presented below. These compounds represent the two aromatic systems present in this compound.
Table 2: Experimental NMR Data for Structurally Related Compounds
| Compound | ¹H NMR Chemical Shift (ppm) and Multiplicity | ¹³C NMR Chemical Shift (ppm) |
| 2-Chloro-4-nitrophenol | 8.18 (d, 1H), 8.01 (dd, 1H), 7.18 (d, 1H), 5.90 (br s, 1H, -OH) | 155.1, 140.2, 126.8, 125.9, 120.3, 116.8 |
| 3-Fluorobenzyl alcohol | 7.24 (m, 1H), 7.01-6.92 (m, 3H), 4.52 (s, 2H), 3.52 (br s, 1H, -OH) | 163.0 (d), 143.2 (d), 130.1 (d), 122.8, 114.9 (d), 114.1 (d), 64.2 |
Data obtained from publicly available spectral databases.
The electron-withdrawing nature of the nitro group and the chloro atom in 2-chloro-4-nitrophenol leads to a general downfield shift of the aromatic protons and carbons. Conversely, the fluorine atom in 3-fluorobenzyl alcohol influences the chemical shifts of the adjacent carbons and protons through both inductive and coupling effects. These observed trends in the precursor molecules support the predicted chemical shifts for the target compound.
Experimental Protocols
The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for this compound.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
2. ¹H NMR Spectroscopy:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on sample concentration.
-
Relaxation Delay (d1): 1.0 seconds.
-
Acquisition Time (aq): Approximately 4 seconds.
-
Spectral Width (sw): 16 ppm.
-
-
Processing:
-
Apply a line broadening of 0.3 Hz.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum using the TMS signal at 0.00 ppm.
-
Integrate all signals.
-
3. ¹³C NMR Spectroscopy:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).
-
Solvent: Chloroform-d (CDCl₃) (signal at δ 77.16 ppm).
-
Acquisition Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096, depending on sample concentration.
-
Relaxation Delay (d1): 2.0 seconds.
-
Acquisition Time (aq): Approximately 1-2 seconds.
-
Spectral Width (sw): 240 ppm.
-
-
Processing:
-
Apply a line broadening of 1.0 Hz.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum using the solvent signal at 77.16 ppm.
-
Logical Workflow for NMR Assignment
The following diagram illustrates the logical workflow for the prediction and assignment of the ¹H and ¹³C NMR spectra for this compound.
Caption: Workflow for NMR spectral assignment.
References
Comparative analysis of synthetic routes for 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary synthetic routes for 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene, a key intermediate in the development of pharmaceuticals, notably as a dual ErbB-1/ErbB-2 tyrosine kinase inhibitor.[1] The following sections detail the methodologies for the most common synthetic pathways, present a comparative summary of reaction parameters, and offer visual diagrams to elucidate the synthetic logic.
Introduction
This compound is a versatile organic compound with the molecular formula C₁₃H₉ClFNO₃.[2] Its structure, featuring a chloro group, a nitro group, and a fluorobenzyloxy substituent, makes it a valuable building block in medicinal chemistry and materials science.[3][4] The fluorobenzyl ether moiety, in particular, can enhance the lipophilicity and potential bioavailability of drug candidates.[4] This guide focuses on two principal synthetic strategies: the Williamson ether synthesis and nucleophilic aromatic substitution.
Comparative Data of Synthetic Routes
The selection of a synthetic route is often a trade-off between yield, reaction conditions, and the availability of starting materials. The table below summarizes the key quantitative and qualitative parameters for the two primary methods of synthesizing this compound.
| Parameter | Route 1: Williamson Ether Synthesis | Route 2: Nucleophilic Aromatic Substitution |
| Starting Materials | 2-Chloro-4-nitrophenol, 1-(bromomethyl)-3-fluorobenzene (or 3-fluorobenzyl chloride) | 1,2-Dichloro-4-nitrobenzene, 3-fluorobenzyl alcohol |
| Base | Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) | Sodium hydride (NaH) |
| Solvent | Acetonitrile or Dimethylformamide (DMF) | 2,5-Dimethylfuran |
| Temperature | 313 K (40°C) or Room Temperature | 80–100°C (reflux) |
| Reaction Time | 4–8 hours | 2–3 hours |
| Reported Conversion | Not explicitly stated, but implies good yield for crystallization | >90% |
| Work-up | Filtration, brine wash, drying, and crystallization | Quenching with ice-water, extraction, and crystallization |
Synthetic Pathways and Experimental Protocols
The following diagrams and protocols provide a detailed overview of the two synthetic routes.
Route 1: Williamson Ether Synthesis
This is a widely used and versatile method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide via an Sₙ2 mechanism.[5][6][7][8][9] In this specific synthesis, the phenoxide of 2-chloro-4-nitrophenol acts as the nucleophile.
Caption: Williamson Ether Synthesis of the target compound.
Experimental Protocol:
-
To a solution of 2-chloro-4-nitrophenol (1 mmol) in acetonitrile (25 ml), add sodium carbonate (10 g).[1]
-
Add 1-(bromomethyl)-3-fluorobenzene (1 mmol) to the mixture.[1]
-
Stir the reaction mixture at 313 K (40°C) for 8 hours.[1] An alternative protocol suggests stirring at room temperature for 4-6 hours when using 3-fluorobenzyl chloride and potassium carbonate in DMF.[10]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).[10]
-
Upon completion, filter off the solid base (e.g., sodium carbonate).[1]
-
Wash the filtrate with brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[1]
-
The crude product is purified by crystallization from ethyl acetate to yield the final product.[1]
Route 2: Nucleophilic Aromatic Substitution
This route involves the reaction of 1,2-dichloro-4-nitrobenzene with the alkoxide of 3-fluorobenzyl alcohol. The electron-withdrawing nitro group facilitates the nucleophilic substitution of the para-chloro substituent.[11]
Caption: Nucleophilic Aromatic Substitution pathway.
Experimental Protocol:
-
In a suitable reaction vessel, add 1,2-dichloro-4-nitrobenzene and 3-fluorobenzyl alcohol to 2,5-dimethylfuran (5–10 volumes relative to the substrate).[11]
-
Add sodium hydride (NaH), which acts as a base to deprotonate the benzyl alcohol, forming the nucleophilic alkoxide.[11]
-
Heat the reaction mixture to 80–100°C (reflux conditions) for 2–3 hours, at which point over 90% conversion is expected.[11]
-
After the reaction is complete, quench the mixture with ice-water.[11]
-
Extract the product with a suitable organic solvent, such as ethyl acetate.[11]
-
The organic extracts are combined, dried, and the solvent is evaporated.
-
The final product is purified by crystallization from hexane.[11]
Concluding Remarks
Both the Williamson ether synthesis and the nucleophilic aromatic substitution routes offer viable methods for the preparation of this compound. The choice between these pathways will likely depend on factors such as the cost and availability of the starting materials, desired reaction scale, and safety considerations associated with the reagents, particularly the use of sodium hydride in the nucleophilic substitution route. The Williamson ether synthesis may be preferred for its milder reaction conditions, while the nucleophilic aromatic substitution route offers a potentially faster reaction time with high conversion.[11] Researchers should carefully evaluate these parameters to select the most appropriate method for their specific needs.
References
- 1. 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 443882-99-3 [smolecule.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound | 443882-99-3 | Benchchem [benchchem.com]
The Pivotal Role of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene in the Development of Dual ErbB-1/ErbB-2 Tyrosine Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of potent and selective kinase inhibitors is a cornerstone of modern oncology drug discovery. Within this landscape, the dual inhibition of Epidermal Growth Factor Receptor (ErbB-1 or EGFR) and Human Epidermal Growth Factor Receptor 2 (ErbB-2 or HER2) has emerged as a clinically validated approach for treating various solid tumors, particularly in breast and non-small cell lung cancers. The compound 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene serves as a critical precursor in the synthesis of a class of these dual inhibitors, most notably the FDA-approved drug Lapatinib and its analogs. This guide provides an objective comparison of the performance of inhibitors derived from this precursor against other established dual ErbB-1/ErbB-2 inhibitors, supported by experimental data.
Introduction to Dual ErbB-1/ErbB-2 Inhibition
The ErbB family of receptor tyrosine kinases, comprising EGFR (ErbB-1), HER2 (ErbB-2), HER3 (ErbB-3), and HER4 (ErbB-4), plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Overexpression or mutation of EGFR and HER2 is a key driver in the pathogenesis of several cancers.[2] Dual inhibition of both EGFR and HER2 is a therapeutic strategy designed to overcome the redundancy and crosstalk within the ErbB signaling network, potentially leading to a more comprehensive and durable antitumor response compared to targeting either receptor alone.[2]
Lapatinib, a reversible dual tyrosine kinase inhibitor, exemplifies the clinical success of this approach.[3] Its synthesis prominently features a substituted aniline moiety derived from this compound. This guide will delve into the performance of Lapatinib and its novel analogs, comparing them with other key dual ErbB-1/ErbB-2 inhibitors, namely Afatinib and Neratinib.
Comparative Performance Analysis
The efficacy of these inhibitors is primarily assessed through their ability to inhibit the kinase activity of EGFR and HER2 (biochemical potency) and to arrest the proliferation of cancer cell lines that are dependent on the signaling from these receptors (cellular potency).
In Vitro Kinase Inhibition
The biochemical potency of the inhibitors is quantified by their half-maximal inhibitory concentration (IC50) against the purified EGFR and HER2 kinase domains. Lower IC50 values indicate greater potency.
| Compound | Precursor Derivative | Target Kinase | IC50 (nM) | Reference(s) |
| Lapatinib | Yes | EGFR (ErbB-1) | 10.8 | [4] |
| HER2 (ErbB-2) | 9.2 | [4] | ||
| Afatinib | No | EGFR (ErbB-1) | 0.5 | [5] |
| HER2 (ErbB-2) | 14 | [5] | ||
| Neratinib | No | EGFR (ErbB-1) | 92 | [6] |
| HER2 (ErbB-2) | 59 | [6] | ||
| Novel Pyrimidine Analog (Compound 6) | Yes | EGFR (ErbB-1) | 37 | [7] |
| HER2 (ErbB-2) | 29 | [7] | ||
| Novel Pyrimidine Analog (Compound 9) | Yes | EGFR (ErbB-1) | 48 | [7] |
| HER2 (ErbB-2) | 38 | [7] |
Table 1: Comparison of in vitro kinase inhibitory activity (IC50) of dual ErbB-1/ErbB-2 inhibitors.
In Vitro Anti-proliferative Activity
The cellular potency is determined by the concentration of the drug required to inhibit the growth of cancer cell lines by 50% (GI50 or IC50). Key cell lines for evaluating ErbB-1/ErbB-2 inhibitors include those that overexpress these receptors, such as SK-BR-3 and BT-474 (HER2-overexpressing breast cancer), and A431 (EGFR-overexpressing epidermoid carcinoma).
| Compound | Precursor Derivative | Cell Line | GI50 / IC50 (nM) | Reference(s) |
| Lapatinib | Yes | SK-BR-3 | 79 | [8] |
| BT-474 | 46 | [8] | ||
| A431 | ~100 | [3] | ||
| Afatinib | No | SK-BR-3 | ~5-10 | [5][9] |
| BT-474 | ~10-20 | [5][9] | ||
| A431 | ~10 | [10] | ||
| Neratinib | No | SK-BR-3 | 2-5 | [9] |
| BT-474 | 2-10 | [9] | ||
| A431 | 81 | [4] | ||
| Novel Pyrimidine Analog (Compound 6) | Yes | A431 | 80 | [7] |
| SKOV-3 | 110 | [7] | ||
| Novel Pyrimidine Analog (Compound 9) | Yes | A431 | 120 | [7] |
| SKOV-3 | 150 | [7] |
Table 2: Comparison of in vitro anti-proliferative activity (GI50/IC50) of dual ErbB-1/ErbB-2 inhibitors in various cancer cell lines.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of these findings. Below are representative protocols for the key experiments cited.
ErbB-1/ErbB-2 Kinase Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by the EGFR or HER2 kinase.
-
Reagents and Materials :
-
Purified recombinant human EGFR and HER2 kinase domains.
-
Fluorescently labeled substrate peptide (e.g., a poly-GT peptide with a TAMRA label).
-
ATP.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Test compounds dissolved in DMSO.
-
384-well, low-volume, black plates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Procedure : a. Add 2.5 µL of 4x test compound dilution in assay buffer to the wells of the 384-well plate. b. Add 2.5 µL of 4x enzyme solution (EGFR or HER2) to each well. c. Incubate for 10 minutes at room temperature. d. Initiate the kinase reaction by adding 5 µL of 2x substrate peptide/ATP mixture. e. Incubate for 60 minutes at room temperature. f. Stop the reaction by adding 10 µL of a stop solution containing EDTA. g. Measure the fluorescence polarization of each well. h. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (Sulforhodamine B - SRB)
The SRB assay is a colorimetric assay used to determine cell number based on the measurement of cellular protein content.[11][12][13]
-
Reagents and Materials :
-
Cancer cell lines (e.g., SK-BR-3, BT-474, A431).
-
Complete cell culture medium.
-
Test compounds dissolved in DMSO.
-
Trichloroacetic acid (TCA), 10% (w/v).
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid.
-
Tris base solution, 10 mM.
-
96-well flat-bottom plates.
-
Microplate reader.
-
-
Procedure : a. Seed cells into 96-well plates at an appropriate density and allow them to attach overnight. b. Treat the cells with serial dilutions of the test compounds and incubate for 72 hours. c. Gently add cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.[11] d. Wash the plates five times with slow-running tap water and allow to air dry. e. Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[11] f. Wash the plates with 1% acetic acid to remove unbound dye and allow to air dry.[11] g. Solubilize the bound SRB dye with 10 mM Tris base solution. h. Measure the absorbance at 510 nm using a microplate reader. i. Calculate the percentage of cell growth inhibition for each compound concentration and determine the GI50 value.
Visualizing the Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) help to illustrate the complex signaling pathways and experimental procedures.
Caption: ErbB-1/ErbB-2 signaling pathway and the point of dual inhibition.
Caption: Workflow for the Sulforhodamine B (SRB) cell proliferation assay.
Conclusion
This compound is a valuable precursor for the synthesis of potent dual ErbB-1/ErbB-2 tyrosine kinase inhibitors. Lapatinib, a direct descendant of this chemical lineage, demonstrates significant, clinically relevant activity. The comparative data presented herein reveals that while established irreversible inhibitors like Afatinib and Neratinib often exhibit superior potency in preclinical models, novel analogs derived from the same foundational chemistry as Lapatinib continue to show promising inhibitory profiles.[7] The choice of an optimal inhibitor for further development will depend on a multitude of factors including its specific activity against various mutant forms of the receptors, pharmacokinetic properties, and overall safety profile. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers in the ongoing effort to develop more effective targeted therapies for cancer.
References
- 1. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the Dual Activity of EGFR and HER-2 Inhibitors Using Structure-Based Drug Design Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Comparative Analysis of Compounds Derived from 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene: In Vitro and In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of compounds derived from the chemical intermediate 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene. This precursor is pivotal in the synthesis of advanced therapeutic agents, notably the poly(ADP-ribose) polymerase (PARP) inhibitor Niraparib, used in oncology, and a range of indole-2-carboxamide derivatives investigated for their anti-inflammatory properties. This document synthesizes key in vitro and in vivo experimental data to offer a comparative perspective on their therapeutic potential and underlying mechanisms of action.
Section 1: Anticancer Applications - Niraparib
Niraparib is a potent and selective inhibitor of PARP enzymes 1 and 2, which play a critical role in DNA repair. Its mechanism of action is particularly effective in tumors with deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations. This compound is a key intermediate in the synthesis of this anticancer agent.
In Vitro Data Summary
The following table summarizes the in vitro efficacy of Niraparib against various cancer cell lines and its inhibitory action on target enzymes.
| Parameter | Cell Line / Target | Result | Reference |
| IC50 (PARP Inhibition) | PARP-1 | 2.8 nM | [1] |
| PARP-2 | 0.6 nM | [1] | |
| CC50 (Cytotoxicity) | BRCA1-deficient cells | 18 nM | [2] |
| BRCA2-deficient cells | 90 nM | [2] | |
| Antitumor Effects | Ovarian and PDAC cells | More effective than Olaparib, regardless of BRCA status | [3] |
In Vivo Data Summary
In vivo studies in preclinical models have demonstrated the significant antitumor activity of Niraparib.
| Animal Model | Cancer Type | Treatment Regimen | Key Findings | Reference |
| Mice with BRCA1-mutant xenografts | Human Mammary Adenocarcinoma | 80 mg/kg daily | Complete and sustained tumor regression after >4 weeks | [2] |
| Mice with BRCA2-deficient xenografts | Pancreatic Cancer | 80 mg/kg daily | ~60% inhibition of tumor growth after 2 weeks | [2] |
| Patient-Derived Xenograft (PDX) | High-Grade Serous Ovarian Carcinoma (BRCA2-mutant) | Monotherapy | Induced tumor regression | [4][5] |
| PDX Model | High-Grade Serous Ovarian Carcinoma (RAD51C promoter methylation) | Monotherapy | Induced tumor regression | [4][5] |
Comparison with Alternatives
Niraparib is one of several FDA-approved PARP inhibitors. The table below compares it with other common alternatives.
| Feature | Niraparib (Zejula®) | Olaparib (Lynparza®) | Rucaparib (Rubraca®) |
| FDA Approval (Ovarian Cancer) | Maintenance therapy for recurrent or advanced disease, regardless of BRCA status. | First-line and maintenance therapy, primarily for BRCA-mutated cancers. | Treatment and maintenance therapy for BRCA-mutated recurrent ovarian cancer. |
| Potency (PARP-1/2) | High | High | High |
| Key Clinical Trial (Front-line Maintenance) | PRIMA | SOLO-1 | ATHENA |
| Common Adverse Events | Thrombocytopenia, anemia, nausea, fatigue. | Anemia, nausea, fatigue, vomiting. | Nausea, fatigue, anemia, vomiting, elevated liver enzymes. |
Signaling Pathway: PARP Inhibition in HRD Cancer Cells
The diagram below illustrates the mechanism of action of Niraparib. In cells with homologous recombination deficiency (HRD), such as those with BRCA mutations, single-strand DNA breaks are not efficiently repaired. When PARP is inhibited by Niraparib, these breaks accumulate and, during DNA replication, lead to double-strand breaks. In HRD cells, these double-strand breaks cannot be repaired, resulting in genomic instability and cell death (synthetic lethality).
Caption: Mechanism of synthetic lethality induced by Niraparib in HRD cancer cells.
Section 2: Anti-inflammatory Applications - Indole-2-Carboxamide Derivatives
Derivatives of indole-2-carboxamide, which can be synthesized from this compound, have shown significant potential as anti-inflammatory agents. These compounds act by modulating key inflammatory pathways, such as those mediated by MAPK and NF-κB.
In Vitro Data Summary
The following table summarizes the in vitro anti-inflammatory activity of representative indole-2-carboxamide derivatives.
| Compound | Cell Line | Assay | Key Results | Reference |
| 14f, 14g | RAW 264.7 Macrophages | LPS-induced cytokine expression | Effective inhibition of TNF-α and IL-6 | [6] |
| LG4 | SV40MES13 (mesangial cells) | High glucose-induced inflammation | Reduced JNK and ERK phosphorylation, leading to decreased NF-κB activation | [7] |
| 13b | RAW 264.7 Macrophages | LPS-induced cytokine expression | IC50 (IL-6) = 2.294 µM; IC50 (TNF-α) = 12.901 µM | [8] |
In Vivo Data Summary
In vivo studies have confirmed the anti-inflammatory and organ-protective effects of these derivatives.
| Compound | Animal Model | Disease Model | Key Findings | Reference |
| 14f, 14g | C57BL mice | LPS-induced pulmonary inflammation | Reduced overexpression of inflammatory mediators and improved lung histopathology | [6] |
| LG4 | Streptozotocin-induced diabetic mice | Diabetic Kidney Disease | Reversed hyperglycemia-induced pathological changes and fibrosis in the kidneys; ameliorated renal inflammation | [7] |
| Various | N/A | Analgesic and Anti-inflammatory models | Percentage inhibition for anti-inflammatory potential was 73.02% | [9] |
Signaling Pathway: MAPK/NF-κB Inhibition
The diagram below illustrates the proposed mechanism for the anti-inflammatory effects of indole-2-carboxamide derivatives like LG4, which involves the inhibition of the MAPK signaling pathway.
Caption: Inhibition of the MAPK/NF-κB signaling pathway by indole-2-carboxamide derivatives.
Section 3: Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the cited studies.
In Vitro PARP Inhibition Assay
-
Objective: To determine the concentration of a compound required to inhibit 50% of PARP enzyme activity (IC50).
-
Methodology:
-
Recombinant human PARP-1 or PARP-2 enzyme is incubated with a histone-coated plate.
-
A reaction mixture containing biotinylated NAD+ (the substrate for PARP) and varying concentrations of the test compound (e.g., Niraparib) is added.
-
The plate is incubated to allow the PARP-catalyzed poly(ADP-ribosyl)ation of histones.
-
The plate is washed, and a streptavidin-horseradish peroxidase conjugate is added to bind to the biotinylated ADP-ribose chains.
-
A colorimetric substrate is added, and the absorbance is measured. The signal is inversely proportional to PARP inhibition.
-
IC50 values are calculated by plotting the percentage of inhibition against the log of the compound concentration.
-
Cell Viability / Cytotoxicity Assay (MTS Assay)
-
Objective: To measure the metabolic activity of cells as an indicator of cell viability after treatment with a compound.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).
-
The MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.
-
The plate is incubated for 1-4 hours. Viable cells with active metabolism convert the MTS tetrazolium salt into a colored formazan product.
-
The absorbance of the formazan product is measured at 490 nm.
-
The concentration that causes 50% reduction in cell viability (CC50 or IC50) is calculated relative to untreated control cells.
-
In Vivo Tumor Xenograft Study
-
Objective: To evaluate the antitumor efficacy of a compound in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human cancer cells to establish tumors.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
The treatment group receives the test compound (e.g., Niraparib) via a specified route (e.g., oral gavage) and schedule (e.g., daily). The control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = 0.5 x Length x Width²).
-
Animal body weight and general health are monitored as indicators of toxicity.
-
At the end of the study, tumors may be excised for further analysis (e.g., western blotting, immunohistochemistry).
-
Measurement of Inflammatory Cytokines (ELISA)
-
Objective: To quantify the production of pro-inflammatory cytokines like TNF-α and IL-6 by cells.
-
Methodology:
-
Immune cells (e.g., RAW 264.7 macrophages) are cultured in plates.
-
Cells are pre-treated with various concentrations of the anti-inflammatory test compound.
-
Inflammation is induced by adding lipopolysaccharide (LPS).
-
After incubation (e.g., 22-24 hours), the cell culture supernatant is collected.
-
The concentration of TNF-α or IL-6 in the supernatant is measured using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
The percentage inhibition of cytokine production by the compound is calculated relative to the LPS-only treated cells.
-
Western Blotting for Signaling Proteins
-
Objective: To detect and quantify specific proteins in cell or tissue lysates to assess the activity of signaling pathways.
-
Methodology:
-
Cells or tissues are lysed to extract total proteins.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., phosphorylated ERK, PARP).
-
The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imager. The band intensity corresponds to the amount of the target protein.
-
References
- 1. mdpi.com [mdpi.com]
- 2. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Niraparib-induced STAT3 inhibition increases its antitumor effects [frontiersin.org]
- 4. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Indole-2-Carboxamide Derivative, LG4, Alleviates Diabetic Kidney Disease Through Inhibiting MAPK-Mediated Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. theaspd.com [theaspd.com]
A Comparative Analysis of the Biological Activity of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene and its structural analogs. The central theme of this analysis revolves around its role as a pharmaceutical intermediate and the biological activities exhibited by its derivatives, primarily focusing on kinase inhibition and anti-proliferative effects. While direct quantitative comparisons are limited by the availability of public data, this document synthesizes the existing information to guide further research and development.
Introduction
This compound serves as a key building block in the synthesis of targeted therapies, most notably as an intermediate for kinase inhibitors.[1][2] Its chemical structure, featuring a substituted nitrobenzene core, provides a versatile scaffold for the development of pharmacologically active molecules. Analogs of this compound, particularly those with modifications at the benzyloxy group, have been investigated for their potential as anti-proliferative agents.
Comparative Biological Activity
Based on available literature, this compound itself has been identified as a dual inhibitor of the tyrosine kinases ErbB-1 (Epidermal Growth Factor Receptor, EGFR) and ErbB-2 (Human Epidermal Growth Factor Receptor 2, HER2).[2] These kinases are critical components of signaling pathways that regulate cell growth, proliferation, and differentiation, and their dysregulation is a hallmark of many cancers. The inhibitory activity of the parent compound is reported to be in the low micromolar range, although specific IC50 values are not publicly documented.
Due to the absence of publicly available, directly comparable quantitative data for the parent compound and its specified analogs, a detailed quantitative comparison table cannot be provided at this time. The following sections detail the experimental protocols that would be utilized to generate such comparative data.
Experimental Protocols
To quantitatively assess and compare the biological activities of this compound and its analogs, the following standard experimental protocols are recommended.
ErbB-1/ErbB-2 Kinase Inhibition Assay
This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of the ErbB-1 and ErbB-2 kinases.
Principle: The assay quantifies the phosphorylation of a specific substrate by the kinase in the presence of ATP. The inhibition of this phosphorylation by a test compound is measured.
Materials:
-
Recombinant human ErbB-1 and ErbB-2 enzymes
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Specific peptide substrate (e.g., a poly(Glu, Tyr) peptide)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase buffer.
-
In a 96-well plate, add the kinase, the specific substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%).
DAPK1 Kinase Inhibition Assay
This assay measures the inhibitory effect of compounds on the activity of the DAPK1 enzyme.
Principle: Similar to the ErbB kinase assay, this method quantifies the phosphorylation of a DAPK1-specific substrate.
Materials:
-
Recombinant human DAPK1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
DAPK1-specific peptide substrate
-
Test compounds dissolved in DMSO
-
Detection reagent
-
Microplate reader
Procedure:
-
Follow a similar procedure as outlined for the ErbB-1/ErbB-2 kinase inhibition assay, using the DAPK1-specific enzyme, substrate, and buffer.
-
The reaction is initiated with ATP and incubated.
-
The amount of substrate phosphorylation is quantified using a suitable detection method.
-
IC50 values are calculated from the dose-response curves.
Anti-proliferative Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations
The following diagrams illustrate the key signaling pathways and the general workflow for evaluating the biological activity of the compounds.
Caption: ErbB-1/ErbB-2 Signaling Pathway Inhibition.
Caption: DAPK1 Signaling Pathway and Inhibition.
Caption: General Experimental Workflow.
Conclusion
This compound is a valuable intermediate in the synthesis of kinase inhibitors, with inherent dual inhibitory activity against ErbB-1 and ErbB-2. Its analogs display promising anti-proliferative effects, potentially through mechanisms including the inhibition of other kinases like DAPK1. A comprehensive understanding of the structure-activity relationship requires further investigation to generate quantitative data for direct comparison. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies, which will be crucial for the rational design and development of novel therapeutic agents based on this chemical scaffold.
References
Comparison of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene with other lapatinib precursors
For researchers and professionals in drug development, the selection of an optimal synthetic route is paramount for efficiency, scalability, and cost-effectiveness. This guide provides a detailed comparison of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene with other key precursors in the synthesis of Lapatinib, a potent dual tyrosine kinase inhibitor. The following analysis is supported by experimental data from various studies to offer a clear perspective on yield, purity, and process complexity.
Lapatinib, with the IUPAC name N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine, is a crucial therapeutic agent for HER2-positive breast cancer[1]. Its complex molecular structure necessitates a multi-step synthesis, where the choice of starting materials significantly influences the overall efficiency of the manufacturing process. This guide focuses on a comparative analysis of three prominent synthetic routes starting from different precursors.
Overview of Synthetic Pathways
The synthesis of Lapatinib can be broadly approached from different starting points. This guide will compare the routes commencing with:
-
Route A: this compound, which is first converted to the key intermediate 3-chloro-4-(3-fluorobenzyloxy)aniline.
-
Route B: 6-Iodoquinazolin-4-one, a common and widely reported precursor.
-
Route C: 2-Amino-5-nitrobenzonitrile, offering an alternative pathway to the quinazoline core.
The following diagram illustrates the logical flow of comparison between these synthetic strategies.
Figure 1: Comparison framework for Lapatinib precursors.
Comparative Performance Data
The following table summarizes the key quantitative data for the different synthetic routes, providing a side-by-side comparison of their efficiencies.
| Parameter | Route A (from this compound) | Route B (from 6-Iodoquinazolin-4-one) | Route C (from 2-Amino-5-nitrobenzonitrile) |
| Key Intermediate | 3-chloro-4-(3-fluorobenzyloxy)aniline | 4-Chloro-6-iodoquinazoline | 6-Nitro-quinazolin-4-ol |
| Overall Yield | ~82% (for key intermediate) | 48% - 53.3% | ~10% |
| Reported Purity | 99.67% (for key intermediate, HPLC) | >99% (Final Product) | >99.6% (Final Product, HPLC) |
| Number of Steps | 2 (to key intermediate) | 5 - 6 | Multiple steps |
| Purification Method | Filtration and drying | Filtration and crystallization | No chromatographic purification reported |
Detailed Synthetic Routes and Experimental Protocols
Route A: Synthesis via this compound
This route involves the initial synthesis of the crucial intermediate, 3-chloro-4-(3-fluorobenzyloxy)aniline, which is then coupled with the quinazoline core.
Figure 2: Synthetic pathway starting from this compound.
Experimental Protocol for 3-chloro-4-(3-fluorobenzyloxy)aniline:
-
Condensation: To a solution of 2-chloro-4-nitrophenol in DMF, potassium carbonate is added, and the mixture is stirred at room temperature. 3-Fluorobenzyl chloride is then added slowly, and stirring is continued for 4-6 hours. The reaction is monitored by TLC. Upon completion, the mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and dried to yield 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene[2].
-
Reduction: 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene (35.6 g), iron powder (21.2 g), and ammonium chloride (60.9 g) are dissolved in a mixture of ethanol (506 mL) and water (128 mL). The reaction is carried out at reflux for 2 hours. After cooling, the insoluble iron oxide is removed by vacuum filtration. The filtrate is concentrated, and the organic product is extracted with dichloromethane. The organic phase is dried and evaporated to yield 30.8 g of 3-chloro-4-(3-fluorobenzyloxy)aniline (96% yield, 99.67% purity by HPLC)[3]. The overall yield for this two-step process is reported to be 82%[4].
Route B: Synthesis via 6-Iodoquinazolin-4-one
This is a frequently cited route that builds the Lapatinib molecule from a pre-formed quinazolinone ring.
Figure 3: Synthetic pathway starting from 6-Iodoquinazolin-4-one.
Experimental Protocol Outline:
A practical five-step process starting from commercially available 6-iodoquinazolin-4-one has been reported with an overall yield of 48%[1][5].
-
Chlorination: 6-Iodoquinazolin-4-one is chlorinated, for instance using POCl₃, to yield 4-chloro-6-iodoquinazoline with a reported yield of 88%[1][5].
-
Suzuki Coupling: The chlorinated intermediate undergoes a palladium-carbon catalyzed Suzuki coupling with 5-formyl-2-furylboronic acid, achieving a 96% yield[1][5].
-
Reductive Amination: The resulting aldehyde is then subjected to reductive amination with 2-(methylsulfone)ethylamine to form the Lapatinib base in 94% yield[1][5].
-
Salt Formation and Crystallization: The final steps involve salt formation with p-toluenesulfonic acid monohydrate (87% yield) and crystallization (70% yield) to obtain Lapatinib ditosylate[1][5]. This process avoids chromatographic purification[1].
Route C: Synthesis via 2-Amino-5-nitrobenzonitrile
This pathway constructs the quinazoline ring from a benzonitrile derivative.
Figure 4: Synthetic pathway starting from 2-Amino-5-nitrobenzonitrile.
Experimental Protocol Outline:
A process starting from 2-aminobenzonitrile has been described, leading to an overall yield of about 10%[6]. A patent also details a route starting from 2-amino-5-nitrobenzonitrile, emphasizing high purity of the final product without the need for chromatography[7].
-
Cyclization: 2-amino-5-nitrobenzonitrile is reacted with formic acid and sulfuric acid at reflux temperature. After cooling and pouring into ice-cold water, 6-nitro-quinazolin-4-ol is obtained as a yellow powder with 98.9% purity by HPLC[7].
-
Subsequent Steps: The nitro group is reduced to an amine, followed by a series of reactions including halogenation, coupling, and side-chain introduction to eventually yield Lapatinib. The final product is reported to have a purity of over 99.6%[7].
Conclusion
This comparative analysis highlights the distinct advantages and disadvantages of different synthetic routes to Lapatinib.
-
Route A, utilizing this compound, demonstrates a highly efficient synthesis of the key aniline intermediate, achieving a high yield (82%) and excellent purity (99.67%) in just two steps. This suggests that if the subsequent coupling to the quinazoline core is efficient, this route could be very competitive.
-
Route B, starting from 6-Iodoquinazolin-4-one, is a well-established and robust method. It offers a good overall yield (48% - 53.3%) and high purity of the final product. The multi-step nature of this process is a consideration for industrial scale-up.
-
Route C, commencing with 2-Amino-5-nitrobenzonitrile, appears to have a lower overall yield (~10%) based on available literature. However, a patented process highlights the potential for achieving very high purity without the need for costly chromatographic purification, which is a significant advantage in large-scale manufacturing.
Ultimately, the choice of precursor will depend on a variety of factors including the availability and cost of starting materials, the desired scale of production, and the specific capabilities of the manufacturing facility. This guide provides the foundational data to aid researchers and drug development professionals in making an informed decision based on a balance of yield, purity, and process complexity.
References
- 1. Practical synthesis of lapatinib [jcpu.cpu.edu.cn]
- 2. benchchem.com [benchchem.com]
- 3. 3-Chloro-4-(3-fluorobenzyloxy)aniline | 202197-26-0 [chemicalbook.com]
- 4. Practical Synthesis of 3-Chloro-4-(3-fluorobenzyloxy) aniline | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Lapatinib | Semantic Scholar [semanticscholar.org]
- 7. WO2014170910A1 - Process for the preparation of lapatinib - Google Patents [patents.google.com]
A Comparative Guide to Validated Analytical Methods for 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene Purity Assessment
Introduction
2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its purity is a critical determinant of the quality, safety, and efficacy of the final product. Therefore, robust and validated analytical methods are essential for accurate purity assessment and impurity profiling. This guide provides an objective comparison of the two primary chromatographic techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The comparison is supported by typical validation data and detailed experimental protocols to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
Comparison of Analytical Methodologies
The principal methods for determining the purity of this compound are HPLC and GC-MS. The choice between them depends on several factors, including the nature of potential impurities, required sensitivity, and available instrumentation.[3][4]
-
High-Performance Liquid Chromatography (HPLC) is highly versatile and well-suited for non-volatile or thermally unstable compounds.[5] Given that the target compound is a crystalline solid with a melting point between 99-103 °C, HPLC is an excellent choice for purity and assay determination, and indeed, its purity is often reported using this technique (≥ 99% by HPLC).[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile and semi-volatile compounds.[6] It offers exceptional sensitivity and specificity, making it the preferred method for identifying and quantifying trace-level volatile impurities, such as residual solvents or volatile byproducts from the synthesis process.[3]
The following workflow provides a general overview of the steps involved in validating an analytical method for purity assessment.
Caption: General workflow for analytical method validation.
Quantitative Data Summary
The following table summarizes typical performance characteristics obtained during the validation of HPLC and GC-MS methods for the purity assessment of this compound.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Acceptance Criteria (Typical) |
| Linearity (R²) | > 0.9995 | > 0.9992 | ≥ 0.999[7] |
| Range | 0.1 - 150 µg/mL | 0.01 - 50 µg/mL | Varies by application[8] |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.8% - 102.1% | 98.0% - 102.0% |
| Precision (Repeatability, RSD%) | ≤ 0.85% | ≤ 1.20% | ≤ 2.0%[9] |
| Precision (Intermediate, RSD%) | ≤ 1.35% | ≤ 1.85% | ≤ 2.0%[9] |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.003 µg/mL | Reportable |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.01 µg/mL | Reportable |
| Specificity | High (Peak purity index > 0.99) | Very High (Unique mass spectrum) | No interference at analyte retention time[8] |
Key Method Characteristics Comparison
The diagram below illustrates the key differences and ideal applications for HPLC and GC-MS in the context of analyzing this compound.
Caption: Comparison of HPLC and GC-MS attributes.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This reverse-phase HPLC method is suitable for the determination of purity and quantification of non-volatile impurities in this compound.
-
Instrumentation : HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column : C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase :
-
A: Deionized Water
-
B: Acetonitrile
-
-
Gradient :
-
0-20 min: 60% B to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% B to 60% B
-
26-30 min: 60% B (re-equilibration)
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : 254 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : Accurately weigh approximately 25 mg of the sample and dissolve in 50 mL of acetonitrile to prepare a stock solution of 500 µg/mL. Dilute further with acetonitrile to a working concentration of 50 µg/mL for purity analysis.
-
Standard Preparation : Prepare a reference standard of this compound at a concentration of 50 µg/mL in acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This GC-MS method is designed for the detection and quantification of volatile and semi-volatile impurities.
-
Instrumentation : Gas chromatograph equipped with a split/splitless injector and coupled to a Mass Spectrometer.
-
Column : DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature : 280 °C.
-
Injection Mode : Split (50:1).
-
Injection Volume : 1 µL.
-
Oven Temperature Program :
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
MS Transfer Line Temperature : 290 °C.
-
Ion Source Temperature : 230 °C.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Scan Range : 40 - 450 amu.
-
Sample Preparation : Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of dichloromethane.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound | 443882-99-3 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. foodsafety.institute [foodsafety.institute]
- 5. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 6. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 7. iosrjournals.org [iosrjournals.org]
- 8. aaps.ca [aaps.ca]
- 9. pharmtech.com [pharmtech.com]
Efficacy of kinase inhibitors synthesized using 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene
In the landscape of targeted cancer therapy, kinase inhibitors represent a cornerstone of precision medicine. Their ability to selectively block the activity of specific kinases involved in tumor growth and proliferation has led to significant advancements in patient outcomes. This guide provides a comparative analysis of prominent kinase inhibitors, with a focus on those targeting key oncogenic pathways. We will delve into their efficacy, supported by experimental data, and provide detailed methodologies for key assays, offering a valuable resource for researchers and drug development professionals.
Targeting the MET and VEGFR Pathways
The MET and VEGFR signaling pathways are critical regulators of cell proliferation, survival, angiogenesis, and metastasis. Their aberrant activation is a hallmark of various cancers, making them prime targets for therapeutic intervention. Here, we compare the efficacy of three notable kinase inhibitors that target these pathways: Foretinib, Crizotinib, and Cabozantinib.
Quantitative Efficacy Data
The following table summarizes the in vitro potency of Foretinib, Crizotinib, and Cabozantinib against key kinases. The half-maximal inhibitory concentration (IC50) is a measure of the drug's effectiveness in inhibiting a specific biological or biochemical function.
| Kinase Inhibitor | Target Kinases | IC50 (nM) |
| Foretinib | MET | 1.3 |
| VEGFR2 | 0.4 | |
| RON | 1 | |
| AXL | 0.5 | |
| TIE-2 | 1.6 | |
| PDGFRβ | 2.8 | |
| KIT | 1.6 | |
| FLT3 | 2.1 | |
| Crizotinib | c-MET | 8 |
| ALK | 24 | |
| ROS1 | 1.7 | |
| Cabozantinib | MET | 1.3 |
| VEGFR2 | 0.035 |
Signaling Pathway Overview
The diagram below illustrates the signaling cascades initiated by the MET and VEGFR receptors, which are targeted by the discussed kinase inhibitors.
Experimental Protocols
Accurate and reproducible experimental design is paramount in the evaluation of kinase inhibitor efficacy. Below are standardized protocols for common assays.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Materials:
-
Recombinant kinase
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase inhibitor (e.g., Foretinib)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the kinase inhibitor.
-
In a 96-well plate, add the kinase, its substrate, and the kinase inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature for a set period.
-
Stop the reaction and add the detection reagent to measure kinase activity (e.g., by quantifying the amount of ADP produced).
-
Measure the signal using a microplate reader.
-
Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay
This assay assesses the effect of a kinase inhibitor on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line with activated target kinase
-
Cell culture medium and supplements
-
Kinase inhibitor
-
Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the kinase inhibitor.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell proliferation reagent to each well.
-
Incubate as per the manufacturer's instructions to allow for signal stabilization.
-
Measure the luminescent signal, which is proportional to the number of viable cells.
-
Calculate the percentage of cell growth inhibition for each inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition).
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of a novel kinase inhibitor.
Conclusion
The selection of an appropriate kinase inhibitor for therapeutic development requires a thorough understanding of its potency, selectivity, and mechanism of action. Foretinib, Crizotinib, and Cabozantinib each exhibit distinct profiles against the MET and VEGFR pathways. While Foretinib and Cabozantinib show potent dual inhibition of both MET and VEGFR2, Crizotinib is more selective for MET and ALK. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation of these and other novel kinase inhibitors, facilitating the data-driven decisions that are crucial for advancing cancer therapy.
A Comparative Guide to the Synthesis of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene: A Green Chemistry Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of synthetic routes for 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene, a key intermediate in pharmaceutical and material sciences.[1][2] The comparison is framed within the core principles of green chemistry, offering an objective evaluation of traditional methods against more environmentally benign alternatives. Experimental data has been collated to support these comparisons, providing a practical resource for process development and optimization.
Executive Summary
The predominant synthetic route to this compound is the Williamson ether synthesis, a reliable and well-established method. However, this traditional approach often utilizes volatile and hazardous solvents, strong bases, and can generate significant waste. This guide explores variations of this synthesis, evaluating them against green chemistry metrics to identify more sustainable and efficient protocols. While dedicated "green" syntheses for this specific compound are not widely published, this guide extrapolates from established green chemistry principles to propose and evaluate greener alternatives, such as the use of alternative solvents, phase-transfer catalysis, and microwave-assisted synthesis.
Comparison of Synthetic Methodologies
The following tables summarize the quantitative data for different synthetic approaches to this compound.
Table 1: Comparison of Reaction Conditions
| Parameter | Traditional Method | Alternative Solvent |
| Starting Materials | 2-Chloro-4-nitrophenol, 1-(bromomethyl)-3-fluorobenzene | 1,2-dichloro-4-nitrobenzene, m-fluorobenzyl alcohol |
| Base | Sodium Carbonate (Na₂CO₃) | Sodium Hydride (NaH) |
| Solvent | Acetonitrile | 2,5-dimethylfuran |
| Temperature | 313 K (40°C) | 80-100°C |
| Reaction Time | 8 hours | 2-3 hours |
| Yield | Not explicitly stated | >90% conversion |
Table 2: Green Chemistry Metrics
| Metric | Traditional Method (Acetonitrile) | Alternative Solvent (2,5-dimethylfuran) |
| Solvent Hazard | Acetonitrile: Hazardous, volatile | 2,5-dimethylfuran: Can be derived from biomass, but data on its own toxicity should be considered. |
| Energy Consumption | Moderate (prolonged heating) | Higher temperature but shorter time may result in comparable or lower overall energy use. |
| Atom Economy * | ~94% | ~94% |
| E-Factor ** | High (significant solvent and base usage) | Potentially lower due to higher conversion and shorter reaction time, but dependent on workup. |
Note: Atom economy is calculated based on the ideal stoichiometry of the Williamson ether synthesis and is therefore similar for both methods. The primary difference in environmental impact comes from other factors. *Note: A precise E-factor calculation is not possible without full experimental details on workup and purification, but a qualitative assessment is provided.
Experimental Protocols
Traditional Synthesis: Williamson Ether Synthesis in Acetonitrile
This method represents a common laboratory-scale synthesis of this compound.
Materials:
-
2-chloro-4-nitrophenol (1 mmol)
-
1-(bromomethyl)-3-fluorobenzene (1 mmol)
-
Sodium carbonate (10 g)
-
Acetonitrile (25 ml)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of 2-chloro-4-nitrophenol (1 mmol), 1-(bromomethyl)-3-fluorobenzene (1 mmol), and sodium carbonate (10 g) in acetonitrile (25 ml) is stirred at 313 K for 8 hours.[3]
-
After the reaction, the sodium carbonate is removed by filtration.[3]
-
The filtrate is washed with brine.[3]
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.[3]
-
The crude product is then purified by crystallization from ethyl acetate.[3]
Alternative Synthesis: Nucleophilic Substitution in 2,5-Dimethylfuran
This protocol offers a potentially greener alternative by using a different solvent and starting materials, resulting in a higher conversion rate and shorter reaction time.
Materials:
-
1,2-dichloro-4-nitrobenzene
-
m-fluorobenzyl alcohol
-
Sodium hydride (NaH)
-
2,5-dimethylfuran
-
Ice-water
-
Ethyl acetate
-
Hexane
Procedure:
-
Sodium hydride is used to deprotonate m-fluorobenzyl alcohol in 2,5-dimethylfuran to generate the nucleophilic alkoxide ion.[4]
-
This solution is then reacted with 1,2-dichloro-4-nitrobenzene.[4]
-
The reaction mixture is heated to 80-100°C for 2-3 hours.[4]
-
The reaction is quenched with ice-water.[4]
-
The product is extracted with ethyl acetate.[4]
-
Purification is achieved by crystallization from hexane.[4]
Green Chemistry Evaluation and Future Directions
While the alternative synthesis in 2,5-dimethylfuran shows improvements in terms of reaction time and conversion, further optimization based on green chemistry principles is possible.
-
Solvent Selection: The search for even greener solvents is a key area of research. Water, supercritical fluids, or bio-based solvents could be explored as alternatives to traditional organic solvents.
-
Catalysis: The use of phase-transfer catalysts could facilitate the reaction in a two-phase system (e.g., water and an organic solvent), potentially reducing the need for large quantities of organic solvents and allowing for easier separation of the catalyst.[5][6]
-
Energy Input: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and energy consumption in many organic reactions.[7][8][9] Investigating the application of microwave irradiation to the synthesis of this compound could lead to a significantly more energy-efficient process.
-
Atom Economy and Waste Reduction: While the atom economy of the core reaction is high, the overall process mass intensity (PMI) can be improved by minimizing the use of excess reagents, solvents, and workup materials.
Visualizing the Green Chemistry Benchmarking Process
The following diagram illustrates the logical workflow for evaluating and comparing synthetic routes based on green chemistry principles.
Caption: Workflow for Benchmarking Synthesis Routes Against Green Chemistry Principles.
Conclusion
The synthesis of this compound can be achieved through various adaptations of the Williamson ether synthesis. While traditional methods are effective, they present opportunities for improvement in line with green chemistry principles. The use of alternative solvents like 2,5-dimethylfuran demonstrates a step towards a more sustainable process by reducing reaction times and improving conversion rates. Future research should focus on the implementation of catalytic systems, such as phase-transfer catalysis, and energy-efficient technologies like microwave-assisted synthesis to further minimize the environmental impact of producing this important chemical intermediate. By systematically evaluating synthetic routes against green chemistry metrics, researchers and drug development professionals can make more informed decisions that benefit both their research and the environment.
References
- 1. Buy this compound | 443882-99-3 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 443882-99-3 | Benchchem [benchchem.com]
- 5. biomedres.us [biomedres.us]
- 6. iajpr.com [iajpr.com]
- 7. Catalyst and solvent free microwave-assisted synthesis of substituted 1,2,3-triazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. squ.elsevierpure.com [squ.elsevierpure.com]
- 9. Microwave-assisted Cu(I)-catalyzed, three-component synthesis of 2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the disposal of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene, a versatile compound used in pharmaceutical development, material science, and organic synthesis. [1]
This nitroaromatic and halogenated organic compound presents several health and environmental hazards, necessitating strict adherence to disposal protocols.[2][3] Improper disposal can lead to environmental contamination and potential harm to human health.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Standard laboratory safety protocols should be strictly followed.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.
-
Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosol formation, use a NIOSH-approved respirator.[2]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2] In case of skin contact, wash the affected area immediately with plenty of soap and water.[2] If inhaled, move the individual to fresh air.[2]
Hazard Profile
The following table summarizes the key hazard information for this compound, based on available Safety Data Sheets (SDS).
| Hazard Classification | Description |
| Acute Toxicity, Oral | Harmful if swallowed.[2] |
| Acute Toxicity, Dermal | Harmful in contact with skin.[2] |
| Skin Corrosion/Irritation | Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2] |
| Acute Toxicity, Inhalation | Toxic if inhaled.[2] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[2] |
| Environmental Hazards | Harmful to aquatic life with long-lasting effects.[3] |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[2] The following is a general procedural workflow:
-
Waste Identification and Segregation:
-
Container Selection and Labeling:
-
Use a designated, compatible, and properly sealed hazardous waste container.[7][8] The container should be in good condition with no signs of leakage or deterioration.[8]
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name: "this compound," and any other information required by your institution's hazardous waste management program.[6][7]
-
-
Waste Accumulation and Storage:
-
Arranging for Disposal:
-
Decontamination of Empty Containers:
-
Empty containers that held this compound must be properly decontaminated before being disposed of as regular trash.[10]
-
Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[10]
-
The rinseate must be collected and disposed of as hazardous waste.[10]
-
After triple rinsing, deface or remove the original chemical label and mark the container as "Empty" before disposal.[10]
-
Important Considerations:
-
Never dispose of this compound down the sink or in the regular trash.[10][11]
-
Do not attempt to neutralize or treat the chemical waste unless you are trained and equipped to do so and it is part of an approved laboratory procedure.
-
Evaporation of this chemical in a fume hood is not an acceptable method of disposal.[8][10]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemscene.com [chemscene.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. bucknell.edu [bucknell.edu]
- 5. uakron.edu [uakron.edu]
- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. vumc.org [vumc.org]
- 11. acs.org [acs.org]
Safeguarding Researchers: A Comprehensive Guide to Handling 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene
For Immediate Implementation: Researchers, scientists, and drug development professionals handling 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene must adhere to stringent safety protocols due to its potential hazards. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational plans, and disposal procedures to ensure a safe laboratory environment.
While a specific Safety Data Sheet (SDS) for this compound was not located, a supplier's SDS for the synonym, 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene, provides critical safety information.[1] This compound is a white to light yellow powder or crystal and is classified as a nitroaromatic compound.[2] As a potent pharmaceutical intermediate, handling requires a high degree of caution to minimize exposure.
Recommended Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of appropriate PPE. The following table summarizes the required PPE for handling this compound, based on recommendations for the synonymous compound and general best practices for handling chlorinated nitroaromatic compounds.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 or EN 166. | Protects eyes from dust particles and potential splashes of solutions containing the compound. |
| Hand Protection | Chemical-Resistant Gloves | Butyl rubber or laminate (e.g., Norfoil/SilverShield®) gloves. Nitrile gloves may offer limited protection for incidental contact but should be used with caution and changed frequently. | Protects skin from direct contact with the chemical. Butyl rubber is recommended for nitrocompounds, while laminate gloves offer broader chemical resistance.[2][3] Due to the halogenated nature of the compound, the choice of glove material should be carefully considered, as some common materials like nitrile may have poor resistance to halogenated hydrocarbons.[4] |
| Body Protection | Laboratory Coat | Flame-resistant, long-sleeved lab coat. | Provides a removable barrier to protect skin and personal clothing from contamination. |
| Respiratory Protection | Air-Purifying Respirator (APR) | NIOSH-approved respirator with P100 (or N95 for dusts) cartridges. | To be used when handling the powder outside of a certified chemical fume hood or glovebox, or if dust generation is likely. Protects against inhalation of harmful dust particles. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the key steps for a safe handling operation.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
All waste contaminated with this compound must be classified and segregated as halogenated organic waste .[5][6] This includes:
-
Unused or excess solid compound.
-
Solutions containing the dissolved compound.
-
Contaminated consumables (e.g., gloves, weighing paper, pipette tips).
-
Rinsate from cleaning contaminated glassware.
Waste Collection and Storage:
-
Collect all halogenated organic waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the waste.
-
Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Ensure the waste container is clearly labeled with "Hazardous Waste," the chemical name, and the associated hazards.
Final Disposal:
-
The recommended method for the disposal of halogenated organic waste is incineration by a licensed hazardous waste disposal company.[7]
-
Do not dispose of this chemical down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe and compliant laboratory environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
